molecular formula C34H35D31O4 B1164193 9-PAHSA-d31

9-PAHSA-d31

Cat. No.: B1164193
M. Wt: 570.1
InChI Key: MHQWHZLXDBVXML-APZLGCMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-PAHSA-d31 contains 31 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, 8/', 9, 9/', 10, 10/', 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16, and 16 positions. It is intended for use as an internal standard for the quantification of 9-PAHSA by GC- or LC-mass spectrometry. Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. Structurally, these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to a hydroxylated C-16 or C-18 lipid. 9-PAHSA is a FAHFA in which palmitic acid is esterified to 9-hydroxy stearic acid. PAHSAs are the most abundant forms of FAHFA in serum as well as white and brown adipose tissues of glucose tolerant AG4OX mice, which overexpress Glut4 specifically in adipose tissue. 9-PAHSA is the predominant isomer of PAHSA in wild type and AG4OX mice. It is found in humans and is reduced in the serum and adipose tissues of insulin-resistant humans. 9-PAHSA improves glucose tolerance, stimulates insulin secretion, and has anti-inflammatory effects in mice.

Properties

Molecular Formula

C34H35D31O4

Molecular Weight

570.1

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,18D2,23D2,27D2,31D2

InChI Key

MHQWHZLXDBVXML-APZLGCMPSA-N

SMILES

OC(CCCCCCCC(OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)CCCCCCCCC)=O

Synonyms

9-[(1-oxohexadecyl)oxy-2,​2/',​3,​3/',​4,​4/',​5,​5/',​6,​6/',​7,​7/',​8,​8/',​9,​9/',​10,​10/',​11,​11/',​12,​12/',​13,​13/',​14,​14/',​15,​15/',​16,​16,​16-​d31]-octadecanoic acid

Origin of Product

United States

Foundational & Exploratory

Molecular structure and chemical properties of 9-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Physicochemical Properties, and Analytical Applications in Lipidomics

Executive Summary

9-PAHSA-d31 is a stable isotope-labeled derivative of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid), a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1][2] This deuterated analog serves as the gold-standard internal standard for the absolute quantification of 9-PAHSA in biological matrices using LC-MS/MS.

The molecule features a fully deuterated palmitoyl moiety (


), providing a mass shift of +31 Da relative to the endogenous analyte.[1][2] This shift is sufficient to eliminate isotopic overlap, ensuring high-precision quantification even in complex lipid backgrounds like plasma or adipose tissue. This guide details its molecular architecture, physicochemical behavior, and optimized mass spectrometry workflows.
Part 1: Molecular Architecture

The structural integrity of 9-PAHSA-d31 is defined by the esterification of a perdeuterated palmitic acid chain to the 9-hydroxyl position of a stearic acid backbone.

1.1 Chemical Identity[2]
  • Systematic Name: 9-(perdeuteropalmitoyloxy)-octadecanoic acid[1][2]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 570.1 g/mol (approximate, varying slightly by isotopic purity)[1][2][3]

  • Exact Mass: 569.75 (Calculated for

    
    )[1][2]
    
1.2 Structural Diagram

The following diagram illustrates the ester linkage between the deuterated palmitic acid (top) and the hydroxy stearic acid backbone (bottom).[1][2]

G Palmitate Palmitic Acid-d31 Moiety (C15D31-COO-) Fully Deuterated Linkage Ester Bond (C-O-C) Palmitate->Linkage Acyl Donor Stearate 9-Hydroxy Stearic Acid Backbone (C18H36O3) Unlabeled Linkage->Stearate Esterified at C9 Frag MS/MS Fragmentation Yields m/z 286.5 Linkage->Frag CID Cleavage

Caption: Structural assembly of 9-PAHSA-d31 showing the deuterated acyl chain and the site of collision-induced dissociation (CID).

1.3 Regiochemistry & Deuteration[1][2]
  • Deuteration Profile: The "d31" designation indicates that all 31 hydrogen atoms on the palmitoyl carbon chain (C1 to C16) have been replaced with deuterium.[1][2]

  • Isotopic Purity: Commercial standards typically exhibit

    
     deuterated forms, with 
    
    
    
    
    
    contribution.[3][4] This is critical to prevent the internal standard from contributing signal to the analyte channel (cross-talk).[1][2]
Part 2: Physicochemical Properties

Understanding the physical behavior of 9-PAHSA-d31 is essential for optimizing extraction and storage protocols.

PropertySpecificationOperational Implication
Solubility Soluble in Methyl Acetate, Ethanol, DMSO, DMF.[3]Avoid aqueous stock solutions. Use organic solvents for initial reconstitution.
Lipophilicity (LogP) High (> 8 estimated)Requires strong organic solvents (e.g., MeOH/CHCl3) for extraction; sticks to plasticware in aqueous buffers.[1][2]
Stability Stable at -20°C (solid) or -80°C (solution).[1][2][5][6]Susceptible to ester hydrolysis if stored in basic aqueous buffers or subjected to repeated freeze-thaw cycles.
Elution Profile Elutes slightly earlier than endogenous 9-PAHSA.Deuterium isotope effect causes a retention time shift (0.05 - 0.1 min earlier) on C18 columns.[1][2]
Part 3: Analytical Methodology (LC-MS/MS)

The primary application of 9-PAHSA-d31 is as an internal standard for Targeted Lipidomics. The quantification relies on Negative Electrospray Ionization (ESI-).[1][2]

3.1 Mass Spectrometry Transitions (MRM)

FAHFAs fragment characteristically at the ester bond.[1][2] For 9-PAHSA-d31, the precursor ion is the deprotonated molecule


, and the product ions are the fatty acid carboxylate anions.
AnalytePrecursor Ion (

)
Product Ion (

)
IdentityCollision Energy (V)
9-PAHSA (Endogenous) 537.5255.2Palmitate

~29
9-PAHSA-d31 (Standard) 568.7 286.4 Palmitate-d31

~29
Qualifier Transition568.7299.39-Hydroxy Stearate (Backbone)~28

Critical Note: The transition 568.7


 286.4  is the preferred quantifier because it is unique to the deuterated palmitate chain. The transition to 299.3 (HSA) is less specific as it could theoretically arise from other HSA-containing lipids.[1][2]
3.2 Chromatographic Separation

The "d31" isotope effect results in a slightly weaker interaction with the C18 stationary phase.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water (5 mM Ammonium Acetate).[1][2][7]

  • Mobile Phase B: 95:5 Acetonitrile:Water or Methanol.

  • Shift: Expect 9-PAHSA-d31 to elute ~3-6 seconds before the endogenous 9-PAHSA peak.[2] Integration windows must be wide enough to capture both.

Part 4: Experimental Protocol (Extraction & Analysis)

This protocol outlines a validated workflow for extracting 9-PAHSA from plasma using 9-PAHSA-d31 as the internal standard.[2]

4.1 Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (9-PAHSA-d31) Sample->Spike Extract Liquid-Liquid Extraction (MeOH/CHCl3 or SPE) Spike->Extract Dry Dry Down (N2 Stream) Extract->Dry Recon Reconstitute (50% MeOH) Dry->Recon LCMS LC-MS/MS Analysis (Negative Mode MRM) Recon->LCMS

Caption: Step-by-step lipid extraction workflow ensuring quantitative accuracy via early spiking.

4.2 Detailed Methodology
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Spiking: Add 10 µL of 9-PAHSA-d31 working solution (e.g., 500 nM in MeOH) to 100 µL of plasma before adding extraction solvents.[1][2] This corrects for extraction efficiency losses.

  • Extraction (Modified Bligh-Dyer):

    • Add 1 mL ice-cold Methanol containing antioxidants (e.g., BHT).[1][2] Vortex 10s.

    • Add 2 mL Chloroform.[1] Vortex 30s.

    • Induce phase separation with 1 mL Water. Centrifuge at 3000 x g for 10 min.

    • Collect the lower organic phase (containing FAHFAs).[1][2]

  • Enrichment (Optional but Recommended):

    • FAHFAs are low-abundance lipids. Solid Phase Extraction (SPE) using Strata-X or similar cartridges can enrich the fraction.[1][2]

    • Wash with 30% MeOH; Elute with 100% Acetonitrile or Ethyl Acetate.

  • MS Analysis:

    • Inject 5-10 µL onto the LC-MS system.[2]

    • Monitor MRM transitions 537.5>255.2 (Endogenous) and 568.7>286.4 (Standard).

    • Quantification: Calculate the Area Ratio (Endogenous/Standard) and map to a calibration curve constructed with unlabeled 9-PAHSA.[1][2]

Part 5: Biological Context[8][9]

Why measure 9-PAHSA?

  • Diabetes: 9-PAHSA levels are downregulated in insulin-resistant humans and mice.[2][5][8] Restoring levels improves glucose tolerance and insulin sensitivity.

  • Inflammation: It exhibits anti-inflammatory properties, potentially by reducing dendritic cell activation and cytokine secretion.[9]

  • Mechanism: Acts via GPR120 (FFAR4) and possibly GPR40 (FFAR1), though receptor specificity remains an active area of research.[1][2]

References
  • Yore, M. M., et al. (2014).[1][2][3][10] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][8][10][11] Cell.[1][3] Link[1][2]

  • Kuda, O., et al. (2016).[1][2] A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[11] Nature Protocols.[1][11] Link

  • Cayman Chemical. (2025).[1][2][3] 5-PAHSA-d31 Product Information (Analogous Structure Reference). Cayman Chemical Product Guide.[1] Link

  • Brejchova, K., et al. (2020).[1][2] Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research. Link[1][2]

Sources

Technical Guide: Comparative Analysis of Endogenous 9-PAHSA and 9-PAHSA-d31

[1]

Executive Summary

This guide details the physicochemical and analytical distinctions between Endogenous 9-PAHSA (the bioactive lipid analyte) and 9-PAHSA-d31 (the stable isotope-labeled internal standard).[1]

For the researcher, the critical distinction lies not just in molecular weight, but in chromatographic behavior and fragmentation logic . While endogenous 9-PAHSA is a biomarker for insulin sensitivity and anti-inflammatory response, 9-PAHSA-d31 is a synthetic tool used to normalize extraction efficiency and ionization suppression during LC-MS/MS quantification.[1]

Part 1: Chemical & Structural Divergence[1]

The fundamental difference between these two compounds is the isotopic substitution of hydrogen with deuterium within the palmitic acid moiety.

FeatureEndogenous 9-PAHSA9-PAHSA-d31 (Internal Standard)
Full Name 9-(Palmitoyloxy)stearic acid9-(Perdeuteropalmitoyloxy)stearic acid
Role Biological AnalyteQuantitative Reference Standard
Molecular Formula C

H

O

C

H

D

O

Molecular Weight ~538.9 g/mol ~570.1 g/mol (+31 Da shift)
Isotopic Composition Natural abundance (

H,

C)
Palmitoyl chain fully deuterated (

H)
Bioactivity GPR120 Agonist; Anti-diabeticBiologically Inert (in analytical context)
Structural Logic[1][2]
  • Endogenous: Composed of a Palmitic Acid (C16:[1]0) tail esterified to the 9-hydroxy position of Stearic Acid (C18:0).[1]

  • d31-Isotopologue: The Palmitic Acid tail is per-deuterated (d31).[1] The Hydroxy Stearic Acid (HSA) backbone usually remains unlabeled.[1] This specific labeling strategy ensures that the mass shift is retained in the primary fragment ion during MS/MS analysis.

Part 2: Mass Spectrometry Dynamics (The Core Technical Differentiator)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these two compounds behave differently.[1][2] Understanding this is non-negotiable for accurate method development.

Ionization and Fragmentation (Negative Mode)

Both compounds ionize best in negative electrospray ionization (ESI-).[1] The collision-induced dissociation (CID) targets the ester bond connecting the two fatty acid chains.[1]

  • Endogenous 9-PAHSA:

    • Precursor Ion [M-H]⁻: m/z 537.5[1]

    • Primary Product Ion: m/z 255.2 (Palmitate anion)[1][2]

    • Mechanism: The ester bond breaks, releasing the palmitic acid as a negative ion.

  • 9-PAHSA-d31:

    • Precursor Ion [M-H]⁻: m/z 568.7 (537.5 + 31 Da)[1]

    • Primary Product Ion: m/z 286.4 (d31-Palmitate anion)[1]

    • Mechanism: The ester bond breaks, releasing the deuterated palmitic acid.

The Chromatographic Isotope Effect

Critical Warning: Deuterated lipids often exhibit a "Chromatographic Isotope Effect." Because the C-D bond is shorter and less polarizable than the C-H bond, perdeuterated compounds (like d31) are slightly less lipophilic than their non-deuterated counterparts.[1]

  • Result: 9-PAHSA-d31 will elute slightly earlier (retention time shift) than endogenous 9-PAHSA on Reverse Phase (C18) columns.[1]

  • Impact: You must widen your MRM detection window to capture the ISTD if your window is too tight around the endogenous peak.

Visualization: MS/MS Fragmentation Logic

MS_Fragmentationcluster_0Endogenous 9-PAHSAcluster_1Internal Standard (d31)Endo_ParentPrecursor [M-H]-m/z 537.5Endo_FragFragment (Palmitate)m/z 255.2Endo_Parent->Endo_FragCID Fragmentation(Loss of HSA)Std_ParentPrecursor [M-H]-m/z 568.7Std_FragFragment (d31-Palmitate)m/z 286.4Std_Parent->Std_FragCID Fragmentation(Loss of HSA)

Caption: Comparative fragmentation pathways showing the mass shift retention in the product ion for the d31 standard.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol uses 9-PAHSA-d31 to validate extraction recovery.[1] If the d31 signal varies significantly between samples, your extraction is inconsistent.

Reagents
  • Extraction Solvent: Chloroform/Methanol (2:1 v/v) OR Methyl-tert-butyl ether (MTBE).

  • Internal Standard Spike: 9-PAHSA-d31 (1 µM in Methanol).[1]

  • Additives: 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw plasma/tissue on ice.

    • CRITICAL STEP: Add 10 µL of 9-PAHSA-d31 spike before adding extraction solvents.[1] This ensures the ISTD experiences the same extraction inefficiencies as the analyte.

  • Lipid Extraction (Folch Modified):

    • Add 500 µL Chloroform:Methanol (2:1).[1] Vortex for 30s.

    • Add 100 µL PBS or water to induce phase separation.

    • Centrifuge at 3,000 x g for 10 min at 4°C.

    • Collect the lower organic phase (containing PAHSAs).[1]

  • Dry Down & Reconstitution:

    • Dry under Nitrogen gas stream.[3]

    • Reconstitute in 100 µL Methanol:Water (50:50).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • Mobile Phase A: Water (0.1% Formic Acid).[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (0.1% Formic Acid).[1]

    • Monitor Transitions:

      • Analyte: 537.5

        
         255.2[1]
        
      • ISTD: 568.7

        
         286.4[1]
        
Visualization: Quantification Workflow

WorkflowSampleBiological Sample(Plasma/Tissue)ExtractLipid Extraction(Chloroform/MeOH)Sample->ExtractSpikeSpike ISTD(9-PAHSA-d31)Spike->Extract  Normalization StartLCMSLC-MS/MS Analysis(MRM Mode)Extract->LCMSDataCalculate Ratio:Area(Endo) / Area(d31)LCMS->Data  Separate TransitionsResultAbsolute QuantitationData->Result

Caption: The d31 standard is introduced prior to extraction to normalize all subsequent analytical variance.

Part 4: Biological Context (Why it Matters)[1]

Understanding the biological relevance of the endogenous molecule justifies the effort of using the d31 standard.

  • Insulin Sensitivity: Endogenous 9-PAHSA levels are strongly correlated with insulin sensitivity.[1][4] In insulin-resistant states (e.g., Type 2 Diabetes), serum 9-PAHSA levels are typically suppressed.[1][4][5]

  • Mechanism: It acts as an agonist for GPR120 (a G-protein coupled receptor), enhancing glucose uptake in adipocytes and reducing inflammation.[4]

  • Stability Issues: Endogenous PAHSAs are susceptible to hydrolysis by lipases. The use of d31 allows researchers to distinguish between ex vivo degradation (where d31 signals would remain constant relative to the matrix) and true biological variance.[1]

References

  • Yore, M. M., et al. (2014).[1][3][5] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[3][5] Cell.

  • Kuda, O., et al. (2016).[1] "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes.[3][6][7][8]

  • Cayman Chemical. "9-PAHSA Product Information." Cayman Chemical.[3][6]

  • Brejchova, K., et al. (2020).[1][9] "Synthesis and Regioisomeric Identification of Fatty Acid Esters of Hydroxy Fatty Acids." Analytical Chemistry. [1]

The Quintessential Guide to 9-PAHSA-d31: Ensuring Analytical Rigor in FAHFA Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Challenge and Imperative of Accurate FAHFA Measurement

The Principle of Stable Isotope Dilution Mass Spectrometry: The Gold Standard

The gold standard for the quantification of endogenous small molecules is liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope dilution (SID).[4] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest—the internal standard (IS)—to a sample at the earliest stage of preparation.

The core principle is that the isotopically labeled standard is chemically identical to the endogenous analyte and will therefore exhibit the same behavior throughout the entire analytical workflow, including extraction, derivatization, and ionization.[4] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[4] By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, one can accurately determine the initial concentration of the analyte, effectively correcting for matrix effects and variations in sample recovery.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (Endogenous 9-PAHSA) Spike Add Known Amount of 9-PAHSA-d31 (IS) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Quant Accurate Quantification of 9-PAHSA Spike->Quant Correction for Analyte Loss & Matrix Effects Cleanup Enrichment (e.g., SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Ratio->Quant PA Palmitic Acid PA_d31 Palmitic Acid-d31 PA->PA_d31 H/D Exchange (D₂O, Catalyst) PAHSA_d31 9-PAHSA-d31 (Internal Standard) PA_d31->PAHSA_d31 Oleic Oleic Acid HSA 9-Hydroxystearic Acid (9-HSA) Oleic->HSA Epoxidation & Ring Opening HSA->PAHSA_d31 Esterification

Caption: Conceptual synthesis of the 9-PAHSA-d31 internal standard.

Mass Spectrometric Behavior

In negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), 9-PAHSA fragments at the ester bond, yielding characteristic product ions. The corresponding fragments from 9-PAHSA-d31 will be shifted according to the location of the deuterium labels.

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Fragment IdentityRole in Analysis
9-PAHSA 537.5255.2[Palmitate]⁻Quantifier
281.2[9-HSA - H₂O]⁻Qualifier
299.2[9-HSA]⁻Qualifier
9-PAHSA-d31 568.5286.2[Palmitate-d31]⁻Quantifier (IS)
281.2[9-HSA - H₂O]⁻Qualifier (IS)
299.2[9-HSA]⁻Qualifier (IS)

Data derived from fragmentation patterns described in scientific literature. [5][6] The transition from the precursor ion to the palmitate fragment (m/z 537.5 → 255.2 for 9-PAHSA; m/z 568.5 → 286.2 for 9-PAHSA-d31) is typically the most intense and is therefore recommended for quantification (Quantifier). [5][6]The other transitions serve as Qualifiers to confirm the identity of the analyte. [6]

Experimental Protocol: A Self-Validating System

This protocol outlines a robust workflow for the quantification of 9-PAHSA in biological samples, such as plasma or tissue homogenates.

Materials
  • 9-PAHSA-d31 internal standard solution (e.g., 1 µg/mL in methanol)

  • Solvents: Chloroform, Methanol, Water (LC-MS grade)

  • Solid Phase Extraction (SPE) silica cartridges (e.g., 500 mg)

  • SPE solvents: Hexane, Ethyl Acetate (LC-MS grade)

Step-by-Step Methodology
  • Sample Preparation & Spiking:

    • To 100 µL of plasma or tissue homogenate, add a precise volume of the 9-PAHSA-d31 internal standard solution. Expertise & Experience: The amount of IS added should be chosen to be within the linear range of the assay and, ideally, close to the expected endogenous concentration of the analyte.

  • Lipid Extraction (Bligh-Dyer Method): [4][7][8][9][10] * To the spiked sample, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 10-15 minutes.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to achieve phase separation.

    • Carefully collect the lower organic phase, which contains the lipids. Trustworthiness: The single-phase mixture created initially ensures that the IS thoroughly equilibrates with the sample matrix before the extraction and phase separation, which is critical for accurate quantification.

  • FAHFA Enrichment (Solid Phase Extraction): [6][11] * Condition a silica SPE cartridge by washing with hexane.

    • Load the dried and reconstituted lipid extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids like triglycerides. Expertise & Experience: This wash step is crucial for removing high-abundance, interfering lipids that can cause ion suppression in the mass spectrometer.

    • Elute the FAHFA fraction, including 9-PAHSA and 9-PAHSA-d31, with a more polar solvent like 100% ethyl acetate.

    • Dry the eluted fraction under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in an appropriate solvent (e.g., 97:3 hexane:ethanol).

    • Inject the sample onto a reverse-phase C18 column.

    • Perform MS/MS analysis in negative ion mode using Multiple Reaction Monitoring (MRM), monitoring the transitions listed in the table above.

Authoritative Grounding: The Deuteration Dilemma

While 9-PAHSA-d31 is a powerful tool, it is essential to be aware of a potential analytical artifact associated with heavily deuterated standards.

The Isotope Effect on Chromatography: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of a molecule. This can lead to a phenomenon where the deuterated standard elutes slightly earlier from the reverse-phase chromatography column than its non-deuterated, endogenous counterpart. [12][13]

  • Why it Matters: If the analyte and the internal standard do not perfectly co-elute, they may experience different degrees of matrix-induced ion suppression or enhancement as they enter the mass spectrometer. [14]This can compromise the fundamental assumption of the SID method and introduce bias into the quantification.

  • Mitigation and Best Practices:

    • Chromatographic Resolution: Ensure your LC method has sufficient resolution to clearly separate the analyte and IS peaks if a shift is present.

    • Validation: During method validation, carefully assess the impact of this shift on quantification accuracy and precision across a range of concentrations and in different matrices.

    • Consider ¹³C-Labeled Standards: Standards labeled with ¹³C are generally preferred as they exhibit a negligible retention time shift relative to the native analyte, providing more robust correction for matrix effects. [15][16][17][18] The choice between a deuterated and a ¹³C-labeled standard depends on the specific application, the complexity of the matrix, and the availability and cost of the standards. While 9-PAHSA-d31 is a valid and widely used internal standard, awareness of the potential for chromatographic shifts is a hallmark of a rigorous and trustworthy analytical approach.

Conclusion

The use of 9-PAHSA-d31 as an internal standard is a cornerstone of reliable FAHFA quantification. By adhering to the principles of stable isotope dilution and employing a validated, self-correcting analytical workflow, researchers can navigate the challenges of low analyte abundance and complex biological matrices. Understanding the nuances of isotopic labeling, particularly the potential for chromatographic shifts with deuterated standards, further empowers scientists to generate high-quality, reproducible data. This technical guide provides the foundational knowledge and practical steps to ensure that the measurement of these fascinating bioactive lipids is as robust and accurate as the biological insights they promise to reveal.

References

  • Brejchova, K., et al. (2020). Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research. Available at: [Link]

  • Caron, A., et al. (2018). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Wang, L., et al. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Journal of Diabetes Research. Available at: [Link]

  • Gowda, S.G.B., et al. (2020). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Gelhaus, S.L., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments. Available at: [Link]

  • Lee, J., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Metabolites. Available at: [Link]

  • Moir, M. (2019). Synthesis of novel deuterated lipids and surfactants. SINE2020. Available at: [Link]

  • Hoff, R.B. (2020). Retention time variability in HPLC columns specific for PAHs analysis? ResearchGate. Available at: [Link]

  • Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Available at: [Link]

  • Züllig, T., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. Available at: [Link]

  • But, A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today. Available at: [Link]

  • Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Available at: [Link]

  • Züllig, T., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Available at: [Link]

  • Gelhaus, S.L., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. PubMed. Available at: [Link]

  • Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. The Royal Society of Chemistry. Available at: [Link]

  • Han, B., & Gross, M. L. (2018). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Available at: [Link]

  • But, A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available at: [Link]

  • University of California, Berkeley. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. University of California, Berkeley. Available at: [Link]

  • Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PubMed Central. Available at: [Link]

  • Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. ResearchGate. Available at: [Link]

  • Cyberlipid Center. (n.d.). Liquid samples (bligh and dyer). Cyberlipid Center. Available at: [Link]

  • Moir, M. (2022). Per-deuterated linoleic acid-d31: Available now from the NDF. ANSTO. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis and characterization of 9-PAHSA. (A) ¹H NMR of 9-PAHSA... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and in silico spectra of the model compound 9-PAHSA in... ResearchGate. Available at: [Link]

  • Gowda, S.G.B., et al. (2020). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model. HUSCAP. Available at: [Link]

  • Lee, J., et al. (2018). Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. PubMed. Available at: [Link]

  • Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Available at: [Link]

  • Moir, M., et al. (2022). Synthesis of Perdeuterated Linoleic Acid‐d31 and Chain Deuterated 1‐Palmitoyl‐2‐linoleoyl‐sn‐glycero‐3‐phosphocholine‐d62. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Negative ion mode MRM chromatogram of 5-PAHSA with MRM transitions m/z... ResearchGate. Available at: [Link]

  • Cyberlipid Center. (n.d.). Liquid samples (bligh and dyer). Cyberlipid Center. Available at: [Link]

Sources

Biological Significance and Analytical Quantification of 9-PAHSA in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of 9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) by Yore et al. in 2014 marked a paradigm shift in immunometabolism. As a member of the Fatty Acid esters of Hydroxy Fatty Acids (FAHFA) class, 9-PAHSA is not merely a lipid storage molecule but a potent bioactive signaling lipid.[1][2] It exhibits dual efficacy: reversing insulin resistance and attenuating adipose tissue inflammation.[2][3][4][5]

For drug development professionals and metabolic researchers, 9-PAHSA represents a high-value biomarker and therapeutic target. However, its quantification is fraught with analytical pitfalls—specifically the chromatographic resolution of regioisomers (e.g., 5-PAHSA vs. 9-PAHSA) that share identical mass-to-charge (m/z) ratios but possess distinct biological activities. This guide delineates the biological mechanisms of 9-PAHSA and provides a self-validating LC-MS/MS workflow for its rigorous quantification.

The Biological Imperative: Mechanistic Signaling

The therapeutic potential of 9-PAHSA stems from its ability to uncouple obesity from its metabolic comorbidities. Unlike saturated fatty acids (e.g., palmitate) that induce lipotoxicity, 9-PAHSA activates specific G-protein coupled receptors (GPCRs) to promote metabolic health.

Dual Receptor Activation

9-PAHSA functions as an endogenous agonist for two key receptors:

  • GPR120 (FFAR4): Located primarily on adipocytes and macrophages. Activation stimulates glucose uptake via GLUT4 translocation and inhibits pro-inflammatory cytokine secretion.

  • GPR40 (FFAR1): Located on pancreatic

    
    -cells and enteroendocrine L-cells. Activation potentiates Glucose-Stimulated Insulin Secretion (GSIS) and GLP-1 release.
    
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathways activated by 9-PAHSA in the adipocyte and macrophage, highlighting the divergence between metabolic enhancement and anti-inflammatory effects.

G Figure 1: 9-PAHSA Signaling Transduction in Adipocytes and Macrophages cluster_adipocyte Adipocyte (Metabolic) cluster_macrophage Macrophage (Anti-Inflammatory) PAHSA 9-PAHSA (Extracellular) GPR120 GPR120 (FFAR4) PAHSA->GPR120 Binding Gq Gq/11 Protein GPR120->Gq Activation NFkB NF-κB Complex GPR120->NFkB Inhibits (via β-arrestin2) PI3K PI3K / Akt Gq->PI3K Phosphorylation GLUT4_Cyto GLUT4 (Cytosolic) PI3K->GLUT4_Cyto Translocation Signal Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Transcription GLUT4_Mem GLUT4 (Membrane) GLUT4_Cyto->GLUT4_Mem Vesicle Fusion LPS LPS Stimulus LPS->NFkB Induces

Caption: 9-PAHSA drives glucose uptake via GPR120-Gq-PI3K axis and blocks inflammation via NF-κB inhibition.[1]

The Analytical Gauntlet: Isomer Specificity

The primary challenge in FAHFA research is regioisomerism . 9-PAHSA (palmitic acid esterified at the 9th carbon of hydroxy stearic acid) has the exact same molecular formula (


) and mass (

537.5) as 5-PAHSA, 12-PAHSA, and others.

Why this matters:

  • 9-PAHSA is highly correlated with insulin sensitivity.[2][5]

  • 5-PAHSA is also present but may have distinct biological roles or lower potency in specific pathways.

  • Mass Spectrometry alone cannot distinguish them. Separation must occur chromatographically before the source.

Critical Success Factors
  • Chromatographic Resolution (

    
    ):  You must achieve baseline separation between 9-PAHSA and its nearest neighbor (often 10- or 8-PAHSA).
    
  • Internal Standards: Use of

    
    -labeled 9-PAHSA is mandatory to account for matrix effects and retention time shifts.
    

Validated Protocol: Targeted LC-MS/MS Quantification

This protocol is designed for serum/plasma and adipose tissue.[5] It utilizes Solid Phase Extraction (SPE) for lipid enrichment followed by Reverse-Phase LC-MS/MS.

Materials & Reagents[6]
  • Internal Standard (IS): 9-PAHSA-

    
     (Available from Cayman Chemical or Avanti Polar Lipids).
    
  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Chloroform.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm) or equivalent high-resolution column.

Experimental Workflow

Workflow Figure 2: Validated LC-MS/MS Workflow for 9-PAHSA Quantification Sample Biological Sample (100µL Serum or 50mg Tissue) Spike Spike Internal Standard (9-PAHSA-13C4) Sample->Spike Extract Lipid Extraction (Folch or SPE Method) Spike->Extract Dry Evaporation (N2 stream) & Reconstitution in MeOH Extract->Dry LC LC Separation (Critical: Isomer Resolution) Dry->LC MS MS/MS Detection (MRM Mode, Negative ESI) LC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Caption: Step-by-step workflow ensuring recovery correction via internal standard spiking prior to extraction.

Step-by-Step Methodology
Step 1: Lipid Extraction (Modified Folch)
  • Homogenization: Add 50 mg tissue or 100 µL serum to a glass tube.

  • Spiking: Add 10 pmol of 9-PAHSA-

    
      IS immediately to the sample. This validates the extraction efficiency.
    
  • Biphasic Partition: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex for 60s.

  • Phase Separation: Add 0.5 mL water (to induce phase separation). Centrifuge at 3000 x g for 10 min.

  • Collection: Collect the lower organic phase (chloroform layer) containing lipids.

  • Drying: Evaporate under a gentle stream of nitrogen at 37°C. Reconstitute in 100 µL Methanol.

Step 2: LC-MS/MS Parameters[4][6]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
9-PAHSA 537.5255.230Target Quant
9-PAHSA 537.5299.325Qualifier
9-PAHSA-

541.5255.230Internal Standard

Note: The product ion 255.2 corresponds to the palmitate fatty acid chain, which is common to PAHSAs. The specific retention time identifies the "9-" isomer.

Step 3: Chromatographic Optimization
  • Mobile Phase A: Water + 0.1% Acetic Acid (or 10mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Acetic Acid.

  • Gradient: A shallow gradient (e.g., 80% B to 95% B over 15 minutes) is often required to separate the 9-PAHSA peak from the 5-PAHSA peak.

Data Interpretation & Biological Significance[4][7][8][9][10]

When analyzing data, researchers should look for the suppression of 9-PAHSA levels in disease states.

ConditionExpected 9-PAHSA TrendBiological Implication
Insulin Resistance Decreased (

)
Loss of GPR120-mediated glucose uptake.
Adipose Inflammation Decreased (

)
Reduced inhibition of NF-κB; higher cytokine load.
Fasting Increased (

)
Physiological mobilization to maintain glucose homeostasis.

Causality Check: If you observe improved glucose tolerance in your model without a change in 9-PAHSA, the mechanism is likely independent of the FAHFA axis. If 9-PAHSA increases, verify GPR120 expression; if the receptor is absent, the lipid cannot exert its primary metabolic effect.

References

  • Yore, M. M., et al. (2014).[2][3] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][4][7][8][9] Cell, 159(2), 318-332.[2][5][8]

  • Syed, I., et al. (2018).[10] Palmitic acid hydroxy stearic acids activate GPR40 which is involved in their beneficial effects on glucose homeostasis.[3] Cell Metabolism, 27(2), 419-427.

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[9][11][12] Diabetes, 65(9), 2580-2590.

  • Brejchova, K., et al. (2020).[6][8] Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research, 79, 101053.

  • Hammarstedt, A., et al. (2018). Adipose tissue dysfunction and inflammation in metabolic disease. Nature Reviews Endocrinology, 14, 239–250.

Sources

Technical Guide: Stability Assessment and Handling of Deuterated 9-PAHSA-d31 in Biological Matrices

[1]

Executive Summary

9-PAHSA-d31 (9-(palmitoyloxy-d31)stearic acid) is the definitive stable isotope-labeled internal standard (IS) for the quantification of 9-PAHSA, a bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1] Accurate quantification in biological matrices (plasma, serum, adipose tissue) is contingent upon maintaining the integrity of the ester linkage, which is highly susceptible to enzymatic hydrolysis by endogenous lipases.[1]

This guide details the physicochemical stability profile of 9-PAHSA-d31, outlines a validated stability assessment protocol, and provides mitigation strategies to prevent pre-analytical degradation.

Chemical Identity & Stability Profile[1][2]

Structural Characteristics

9-PAHSA-d31 is a Branched Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA) where the palmitic acid moiety is fully deuterated.[1]

  • Chemical Name: 9-(palmitoyloxy-2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15',16,16,16-d31)octadecanoic acid.[1]

  • Molecular Formula: C34H35D31O4[1][2]

  • Molecular Weight: ~570.1 g/mol (vs. 538.9 g/mol for native 9-PAHSA).[1]

  • Critical Bond: The ester linkage at the C9 position of the stearic acid chain.

Degradation Mechanisms

The primary stability risk for 9-PAHSA-d31 in biological matrices is enzymatic hydrolysis , not chemical oxidation.

  • Enzymatic Hydrolysis: Plasma and tissue homogenates contain active lipases, specifically Carboxyl Ester Lipase (CEL) , Androgen-Induced Gene 1 (AIG1) , and ADTRP .[1] These enzymes rapidly cleave the ester bond, releasing Palmitic Acid-d31 and 9-Hydroxystearic Acid.[1]

  • Chemical Hydrolysis: Occurs in highly alkaline conditions (pH > 10).[1] The molecule is relatively stable in acidic environments.

  • Isotope Effect: While the deuterium label (d31) increases the mass, it provides minimal protection against steric enzymatic cleavage of the ester bond.[1] Therefore, the IS degrades at a rate comparable to the analyte.

Chromatographic Behavior

Note: Deuterated lipids often exhibit a "chromatographic isotope effect." 9-PAHSA-d31 typically elutes 3–5 seconds earlier than native 9-PAHSA on C18 Reverse Phase columns due to the slightly weaker hydrophobic interaction of C-D bonds compared to C-H bonds.[1]

Visualization: Degradation Pathway

The following diagram illustrates the enzymatic hydrolysis pathway that must be inhibited during sample processing.

GSubstrate9-PAHSA-d31(Intact IS)Product1Palmitic Acid-d31(Free Fatty Acid)Substrate->Product1HydrolysisProduct29-Hydroxystearic Acid(Backbone)Substrate->Product2EnzymesLipases/Esterases(CEL, AIG1, ADTRP)Enzymes->SubstrateCatalyzes

Figure 1: Enzymatic hydrolysis of 9-PAHSA-d31 yields deuterated palmitic acid and the hydroxy stearic acid backbone.[1]

Experimental Protocol: Stability Assessment

Preparation of Standards
  • Stock Solution: Dissolve 9-PAHSA-d31 in Methyl Acetate or Methanol at 100 µg/mL. Store at -80°C in glass vials (avoid plastic to prevent phthalate contamination).

  • Working Solution: Dilute to 100 ng/mL in Methanol:Water (50:50) immediately prior to use.[1]

Stability Testing Workflow

This protocol validates the stability of the IS during typical bioanalytical handling.

Experiment A: Benchtop Stability (Short-Term)
  • Spike: Add 9-PAHSA-d31 (10 ng/mL final) to fresh, pooled plasma (EDTA).

  • Aliquot: Split into 3 sets of triplicates.

    • Set 1 (T0): Immediately extract.[2]

    • Set 2 (Low Stability): Leave at 22°C (Room Temp) for 4 hours.

    • Set 3 (Ice Stability): Keep on wet ice (4°C) for 4 hours.

  • Extract: Use the protocol in Section 5.

  • Acceptance: Recovery of Set 2/3 must be within ±15% of T0.

Experiment B: Freeze-Thaw Stability
  • Spike: Prepare bulk spiked plasma (10 ng/mL).

  • Cycle: Freeze at -80°C for >24 hours, then thaw unassisted at room temperature. Repeat for 3 cycles.

  • Analyze: Compare Cycle 3 samples against freshly spiked T0 samples.

  • Acceptance: Deviation <15%.

Experiment C: Autosampler Stability
  • Extract: Process a set of spiked samples.

  • Store: Place reconstituted extracts in the autosampler (set to 10°C) for 24 hours.

  • Re-inject: Compare peak areas of the initial injection vs. the 24-hour injection.

  • Acceptance: Deviation <10%.

Optimized Extraction Protocol (Mitigation Strategy)

To ensure stability during processing, acidification is mandatory to protonate the carboxyl groups and quench lipase activity.[1]

StepActionRationale
1. Aliquot Transfer 50 µL plasma to a glass tube.Glass prevents lipid adsorption.
2. Spike IS Add 10 µL of 9-PAHSA-d31 working solution.[1]Internal standardization.
3. Acidify IMMEDIATELY add 5 µL of 0.1 M Acetic Acid or Formic Acid.CRITICAL: Lowers pH < 4 to inhibit lipases.
4. Extract Add 200 µL Chloroform:Methanol (2:1 v/v). Vortex 30s.Liquid-Liquid Extraction (LLE) of lipids.
5. Phase Sep Centrifuge at 3,000 x g for 5 min.Separates organic layer (bottom).[1]
6. Dry Transfer organic layer to new vial. Dry under N2 gas.Removes solvent.
7.[3][4][5] Reconstitute Dissolve in 100 µL Methanol/Water (50:50).Prepares for LC-MS injection.

Visualization: Validated Workflow

This diagram outlines the decision logic for handling samples to preserve 9-PAHSA-d31.

WorkflowStartBiological Sample(Plasma/Tissue)SpikeSpike 9-PAHSA-d31(Internal Standard)Start->SpikeDecisionImmediate Processing?Spike->DecisionAcidifyCRITICAL: Add Acid(Acetic/Formic Acid)Decision->AcidifyYesFreezeFlash Freeze(-80°C)Decision->FreezeNoExtractLLE Extraction(CHCl3/MeOH)Acidify->ExtractFreeze->AcidifyUpon ThawAnalyzeLC-MS/MS Analysis(MRM Mode)Extract->Analyze

Figure 2: Sample handling workflow emphasizing the critical acidification step to prevent hydrolysis.

Data Analysis & Acceptance Criteria

MRM Transitions

For quantification on a Triple Quadrupole MS (ESI Negative mode):

  • Precursor Ion: m/z 569.5 [M-H]⁻[1]

  • Product Ion (Quant): m/z 286.3 (Palmitate-d31 fragment)[1]

  • Product Ion (Qual): m/z 299.3 (9-Hydroxystearate backbone)[1]

Stability Calculation
1

References

  • Yore, M. M., et al. (2014).[1] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][4][6][7] Cell, 159(2), 318-332.[1][2] Retrieved from [Link]

  • Kuda, O., et al. (2016).[1] Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA).[1] Diabetes, 65(9).[1] Retrieved from [Link][1][8]

  • Nelson, A. T., et al. (2017).[1] Stereochemical determination of the bioactive lipid 9-PAHSA.[9] Journal of Lipid Research, 58(4).[1] Retrieved from [Link][1]

An In-depth Technical Guide to the Synthesis of 9-PAHSA-d31 Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Isotopically Labeled 9-PAHSA

Palmitic acid esters of hydroxy stearic acids (PAHSAs) represent a novel class of endogenous lipids with significant therapeutic potential. Among these, 9-PAHSA has garnered considerable attention for its anti-diabetic and anti-inflammatory properties.[1] It enhances insulin sensitivity and glucose uptake, making it a promising candidate for the development of new treatments for metabolic disorders.[1] The synthesis of isotopically labeled versions of 9-PAHSA, such as 9-PAHSA-d31, is crucial for advancing our understanding of its metabolism, distribution, and mechanism of action. These labeled compounds serve as invaluable tools in pharmacokinetic and pharmacodynamic studies, enabling researchers to trace the molecule's fate in biological systems with high precision using mass spectrometry. This guide provides a comprehensive overview of a plausible synthetic route for 9-PAHSA-d31, intended for professionals in the fields of chemical synthesis and drug development.

I. Strategic Overview of the Synthesis

The synthesis of 9-PAHSA-d31 is a multi-step process that hinges on the preparation of two key intermediates: 9-hydroxystearic acid and perdeuterated palmitic acid (palmitic acid-d31). Once these precursors are obtained with high purity, they are coupled through an esterification reaction to yield the final product. The overall synthetic strategy is depicted below:

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_coupling Esterification cluster_final Final Product Oleic_Acid Oleic Acid HSA 9-Hydroxystearic Acid Oleic_Acid->HSA Hydroxylation Esterification Esterification HSA->Esterification Palmitic_Acid Palmitic Acid Palmitic_Acid_d31 Palmitic Acid-d31 Palmitic_Acid->Palmitic_Acid_d31 Deuteration Palmitic_Acid_d31->Esterification PAHSA_d31 9-PAHSA-d31 Esterification->PAHSA_d31 Purification Purification PAHSA_d31->Purification Characterization Characterization Purification->Characterization

Caption: A high-level overview of the synthetic workflow for 9-PAHSA-d31.

II. Synthesis of Precursors

A. Preparation of 9-Hydroxystearic Acid from Oleic Acid

9-Hydroxystearic acid can be synthesized from the readily available starting material, oleic acid, through a hydroxylation reaction. Several methods exist for this transformation, including enzymatic and chemical approaches. A common and effective chemical method involves the epoxidation of the double bond in oleic acid, followed by ring-opening to yield the diol, which is then selectively reduced to the desired monohydroxy acid. A more direct approach involves the use of a mild oxidizing agent.

Experimental Protocol: Synthesis of 9,10-dihydroxystearic acid

A common precursor to 9-hydroxystearic acid is 9,10-dihydroxystearic acid, which can be synthesized from oleic acid.

  • Dissolution: Dissolve oleic acid in a solution of sodium hydroxide in water and heat until a clear solution is formed.

  • Oxidation: Cool the mixture and add a 1% potassium permanganate solution under stirring at a controlled temperature of 10°C.

  • Reduction of Excess Oxidant: After a short reaction time, add solid sodium sulfite or disulfite to reduce any excess potassium permanganate.

  • Acidification and Precipitation: Acidify the mixture with concentrated hydrochloric acid. A colorless precipitate of 9,10-dihydroxystearic acid will form.

  • Purification: The crude product can be purified by washing with petroleum ether to remove unreacted oleic acid and other nonpolar impurities, followed by recrystallization from ethanol to yield pure 9,10-dihydroxystearic acid.[2]

Further selective dehydroxylation would be required to obtain 9-hydroxystearic acid. Alternatively, more direct synthetic routes are available in the literature.

B. Synthesis of Palmitic Acid-d31

The perdeuteration of palmitic acid is a critical step in this synthesis. This is typically achieved through a hydrogen-deuterium exchange reaction under high temperature and pressure, using a metal catalyst.

Experimental Protocol: Deuteration of Palmitic Acid

  • Reaction Setup: In a high-pressure reactor, combine palmitic acid, a platinum-on-carbon (Pt/C) catalyst, and deuterium oxide (D₂O) as the deuterium source.

  • H/D Exchange: The reactor is sealed and heated to a high temperature (e.g., 200-250°C) for several hours to facilitate the exchange of hydrogen atoms for deuterium atoms on the carbon backbone.

  • Workup and Purification: After cooling, the deuterated palmitic acid is extracted with an organic solvent and purified, often by recrystallization, to yield palmitic acid-d31 with a high degree of isotopic enrichment.[3] To achieve a high level of deuterium incorporation (e.g., >98%), this process may need to be repeated.[3]

III. Esterification of 9-Hydroxystearic Acid and Palmitic Acid-d31

With both precursors in hand, the next step is to form the ester linkage between the 9-hydroxyl group of 9-hydroxystearic acid and the carboxyl group of palmitic acid-d31. A common method for this esterification is to activate the carboxylic acid, for instance, by converting it to an acyl chloride.

Experimental Protocol: Synthesis of 9-PAHSA-d31

  • Activation of Palmitic Acid-d31: Convert palmitic acid-d31 to its corresponding acyl chloride (palmitoyl-d31 chloride) using a standard chlorinating agent like thionyl chloride or oxalyl chloride. This reaction is typically performed in an inert solvent under anhydrous conditions.

  • Esterification Reaction: In a separate flask, dissolve 9-hydroxystearic acid in an anhydrous solvent such as dichloromethane, along with a base like pyridine to act as a proton scavenger.[4][5] Cool the solution to 0°C.

  • Coupling: Slowly add the freshly prepared palmitoyl-d31 chloride to the solution of 9-hydroxystearic acid.[5] Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[5]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[5]

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.[5] The crude 9-PAHSA-d31 is then purified by silica gel column chromatography to yield the final product.

Esterification_Workflow cluster_activation Acid Activation cluster_coupling Esterification cluster_workup Workup & Purification PA_d31 Palmitic Acid-d31 Acyl_Chloride Palmitoyl-d31 Chloride PA_d31->Acyl_Chloride Thionyl Chloride Reaction Reaction Mixture Acyl_Chloride->Reaction HSA 9-Hydroxystearic Acid HSA->Reaction Pyridine, DCM Quench Quench Reaction->Quench Extract Extract Quench->Extract Purify Purify (Chromatography) Extract->Purify Final_Product 9-PAHSA-d31 Purify->Final_Product

Caption: A detailed workflow for the esterification of 9-hydroxystearic acid with palmitoyl-d31 chloride.

IV. Purification and Characterization

A. Purification

High-performance liquid chromatography (HPLC) is often the method of choice for the final purification of 9-PAHSA-d31 to ensure high purity, which is essential for biological and analytical applications.

B. Characterization

The structure and isotopic enrichment of the synthesized 9-PAHSA-d31 must be rigorously confirmed. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): ¹H NMR spectroscopy will confirm the overall structure of the molecule. The absence of signals corresponding to the palmitoyl chain protons will be a key indicator of successful deuteration. ¹³C NMR will show the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of 9-PAHSA-d31 and to determine the extent of deuterium incorporation. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of molecules.[6] Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. For 9-PAHSA, characteristic fragments include the palmitate anion and the dehydrated hydroxystearic acid.[7]

Table 1: Expected Mass Spectrometry Data for 9-PAHSA and 9-PAHSA-d31

CompoundMolecular FormulaExact Mass (monoisotopic)Key MS/MS Fragments (Negative Ion Mode)
9-PAHSAC₃₄H₆₈O₄556.5067m/z 255.2 (Palmitate), m/z 299.2 (Hydroxystearate), m/z 281.2 (Dehydrated Hydroxystearate)
9-PAHSA-d31C₃₄H₃₇D₃₁O₄587.7011m/z 286.2 (Palmitate-d31), m/z 299.2 (Hydroxystearate), m/z 281.2 (Dehydrated Hydroxystearate)

V. Conclusion

The synthesis of 9-PAHSA-d31 is a challenging but achievable goal for a well-equipped organic chemistry laboratory. The successful execution of this synthesis provides a powerful tool for researchers to delve deeper into the biological roles of this important lipid molecule. The protocols and strategies outlined in this guide are based on established chemical principles and published methodologies for similar compounds, providing a solid foundation for the synthesis and characterization of this valuable research compound.

VI. References

  • CN112812001A - Preparation method of 9, 10-dihydroxystearic acid - Google Patents. (n.d.). Retrieved February 9, 2026, from

  • Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • 9-PAHSA syntheses starting in 2014 to access material for biological evaluation. (n.d.). Retrieved February 9, 2026, from [Link]

  • Wang, Y., et al. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cardiovascular Medicine, 8, 764835.

  • Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • 3011 Synthesis of erythro-9,10-dihydroxystearic acid from oleic acid. (n.d.). Retrieved February 9, 2026, from [Link]

  • Schematic diagram of the putative pathways in the synthesis of 9-PAHSA.... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • US2791596A - Obtaining pure palmitic acid from vegetable oil acids - Google Patents. (n.d.). Retrieved February 9, 2026, from

  • Synthesis and Properties of 9,10-Dihydroxystearic Acid Ethoxylate - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production | ACS Sustainable Chemistry & Engineering - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis of novel deuterated lipids and surfactants. (2019, September 9). Retrieved February 9, 2026, from [Link]

  • The synthesis and characterization of 9-PAHSA. (A) ¹H NMR of 9-PAHSA.... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Deuterium as an indicator in the study of intermediary metabolism. 9. The conversion of stearic acid into palmitic acid in the organism. - CABI Digital Library. (n.d.). Retrieved February 9, 2026, from [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Deuterated palmitic acid is a tracer for neutral lipid synthesis. (A)... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Experimental and in silico spectra of the model compound 9-PAHSA in... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]

  • Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

  • Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Determination of the natural deuterium distribution of fatty acids by application of 2H 2D-NMR in liquid crystals: fundamentals, advances, around and beyond - Taylor & Francis. (n.d.). Retrieved February 9, 2026, from [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • 9-Hydroxystearic acid (9-HSA)-containing branched fatty acid esters of... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Schematic representation of the chemical synthesis of fatty acid esters... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis of Fatty Acids - The Medical Biochemistry Page. (n.d.). Retrieved February 9, 2026, from [Link]

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Fatty Acid Synthesis Pathway: Overview, Enzymes and Regulation - YouTube. (2017, October 10). Retrieved February 9, 2026, from [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography l Protocol Preview - YouTube. (2022, June 20). Retrieved February 9, 2026, from [Link]

  • Fatty Acid Synthesis - Part I (video) - Khan Academy. (n.d.). Retrieved February 9, 2026, from [Link]

  • Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • 13.06 Fatty Acid Biosynthesis: Reduction and Fundamental Principles - YouTube. (2019, September 5). Retrieved February 9, 2026, from [Link]

  • Total synthesis and configuration of 9, 10-dihydroxystearic acid - OpenBU. (n.d.). Retrieved February 9, 2026, from [Link]

  • Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Combined Analysis of C-18 Unsaturated Fatty Acids Using Natural Abundance Deuterium 2D NMR Spectroscopy in Chiral Oriented Solvents | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]

  • Determination of the Fatty Acid Profile by 1H NMR Spectroscopy - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

A Technical Guide to 9-PAHSA-d31: Molecular Weight and Isotopic Purity for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 9-PAHSA-d31, a deuterated analog of the bioactive lipid 9-PAHSA (9-palmitoyl-hydroxy-stearic acid). As a critical internal standard in mass spectrometry-based lipidomics, understanding its precise molecular characteristics is paramount for generating accurate and reproducible data. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows.

The Critical Role of 9-PAHSA-d31 in Modern Lipidomics

9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, which have garnered significant interest for their potential roles in metabolic regulation and inflammation.[1][2] Accurate quantification of endogenous 9-PAHSA in complex biological matrices necessitates the use of a stable isotope-labeled internal standard. 9-PAHSA-d31 serves this purpose, enabling precise measurement by correcting for sample loss during extraction and variability in instrument response. The deuterium-labeled standard co-elutes with the endogenous analyte but is distinguishable by its increased mass, a cornerstone of robust quantitative mass spectrometry.

Core Molecular Specifications

The utility of 9-PAHSA-d31 as an internal standard is fundamentally dependent on its well-defined molecular weight and high isotopic purity. These parameters ensure a clear mass separation from the endogenous analyte and minimize interference from unlabeled or partially labeled species.

Molecular Weight

The molecular formula of non-deuterated 9-PAHSA is C₃₄H₆₆O₄.[1] In 9-PAHSA-d31, 31 hydrogen atoms in the palmitoyl chain are replaced by deuterium atoms. This leads to the molecular formula C₃₄H₃₅D₃₁O₄.

The calculated molecular weight of 9-PAHSA-d31 is approximately 570.1 g/mol . This is based on the substitution of 31 protons with 31 deuterons in the palmitic acid moiety of the molecule. The non-deuterated 9-PAHSA has a molecular weight of approximately 538.9 g/mol .[1] This significant mass shift of 31 Daltons provides excellent separation from the endogenous analyte in mass spectrometric analyses.

CompoundMolecular FormulaApproximate Molecular Weight ( g/mol )
9-PAHSAC₃₄H₆₆O₄538.9[1]
9-PAHSA-d31C₃₄H₃₅D₃₁O₄570.1[3]
Isotopic Purity Specifications

High isotopic purity is a critical quality attribute for a deuterated internal standard. It ensures that the signal from the standard is not confounded by the presence of unlabeled or partially labeled molecules, which could interfere with the quantification of the endogenous analyte.

While a specific Certificate of Analysis for 9-PAHSA-d31 was not publicly available at the time of this writing, the specifications for the closely related positional isomer, 5-PAHSA-d31, from a reputable supplier like Cayman Chemical, provide a reliable benchmark.[3] It is a standard practice in the synthesis of such deuterated lipids to use a common deuterated precursor, in this case, palmitic acid-d31. Therefore, the isotopic purity specifications are expected to be identical.

The typical isotopic purity specifications for d31-labeled PAHSA are:

  • Deuterium Incorporation: ≥99% of all deuterated forms (d₁-d₃₁).

  • Unlabeled (d₀) Species: ≤1%.[3]

This high level of deuterium incorporation is crucial for minimizing any potential cross-contribution to the endogenous analyte signal, thereby ensuring the accuracy of the quantitative results.

Verifying Molecular Integrity: A Self-Validating System

To ensure the trustworthiness of experimental results, it is imperative to have a protocol for verifying the molecular weight and isotopic purity of 9-PAHSA-d31 upon receipt and periodically during its use.

Experimental Protocol: Mass Spectrometric Verification

Objective: To confirm the molecular weight and assess the isotopic purity of a 9-PAHSA-d31 standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 9-PAHSA-d31 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

    • Prepare a similar concentration of a non-deuterated 9-PAHSA standard for comparison.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) capable of resolving the isotopic distribution of the analyte.

  • Infusion and Data Acquisition:

    • Directly infuse the prepared solutions into the mass spectrometer's ion source.

    • Acquire full-scan mass spectra in a negative ion mode, as FAHFAs are readily detected as [M-H]⁻ ions.

    • Set the mass range to encompass the expected m/z values for both the deuterated and non-deuterated standards (e.g., m/z 500-600).

  • Data Analysis:

    • Molecular Weight Verification:

      • For the non-deuterated 9-PAHSA, confirm the presence of a prominent ion at an m/z corresponding to [C₃₄H₆₅O₄]⁻ (approximately 537.9).

      • For the 9-PAHSA-d31, confirm the presence of a prominent ion at an m/z corresponding to [C₃₄H₃₄D₃₁O₄]⁻ (approximately 569.1).

    • Isotopic Purity Assessment:

      • Examine the isotopic cluster of the 9-PAHSA-d31 peak.

      • The most abundant peak should correspond to the fully deuterated molecule.

      • Quantify the relative intensity of the peak corresponding to the unlabeled (d₀) species (at the m/z of the non-deuterated standard). This intensity should be at or below the specified limit (e.g., ≤1% of the total isotopic cluster intensity).

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry: Essential for accurately resolving the isotopic peaks and distinguishing the d₀ species from the tail of the d₁ peak.

  • Direct Infusion: Simplifies the workflow for a pure standard and avoids potential chromatographic effects.

  • Negative Ion Mode: Provides high sensitivity for the detection of fatty acids.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for verifying the specifications of 9-PAHSA-d31.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_verification Data Verification cluster_outcome Outcome prep_d31 Prepare 1 µg/mL 9-PAHSA-d31 Solution ms_acquire Direct Infusion High-Resolution MS (Negative Ion Mode) prep_d31->ms_acquire prep_d0 Prepare 1 µg/mL 9-PAHSA Solution prep_d0->ms_acquire verify_mw Confirm [M-H]⁻ Ion for d31 and d0 ms_acquire->verify_mw verify_purity Assess Isotopic Cluster Quantify d0 Species ms_acquire->verify_purity pass Standard Meets Specification verify_mw->pass Correct m/z fail Standard Fails Specification verify_mw->fail Incorrect m/z verify_purity->pass d0 ≤ 1% verify_purity->fail d0 > 1%

Caption: Quality control workflow for 9-PAHSA-d31 verification.

Conclusion

A thorough understanding and verification of the molecular weight and isotopic purity of 9-PAHSA-d31 are non-negotiable for ensuring the integrity of quantitative lipidomics research. By adhering to the specifications and verification protocols outlined in this guide, researchers can confidently utilize this critical internal standard to achieve accurate, reproducible, and high-quality data in their studies of FAHFA biology.

References

Sources

Applications of 9-PAHSA-d31 in anti-inflammatory lipid research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has introduced a new frontier in metabolic and anti-inflammatory research.[1][2] Among these, 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) has emerged as a high-value bioactive lipid capable of enhancing insulin sensitivity and mitigating inflammation via GPR120 activation.[1][3]

However, the quantification of 9-PAHSA in complex biological matrices (plasma, adipose tissue) is fraught with analytical challenges, primarily due to its low endogenous abundance (nanomolar range) and the presence of structural isomers (e.g., 5-PAHSA).[1] This guide details the technical application of 9-PAHSA-d31 —a heavily deuterated internal standard—to achieve rigorous, self-validating quantification essential for high-integrity drug development and mechanistic studies.

Part 1: The Mechanistic Imperative

To understand the necessity of precise measurement, one must understand the biological stakes. 9-PAHSA is not merely a metabolic bystander; it is an active signaling lipid that modulates the immune response.

The Anti-Inflammatory Signaling Axis

9-PAHSA functions primarily as an agonist for GPR120 (also known as FFAR4), a G-protein coupled receptor highly expressed in macrophages and adipocytes.[1]

  • Mechanism: Upon binding GPR120, 9-PAHSA recruits

    
    -arrestin-2, which inhibits the TAK1/TAB1 complex. This blockade prevents the phosphorylation of IKK
    
    
    
    and the subsequent degradation of I
    
    
    B, effectively sequestering NF-
    
    
    B in the cytoplasm and silencing the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).
Visualization: GPR120-Mediated Anti-Inflammatory Pathway

GPR120_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1/TAB1 Complex TLR4->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB (Nuclear Translocation) IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PAHSA 9-PAHSA GPR120 GPR120 (Receptor) PAHSA->GPR120 Activates B_Arr β-arrestin-2 GPR120->B_Arr B_Arr->TAK1 INHIBITS

Figure 1: 9-PAHSA exerts anti-inflammatory effects by activating GPR120, recruiting


-arrestin-2, and blocking the TLR4-mediated NF-

B inflammatory cascade.[1][4]

Part 2: Technical Specification of 9-PAHSA-d31

In quantitative lipidomics, the choice of Internal Standard (IS) dictates the accuracy of the data. 9-PAHSA-d31 is the preferred standard for rigorous workflows, but it introduces specific chromatographic behaviors that must be managed.

Chemical Identity
  • Structure: Palmitic acid-d31 esterified to 9-hydroxy stearic acid.[1]

  • Molecular Weight: ~569.9 Da (compared to ~538.5 Da for endogenous 9-PAHSA).[1]

  • Why d31? The fully deuterated palmitate tail (d31) prevents "deuterium scrambling" during mass spectrometry fragmentation.[1] Standards with fewer deuteriums (e.g., d4 or d9) located near the ester bond can sometimes undergo hydrogen/deuterium exchange or exhibit insufficient mass shift to clear the isotopic envelope of the endogenous analyte.

The Chromatographic Isotope Effect

A critical "gotcha" in using d31-labeled lipids is the Retention Time (RT) Shift .[1] Deuterium is slightly less lipophilic than hydrogen.

  • Observation: 9-PAHSA-d31 will elute earlier than endogenous 9-PAHSA on Reverse Phase (C18) columns.[1]

  • Magnitude: The shift can be 0.1 to 0.5 minutes depending on the gradient.

  • Protocol Adjustment: Do not expect the IS and Analyte to co-elute perfectly. Integration windows must be widened to capture the IS peak, or separate windows must be defined.

Part 3: Experimental Workflow (Self-Validating Protocol)

This protocol utilizes a "Spike-Before-Extraction" methodology.[1] By adding 9-PAHSA-d31 before the sample is processed, the IS corrects for extraction efficiency, matrix effects, and ionization variability.

Reagents & Materials
  • Internal Standard: 9-PAHSA-d31 (1 µM stock in Methanol).[1]

  • Extraction Solvents: Chloroform (HPLC Grade), Methanol, PBS.

  • SPE Cartridges: Silica (Si) cartridges (500 mg) for FAHFA enrichment.[1][5]

Step-by-Step Extraction (Modified Bligh-Dyer)
  • Sample Thawing: Thaw plasma/serum on ice.

  • IS Spiking (Critical Step):

    • Add 10 µL of 9-PAHSA-d31 (100 nM working solution) to the empty tube before adding the sample.

    • Validation Logic: This ensures the IS is present for every physical manipulation the sample undergoes.

  • Lysis/Homogenization: Add 200 µL Plasma. Vortex 10s.

  • Biphasic Extraction:

    • Add 1.5 mL Methanol + 3.0 mL Chloroform.[5] Vortex 30s.

    • Add 1.0 mL PBS (to induce phase separation).[1]

    • Centrifuge at 3,000 x g for 10 mins at 4°C.

  • Phase Collection:

    • Collect the lower organic phase (Chloroform layer) containing lipids.[1]

    • Note: FAHFAs partition into the organic phase.

  • Drying: Evaporate to dryness under Nitrogen gas (

    
    ) at 37°C.
    
  • SPE Enrichment (Optional but Recommended):

    • Reconstitute in Hexane.

    • Load onto Silica cartridge.[5]

    • Wash with Hexane (removes neutral lipids).[1]

    • Elute FAHFAs with Ethyl Acetate.[5]

Visualization: Extraction & Enrichment Workflow

Extraction_Workflow Sample Plasma Sample (200 µL) Spike Spike IS: 9-PAHSA-d31 Sample->Spike LLE Liquid-Liquid Extraction (CHCl3/MeOH/PBS) Spike->LLE PhaseSep Phase Separation (Centrifuge) LLE->PhaseSep Organic Collect Organic Phase (Lower Layer) PhaseSep->Organic Lipids Dry Dry under N2 Organic->Dry SPE Silica SPE (Enrichment) Dry->SPE Reconstitute in Hexane LCMS LC-MS/MS Analysis SPE->LCMS Elute w/ Ethyl Acetate

Figure 2: Optimized lipidomics workflow ensuring 9-PAHSA-d31 corrects for extraction losses and matrix suppression.

Part 4: LC-MS/MS Method Development

Quantification requires a Triple Quadrupole (QqQ) Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water (0.1% Acetic Acid).[1][6]

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) (0.1% Acetic Acid).[1][6]

  • Isocratic Hold: FAHFA isomers (9-PAHSA vs 5-PAHSA) are difficult to separate.[1] An isocratic hold at ~85-90% B is often required to resolve them.[1]

MRM Transitions (Quantitative Table)

The following transitions utilize the specific fragmentation of the ester bond.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
9-PAHSA 537.5255.2 (Palmitate)25Quantifier
9-PAHSA 537.5299.3 (9-HSA)25Qualifier
9-PAHSA-d31 568.7286.4 (d31-Palmitate)25Internal Standard
  • Self-Validation Check: The mass difference between the Quantifier (255.2) and the IS Product (286.4) is exactly 31.2 Da, confirming the d31 label is on the palmitate chain and is retained in the fragment.

Part 5: Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:


[1]
Validation Parameters
  • Linearity: The method should be linear from 1 nM to 1000 nM (

    
    ).
    
  • Recovery: Compare the Area of IS spiked before extraction vs. IS spiked into a blank extract. Recovery should be >70%.

  • Matrix Effect: Compare IS signal in solvent vs. plasma matrix. Significant suppression (<50% signal) indicates the need for the SPE cleanup step described in Section 3.2.[1]

References

  • Yore, M. M., et al. (2014).[7][8] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][8][9] Cell, 159(2), 318-332.[1][7] Link[1]

  • Kuda, O., et al. (2016). Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid.[1] Diabetes, 65(9), 2580-2590.[1] Link[1]

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Biomolecules, 10(7), 1092. Link

  • Cayman Chemical. (n.d.).[1] 9-PAHSA-d31 Product Information. Link

  • Syed, I., et al. (2018). Palmitic acid hydroxy stearic acids activate GPR40, which is involved in their beneficial effects on glucose homeostasis. Cell Metabolism, 27(2), 419-427.[1] Link[1]

Sources

Methodological & Application

Optimized LC-MS/MS MRM Transitions for 9-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized LC-MS/MS MRM transitions for 9-PAHSA-d31 Content Type: Application Note & Protocol

High-Sensitivity Quantification of FAHFAs in Biological Matrices

Abstract

This application note details a validated protocol for the targeted quantification of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) using its deuterated internal standard, 9-PAHSA-d31 .[1] FAHFAs are a class of bioactive lipids with potent anti-diabetic and anti-inflammatory properties, present in nanomolar concentrations in biological tissues.[2] Accurate quantification is challenging due to isobaric interference and low endogenous abundance. This guide provides optimized Multiple Reaction Monitoring (MRM) transitions, chromatographic conditions, and a critical "matrix-aware" extraction workflow designed to minimize background contamination often observed with solid-phase extraction (SPE).

Chemical Characterization & Internal Standard Strategy

The Target: 9-PAHSA-d31

To achieve rigorous quantification (E-E-A-T principle: Accuracy), 9-PAHSA-d31 is utilized as the internal standard.[1] Unlike partially deuterated standards (e.g., d4 or d9), the d31 variant contains a fully deuterated palmitic acid moiety. This significant mass shift (+31 Da) eliminates cross-talk between the analyte and the internal standard (IS) and prevents "isotopic overlap" from naturally occurring heavy isotopes of the endogenous 9-PAHSA.[1]

  • Chemical Name: 9-(palmitoyloxy-d31)-octadecanoic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    D
    
    
    O
    
    
    [1]
  • Monoisotopic Mass: ~569.7 Da

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1]

Fragmentation Mechanism (MS/MS)

In negative mode, FAHFAs fragment primarily at the ester bond linking the fatty acid (FA) and the hydroxy fatty acid (HFA).[1]

  • Precursor Ion [M-H]⁻: m/z 568.7[1]

  • Primary Product Ion (Quantifier): The ester bond cleaves to release the deuterated fatty acid carboxylate (Palmitate-d31).[1]

    • m/z 286.4 ([C

      
      D
      
      
      
      O
      
      
      ]⁻)[1]
  • Secondary Product Ion (Qualifier): The hydroxy fatty acid backbone (9-Hydroxystearic acid).[1]

    • m/z 299.3 ([C

      
      H
      
      
      
      O
      
      
      ]⁻)[1]

Optimized MRM Parameters

The following transitions have been optimized for triple quadrupole systems (e.g., Sciex QTRAP, Thermo TSQ, Agilent 6495).

Table 1: MRM Transition List
CompoundPrecursor (m/z)Product (m/z)TypeCE (V)*Dwell (ms)Mechanism
9-PAHSA-d31 568.7 286.4 Quantifier 29 50 Loss of Palmitate-d31
9-PAHSA-d31568.7299.3Qualifier28509-HSA Backbone
9-PAHSA-d31568.7281.3Qualifier30509-HSA - H

O
9-PAHSA (Native)537.5 255.2 Quantifier 29 50 Loss of Palmitate
9-PAHSA (Native)537.5299.3Qualifier28509-HSA Backbone

> Expert Note: Collision Energy (CE) values are instrument-dependent. Perform a "ramp" optimization (±5 V) around these values during method transfer.

Visualization: Fragmentation Pathway[10]

The following diagram illustrates the specific cleavage points utilized for the MRM transitions, confirming the structural logic of the selected ions.

FragmentationPathway Precursor Precursor Ion [M-H]- : 568.7 (9-PAHSA-d31) TransitionState CID Fragmentation (Ester Bond Cleavage) Precursor->TransitionState ESI(-) Prod_Quant Quantifier Ion Palmitate-d31 m/z 286.4 TransitionState->Prod_Quant Primary Path (High Intensity) Prod_Qual1 Qualifier Ion 1 9-HSA m/z 299.3 TransitionState->Prod_Qual1 Secondary Path Prod_Qual2 Qualifier Ion 2 9-HSA (-H2O) m/z 281.3 Prod_Qual1->Prod_Qual2 Dehydration (-18 Da)

Figure 1: CID fragmentation pathway of 9-PAHSA-d31 showing the generation of the deuterated quantifier ion (m/z 286.[1]4) and the backbone qualifier ion (m/z 299.3).[1]

Protocol: LC-MS/MS Methodology

Chromatographic Conditions

Separation of FAHFA regioisomers (e.g., 9-PAHSA vs. 5-PAHSA) is critical as they share identical mass transitions.[1] A C18 reverse-phase column with a basic mobile phase is recommended to enhance ionization efficiency in negative mode.[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C

  • Flow Rate: 0.3 mL/min

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide (pH ~9.0)[1]

  • Mobile Phase B: 95:5 Acetonitrile:Water + 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide

Gradient Profile:

  • 0-2 min: 50% B (Equilibration)

  • 2-12 min: Linear ramp to 95% B

  • 12-15 min: Hold at 95% B (Wash)

  • 15-15.1 min: Return to 50% B

  • 15.1-18 min: Re-equilibration

Sample Preparation (Critical Expert Insight)

Warning: Avoid standard plastic Solid Phase Extraction (SPE) cartridges if possible. Research indicates that plasticizers and contaminants in SPE cartridges can introduce high background noise in FAHFA analysis, mimicking endogenous signals [1].

Recommended Workflow: Modified Folch Extraction

  • Homogenization: Homogenize tissue (e.g., 50 mg liver/adipose) in PBS (200 µL).

  • Spike IS: Add 10 µL of 9-PAHSA-d31 (1 µM in MeOH).

  • Extraction: Add 800 µL of Chloroform:Methanol (2:1) . Vortex vigorously for 30s.[1]

  • Phase Separation: Centrifuge at 3000 x g for 10 min at 4°C.

  • Collection: Collect the lower organic phase (Chloroform layer) into a glass vial.

  • Re-extraction (Optional): Re-extract the aqueous phase with 400 µL Chloroform to improve recovery.

  • Drying: Evaporate combined organic phases under Nitrogen gas at 30°C.

  • Reconstitution: Reconstitute in 100 µL Methanol prior to injection.

Workflow Logic & Troubleshooting

The following decision tree helps troubleshoot common issues such as low sensitivity or peak broadening.

WorkflowLogic Start Start: Sample Analysis CheckIS Check 9-PAHSA-d31 Signal (m/z 568.7 -> 286.4) Start->CheckIS SignalGood Signal Intensity > 1e4? CheckIS->SignalGood YesSignal Check Retention Time (RT) Match Native? SignalGood->YesSignal Yes NoSignal Troubleshoot Extraction SignalGood->NoSignal No RTMatch RT Match? YesSignal->RTMatch ExtractionIssue 1. Check Pipetting 2. Verify N2 Drying (No residue) 3. Check MS Source Temp NoSignal->ExtractionIssue YesRT Proceed to Quant (Area Ratio Native/IS) RTMatch->YesRT Yes NoRT Drift Issue: Check Column Temp/Mobile Phase pH RTMatch->NoRT No

Figure 2: Logical troubleshooting workflow for validating 9-PAHSA-d31 data quality.

References

  • Yore, M. M., et al. (2014).[1][3][4] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][5][3] Cell, 159(2), 318-332.[1]

  • Kuda, O., et al. (2016).[1] A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1][2] Nature Protocols, 11, 1052–1063.

  • Cayman Chemical. (n.d.).[1] 5-PAHSA-d31 Product Insert (Analogous structural data for d31 labeling pattern).

  • Brejchova, K., et al. (2020).[1] Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines.[1] Journal of Lipid Research, 61(12).[1]

Sources

Technical Guide: High-Recovery Solid Phase Extraction of 9-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a high-fidelity Solid Phase Extraction (SPE) protocol for the isolation and enrichment of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) using the deuterated internal standard 9-PAHSA-d31 .[1][2]

Designed for drug development and lipidomics researchers, this guide prioritizes the Silica-based SPE method , which is the field-validated "gold standard" for separating FAHFAs from abundant neutral lipids (Triacylglycerols - TGs) that suppress ionization in biological matrices.[1]

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Lipid Needle in a Haystack"

9-PAHSA is a bioactive Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA) with potent anti-diabetic and anti-inflammatory properties.[1] However, quantifying it in plasma or adipose tissue is analytically difficult because:

  • Low Abundance: FAHFAs exist at nanomolar concentrations.

  • Matrix Interference: They are structurally similar to free fatty acids and are easily masked by high-abundance lipids like Triacylglycerols (TGs) and Phospholipids (PLs).[1][2]

  • Isomeric Complexity: Multiple regioisomers (e.g., 5-PAHSA vs. 9-PAHSA) co-elute.[1][2]

The Solution: Silica-Based SPE with Deuterated Standardization

While Mixed-Mode Anion Exchange (MAX) is often used for acidic lipids, Silica (Normal Phase) SPE is superior for FAHFAs.[1][2] It effectively separates the non-polar TGs (which elute first) from the moderately polar FAHFAs, providing a cleaner eluate for LC-MS/MS.[2]

Why 9-PAHSA-d31? Using a d31-labeled standard (fully deuterated palmitoyl chain) is critical. It corrects for:

  • Extraction Efficiency: Loss of analyte during the multi-step LLE and SPE.

  • Matrix Effects: Ion suppression/enhancement in the MS source.

  • Retention Time Shifts: Though deuterium can cause slight chromatographic shifts, it tracks the analyte far better than structural analogs.

Part 2: Critical Materials & Reagents[1][2]

ComponentSpecificationPurpose
Internal Standard 9-PAHSA-d31 (≥99% Deuterated)Quantitation & Normalization.[1][2]
SPE Cartridge Silica (Si) Cartridge , 100 mg / 1 mL (or 500 mg / 6 mL)Separation of neutral lipids from FAHFAs.[1][2]
Extraction Solvent Chloroform / Methanol (HPLC Grade)Initial Liquid-Liquid Extraction (LLE).[1][2]
Conditioning Solvent Hexane (HPLC Grade)Equilibrating the silica bed.[1][2]
Wash Solvent Hexane : Ethyl Acetate (95:5 v/v)Removing neutral lipids (TGs, Cholesterol Esters).[1][2][3]
Elution Solvent Ethyl Acetate (100%)Eluting the FAHFA fraction.[1][2]
Vials Glass Only (Silanized preferred)CRITICAL: Plasticizers from PP tubes interfere with lipid signaling.[1][2]

Part 3: Experimental Workflow

Phase A: Sample Preparation & Internal Standard Spiking

Goal: Solubilize lipids and equilibrate the internal standard with endogenous analytes.

  • Thaw Samples: Thaw plasma or homogenized tissue on ice.

  • Spike IS: Add 10 pmol of 9-PAHSA-d31 to every sample before extraction.

    • Rationale: Adding IS prior to extraction accounts for all recovery losses.

    • Note: Prepare IS working solution in Chloroform.

  • Liquid-Liquid Extraction (Modified Bligh-Dyer):

    • Add Methanol and Chloroform to the sample (Ratio: Sample:MeOH:CHCl3 = 1:1:2).[1][2][4]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases.

    • Collect the lower organic phase (Chloroform layer) containing the lipids.[1][2]

    • Optional: Re-extract the aqueous phase with chloroform to maximize recovery.

  • Dry Down: Evaporate the collected organic phase under a gentle stream of Nitrogen (N2) at 37°C.

  • Reconstitution: Re-dissolve the dried lipid film in 200 µL of Chloroform .

    • Why Chloroform? It ensures non-polar TGs are fully solubilized for the SPE loading step.

Phase B: Silica Solid Phase Extraction (The Protocol)

Goal: Remove TGs (Wash) and recover FAHFAs (Elute).[1][2]

Important Pre-Step: Cartridge Cleaning Commercially available SPE cartridges often contain plastic residues.

  • Action: Wash the Silica cartridge with 3 mL Ethyl Acetate before conditioning.

Step-by-Step SPE Protocol
  • Conditioning:

    • Pass 3 mL of Hexane through the cartridge.

    • Do not let the cartridge dry out.

  • Loading:

    • Load the 200 µL reconstituted sample (in Chloroform) onto the silica bed.

    • Allow to flow through by gravity or low vacuum.

  • Washing (The "Clean-Up"):

    • Wash with 6 mL of Hexane : Ethyl Acetate (95:5 v/v) .[1][2]

    • Mechanism:[3][5][6] This non-polar solvent mixture elutes Triacylglycerols (TGs) and Cholesterol Esters.[1][2] FAHFAs (more polar due to the extra ester and hydroxyl group) remain bound to the silica.[1][2]

    • Discard this fraction.

  • Elution (The "Pay-Off"):

    • Elute FAHFAs with 6 mL of 100% Ethyl Acetate .

    • Mechanism:[3][5][6] Ethyl acetate is sufficiently polar to disrupt the hydrogen bonding of FAHFAs to the silica, releasing them.

    • Collect this fraction.

  • Final Preparation:

    • Dry the eluate under Nitrogen.[7][8]

    • Reconstitute in 100 µL of Methanol for LC-MS/MS analysis.

Part 4: Analytical Setup (LC-MS/MS)

System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).[1][2] Mode: Negative Electrospray Ionization (ESI-).[1][2]

MRM Transitions

FAHFAs fragment primarily into their constituent fatty acids. For 9-PAHSA (Palmitic Acid + Hydroxy Stearic Acid), the cleavage occurs at the ester bond.[1][2]

AnalytePrecursor Ion (Q1) [M-H]-Product Ion (Q3)Collision Energy (eV)Identity
9-PAHSA 537.5255.2~25-30Palmitate fragment
9-PAHSA 537.5281.3~25-30Hydroxy-Stearate fragment
9-PAHSA-d31 568.7 286.4 ~25-30Palmitate-d31 fragment
9-PAHSA-d31 568.7281.3~25-30Hydroxy-Stearate fragment

Note: The d31 label is on the Palmitic acid tail. Therefore, the precursor shifts by ~31 Da, and the Palmitate fragment shifts by ~31 Da (255 → 286). The Hydroxy Stearate fragment (281) remains unlabeled.[1][2]

Part 5: Workflow Visualization

SPE_Protocol cluster_SPE Silica SPE Workflow Start Biological Sample (Plasma/Tissue) Spike Spike IS: 10 pmol 9-PAHSA-d31 Start->Spike LLE LLE (Bligh-Dyer) Chloroform:MeOH:H2O Spike->LLE Organic Collect Organic Phase (Chloroform) LLE->Organic Load Load Sample (in Chloroform) Organic->Load Dry & Reconstitute Condition Condition: Hexane Condition->Load Wash Wash: 95:5 Hexane:EtOAc (Removes TGs) Load->Wash Elute Elute: 100% Ethyl Acetate (Collect FAHFAs) Wash->Elute LCMS LC-MS/MS Analysis (Negative Mode) Elute->LCMS Dry & Reconstitute in MeOH

Figure 1: Optimized Silica SPE workflow for the isolation of 9-PAHSA-d31, highlighting the critical wash step for TG removal.

Part 6: Validation & QC

To ensure data integrity (Trustworthiness), calculate the Matrix Factor (MF) and Recovery (RE) for every batch.

Recovery Calculation

Compare the peak area of 9-PAHSA-d31 added before extraction (Area_Pre) to a sample where IS is added after extraction (Area_Post).



Target: >70% Recovery is excellent for FAHFAs.
Troubleshooting Low Recovery
  • Issue: Low signal for d31 IS.

  • Cause: The wash step (95:5 Hexane:EtOAc) might be too strong, eluting the FAHFA early.[2]

  • Fix: Reduce Ethyl Acetate in the wash to 2% (98:2 Hexane:EtOAc) or ensure the silica cartridge is not dried out during loading.

Background Contamination[1]
  • Issue: High background peaks in the 9-PAHSA transition.

  • Cause: Plasticizers or pre-existing contaminants in the SPE cartridge.

  • Fix: Mandatory Pre-wash of the SPE cartridge with Ethyl Acetate before the Hexane conditioning step.

References

  • Yore, M. M., et al. (2014).[1][2][9] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[10][9][11] Cell, 159(2), 318-332.[1][2][9] [1][2]

  • Kolar, M. J., et al. (2018).[1][2] Faster protocol for endogenous fatty acid esters of hydroxy fatty acid (FAHFA) measurements. Analytical Chemistry, 90(9), 5358–5365.[1][2] [1][2]

  • Cayman Chemical. (n.d.).[1][2] 5-PAHSA-d31 Product Information (Representative for d31 standards). [1][2]

  • Liberato, M. V., et al. (2020).[1][2] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(15), 3326.[1][2] [1][2]

Sources

High-Performance Sample Preparation for FAHFA Quantification in Mouse Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1] Their analysis in mouse plasma is complicated by their low physiological abundance (pmol/mL range) and the massive interference from high-abundance neutral lipids like triacylglycerols (TAGs) and phospholipids.

This guide details a rigorously validated sample preparation workflow. Unlike generic lipidomics protocols, this method prioritizes analyte enrichment using a biphasic extraction followed by Silica-based Solid Phase Extraction (SPE). This two-stage process effectively removes ion-suppressing matrix components, ensuring high-sensitivity detection on LC-MS/MS platforms.

Pre-Analytical Considerations (Critical Control Points)

The integrity of FAHFA measurement begins before the sample reaches the lab bench. FAHFAs are esters and are susceptible to enzymatic hydrolysis by plasma lipases.

  • Anticoagulant Selection: Use EDTA (lavender top) tubes. Heparin can interfere with certain downstream polymerase applications if the samples are shared, but more importantly, EDTA acts as a chelator that can help inhibit calcium-dependent lipases.

  • Lipase Inhibition: Immediately upon collection, keep samples on ice. For maximum stability during long-term storage, add a serine hydrolase inhibitor (e.g., PMSF or specific lipase inhibitors) if the samples will undergo repeated freeze-thaw cycles, though strict -80°C storage is usually sufficient for single-thaw workflows.

  • Sample Volume: Mouse plasma is volume-limited. This protocol is optimized for 50 µL of input plasma but is scalable.

Reagents and Standards
ComponentGrade/SpecificationPurpose
Internal Standard (ISTD) 5-PAHSA-d9 or 9-PAHSA-d31Crucial: Corrects for extraction efficiency and ionization suppression. Never use external calibration alone.
Extraction Solvent A Methyl tert-butyl ether (MTBE)High recovery of hydrophobic lipids; safer than chloroform.
Extraction Solvent B Methanol (LC-MS Grade)Protein precipitation and phase transfer.
SPE Cartridges Strata Si-1 (Silica), 100 mg / 1 mLSeparation of neutral lipids (TAGs) from FAHFAs.
Wash Solvent Hexane:Ethyl Acetate (95:5 v/v)Elutes neutral lipids (TAGs, Cholesterol Esters).[2]
Elution Solvent Ethyl Acetate (100%)Elutes FAHFA fraction.
Workflow Visualization

The following diagram outlines the logical flow of the extraction and enrichment process.

FAHFA_Workflow cluster_SPE SPE Enrichment (Silica) Start Mouse Plasma (50 µL) Spike Spike ISTD (e.g., 5-PAHSA-d9) Start->Spike Extract Biphasic Extraction (MTBE/Methanol/Water) Spike->Extract PhaseSep Phase Separation (Centrifuge 3000xg) Extract->PhaseSep Organic Collect Upper Organic Phase (Contains Total Lipids) PhaseSep->Organic Dry1 Evaporate to Dryness (N2 stream) Organic->Dry1 Recon1 Reconstitute in Hexane Dry1->Recon1 Load Load Sample onto Conditioned Silica Cartridge Recon1->Load Wash Wash: Hexane/EtOAc (95:5) (Removes TAGs/Neutrals) Load->Wash Elute Elute: 100% Ethyl Acetate (Collects FAHFAs) Wash->Elute Discard Wash Dry2 Evaporate to Dryness Elute->Dry2 Final Reconstitute in MeOH:H2O (50:50) LC-MS/MS Analysis Dry2->Final

Figure 1: Step-by-step workflow for FAHFA isolation from mouse plasma, highlighting the critical SPE enrichment stage.

Detailed Protocol
Phase 1: Lipid Extraction (Modified MTBE Method)

Rationale: We utilize Methyl tert-butyl ether (MTBE) over the traditional Chloroform (Folch/Bligh-Dyer) method. MTBE forms the upper phase, making collection easier and reducing the risk of contaminating the sample with the protein pellet found at the interface.

  • Thawing: Thaw mouse plasma on ice. Vortex gently.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL glass GC vial or solvent-resistant Eppendorf tube.

  • ISTD Addition: Add 10 µL of Internal Standard solution (e.g., 500 nM d9-5-PAHSA in methanol). Vortex for 10 seconds.[3]

    • Note: Equilibration for 5 minutes on ice allows the ISTD to bind with plasma proteins, mimicking endogenous analytes.

  • Extraction:

    • Add 200 µL Methanol . Vortex 10s.

    • Add 700 µL MTBE . Vortex vigorously for 30 minutes at 4°C (or use an orbital shaker).

    • Add 150 µL Water (LC-MS grade) to induce phase separation.

  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic phase (MTBE) to a clean glass tube.

    • Optional: Re-extract the lower phase with 300 µL MTBE to maximize recovery, combining the organic layers.

  • Drying: Evaporate the combined organic phase to dryness under a gentle stream of Nitrogen at room temperature.

Phase 2: SPE Enrichment (The "Purification" Step)

Rationale: Plasma contains high levels of triglycerides (TAGs). If injected directly, TAGs can suppress FAHFA ionization and contaminate the MS source. Silica SPE separates lipids by polarity.

  • Reconstitution: Resuspend the dried lipid film in 200 µL Hexane .

  • Conditioning: Place a Strata Si-1 (100 mg) cartridge on a vacuum manifold.

    • Pass 1 mL Hexane through the cartridge. Do not let the cartridge dry out.

  • Loading: Load the 200 µL sample (in Hexane) onto the cartridge.

  • Wash (Neutral Lipid Removal):

    • Wash with 2 mL of Hexane:Ethyl Acetate (95:5 v/v) .

    • Critical: This fraction contains TAGs and Cholesterol Esters.[4][5] Discard this fraction.

  • Elution (FAHFA Recovery):

    • Place a clean collection tube under the cartridge.

    • Elute with 2 mL of 100% Ethyl Acetate .

    • Mechanism:[6] FAHFAs are more polar than TAGs but less polar than phospholipids, eluting efficiently in ethyl acetate.

  • Final Drying: Evaporate the Ethyl Acetate eluate to dryness under Nitrogen.

  • Final Reconstitution: Dissolve the residue in 100 µL Methanol:Water (50:50) or Acetonitrile:Water (50:50). Transfer to an LC vial with a glass insert.

Analytical Validation & Quality Control

To ensure the "Trustworthiness" of your data, every batch must include:

Control TypeDescriptionAcceptance Criteria
Method Blank Water substituted for plasma, processed identically.No FAHFA peaks >5% of LLOQ.
Matrix Spike Pooled plasma spiked with native FAHFA before extraction.Recovery between 80-120%.
ISTD Stability Monitor peak area of deuterated standard across the run.CV < 15% across all samples.

LC-MS/MS Parameters (Guideline):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100mm).[7]

  • Mobile Phase: (A) Water/MeOH (60:40) + 0.1% Formic Acid; (B) Isopropanol/MeOH (90:10) + 0.1% Formic Acid.

  • Ionization: Negative Electrospray Ionization (ESI-). FAHFAs ionize best as [M-H]-.

References
  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Kuda, O., et al. (2016). Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA). Diabetes, 65(9), 2580-2590. [Link]

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(24), 5846. [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]

Sources

Liquid chromatography gradient conditions for 9-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated liquid chromatography (LC) gradient and mass spectrometry (MS) conditions for the separation and quantification of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) using its deuterated analog, 9-PAHSA-d31 , as an internal standard.

Critical Challenge: The primary analytical hurdle in PAHSA analysis is the chromatographic resolution of regioisomers (e.g., separating 9-PAHSA from 5-PAHSA).[1] These isomers possess identical precursor and product ions in standard fragmentation pathways.[1] Therefore, generic lipidomics gradients are insufficient. This protocol utilizes a high-organic isocratic hold strategy on a sub-2-micron C18 column to achieve baseline separation, ensuring data integrity for biological interpretation.

Chemical Background & Standards

Target Analyte: 9-PAHSA (Palmitic acid esterified to 9-hydroxy stearic acid).[1][2][3] Internal Standard (IS): 9-PAHSA-d31 (Palmitic acid-d31 esterified to 9-hydroxy stearic acid).

  • Mechanistic Insight: The d31-isotopologue is preferred over 13C standards in some workflows due to the lower cost of deuterated precursors. However, researchers must account for the deuterium isotope effect , which may cause the d31-standard to elute slightly earlier (2–5 seconds) than the native analyte.[1]

Reagents:

  • Solvents: LC-MS grade Methanol (MeOH), Water (H2O), Acetonitrile (ACN), Isopropanol (IPA).[1]

  • Modifiers: Ammonium Acetate (NH4Ac), Ammonium Hydroxide (NH4OH).[1]

Liquid Chromatography Conditions

Rationale: PAHSAs are highly lipophilic (LogP > 10).[1] Traditional gradients (e.g., 50%


 100% B) compress the elution window, causing 9-PAHSA and 5-PAHSA to co-elute.[1] We employ a shallow separation phase  at high organic strength to leverage subtle shape-selectivity differences between the isomers.

Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) System (e.g., Waters ACQUITY, Agilent 1290).[1]

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm.[1][4]

    • Why this column? The BEH (Ethylene Bridged Hybrid) particle provides superior pH stability (allowing basic mobile phases) and peak shape for free fatty acids compared to standard silica.[1]

  • Column Temperature: 25°C (Strictly controlled to maintain isomer selectivity).

  • Flow Rate: 0.200 mL/min.

  • Injection Volume: 5–10 µL (Sample dissolved in 100% MeOH).

Mobile Phases:

  • Mobile Phase A (MPA): Water containing 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide.[1]

  • Mobile Phase B (MPB): 95:5 Methanol:Water containing 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide.[1]

    • Note: The inclusion of NH4OH ensures the PAHSAs are fully deprotonated ([M-H]-), improving ionization efficiency and peak symmetry.[1]

Gradient Program (Isomer Resolution Method)
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.00 1090Loading: High organic start prevents precipitation.
1.00 1090Equilibration.
1.10 0100Ramp: Rapid transition to elution strength.[1]
30.00 0100Isocratic Hold: Critical window for isomer separation.*
30.10 0100Wash (ensure carryover removal).[1]
35.00 1090Return to initial conditions.
40.00 1090Re-equilibration: Essential for retention time reproducibility.

*Technical Note: While nominally "100% B" (which is 95% MeOH), the effective solvent composition is ~95% Methanol.[1] This specific dielectric constant is optimized to resolve the 9-isomer from the 5-isomer. 9-PAHSA typically elutes before 5-PAHSA.[1]

Mass Spectrometry Parameters

Ionization Mode: Negative Electrospray Ionization (ESI-).[1] Detection: Multiple Reaction Monitoring (MRM).[1][3][4]

Source Settings (Instrument Dependent - Example for Triple Quad):

  • Spray Voltage: -3500 V[1]

  • Sheath Gas: 40 arb units

  • Aux Gas: 10 arb units

  • Capillary Temp: 320°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Identity
9-PAHSA 537.5 255.2 30Quantifier (Palmitate)
9-PAHSA537.5281.332Qualifier (9-HSA)
9-PAHSA-d31 568.7 286.4 30IS Quantifier (d31-Palmitate)
9-PAHSA-d31568.7281.332IS Qualifier (9-HSA)
  • Logic: 9-PAHSA-d31 has a deuterated palmitic acid tail. Upon fragmentation, it yields d31-Palmitate (m/z 286) and native 9-Hydroxystearic acid (m/z 281).[1] Monitoring the 568

    
     286 transition ensures specificity to the internal standard.
    

Experimental Workflow & Logic

The following diagram illustrates the critical path from sample extraction to data validation, highlighting the decision points that ensure scientific integrity.

PAHSA_Workflow cluster_QC Quality Control Loop Sample Biological Sample (Serum/Tissue) Extraction Lipid Extraction (Modified Folch/Blygh-Dyer) Chloroform:MeOH Sample->Extraction Add 9-PAHSA-d31 IS SPE SPE Enrichment (Remove neutral lipids) Extraction->SPE Organic Phase Reconstitution Reconstitute in 100% MeOH (Avoid plasticware!) SPE->Reconstitution Eluate Evaporation LC_Injection LC Injection (Waters BEH C18) Reconstitution->LC_Injection Separation Isomer Separation (Isocratic High-MeOH) LC_Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection 9-PAHSA (RT ~12-14 min) 5-PAHSA (RT ~15-17 min) Data_QC Data QC (Check Isomer Ratio & IS RT) Detection->Data_QC Data_QC->LC_Injection RT Drift > 0.2 min? Re-equilibrate

Figure 1: Analytical workflow for PAHSA quantitation. Note the critical SPE step to remove abundant triglycerides that can suppress ionization.

Troubleshooting & Best Practices

  • Plasticware Contamination: PAHSAs are extremely hydrophobic and "sticky."

    • Rule: Use glass inserts and glass pipettes whenever possible.[1] Loss of analyte to polypropylene tubes can be significant, especially during the reconstitution step.

  • Carryover:

    • Symptom:[3][4][5][6] Signal in blank samples.

    • Solution: The wash step in the gradient is mandatory. If carryover persists, use a needle wash solution of 50:50 IPA:Acetone.

  • Isomer Co-elution:

    • Symptom:[3][4][5][6] A single broad peak instead of two resolved peaks for 9- and 5-PAHSA.

    • Solution: Ensure the column temperature is exactly 25°C. Lower flow rate to 0.15 mL/min if necessary. Verify the mobile phase pH (ammonium hydroxide concentration is critical for selectivity).[1]

References

  • Yore, M. M., et al. (2014).[1][2][7][8] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[2][9][8][10] Cell, 159(2), 318-332.[1][2][8]

  • Brejchova, K., et al. (2020).[1] "Automated solid-phase extraction-liquid chromatography-mass spectrometry analysis of fatty acid esters of hydroxy fatty acids." Journal of Chromatography A, 1627, 461413.

  • Kuda, O., et al. (2016).[1] "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols, 11, 1526–1541.[1]

  • Cayman Chemical. "9-PAHSA Product Information."

Sources

Application Note: Preparation of 9-PAHSA-d31 Stock Solutions in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for preparing high-purity stock solutions of 9-PAHSA-d31 (9-Palmitic Acid Hydroxy Stearic Acid-d31) in methanol.[1][2] While 9-PAHSA-d31 is typically supplied in methyl acetate to ensure long-term ester stability, downstream applications such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) often require the internal standard to be dissolved in methanol to match the initial mobile phase conditions and prevent solvent mismatch effects (e.g., peak broadening).[1][2] This protocol outlines the critical solvent exchange procedure , quantitative transfer techniques, and stability considerations required to maintain the integrity of this sensitive lipid standard.

Introduction & Scientific Rationale

The Molecule: 9-PAHSA-d31

9-PAHSA is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class, known for its anti-inflammatory and insulin-sensitizing properties.[1][2][3][4][5][6] 9-PAHSA-d31 is the isotopically labeled analog where the palmitic acid acyl chain is fully deuterated.[2] It serves as the gold-standard internal standard (IS) for normalizing extraction efficiency and ionization variability in biological samples.[1][2]

Why Methanol?
  • Chromatographic Compatibility: Most reversed-phase LC-MS methods for FAHFAs utilize a methanol/water gradient.[1][2] Injecting strong non-polar solvents (like methyl acetate or chloroform) can cause "solvent effects," leading to split peaks or poor retention of early-eluting lipids.[1][2]

  • Ionization Efficiency: Methanol is an excellent protic solvent for electrospray ionization (ESI) in negative mode, which is standard for FAHFA analysis (

    
    ).[1][2]
    
The Challenge: Ester Hydrolysis

FAHFAs contain an ester linkage between the fatty acid and the hydroxy fatty acid. This bond is susceptible to hydrolysis, particularly in protic solvents (like methanol) if exposed to extreme pH or heat.[1][2] Therefore, while methanol is necessary for analysis, strict temperature control (-80°C) is required for storage.[1][2]

Material Specifications

ParameterSpecification
Compound Name 9-PAHSA-d31
Formal Name 9-[(1-oxohexadecyl-d31)oxy]-octadecanoic acid
Molecular Formula

Molecular Weight 570.1 g/mol
Commercial Format Typically 1 mg/mL solution in Methyl Acetate
Target Solvent LC-MS Grade Methanol (MeOH)
Solubility in MeOH > 1 mg/mL (with sonication)
Storage (Stock) -80°C (Critical)

Protocol: Solvent Exchange & Stock Preparation

Objective: Convert the commercial stock (Methyl Acetate) to a Working Stock (Methanol) without mass loss or degradation.

Equipment Required[1][2][3][6][7][8][9]
  • Gas Supply: High-purity Nitrogen (

    
    ) with a gentle flow regulator.[1][2]
    
  • Glassware: Amber glass vials (2 mL or 4 mL) with Teflon-lined screw caps. Do not use plastic tubes (lipids adsorb to polypropylene).[1][2]

  • Sonicator: Ultrasonic water bath.[2]

  • Pipettes: Calibrated glass Hamilton syringes or positive-displacement pipettes (to handle volatile methyl acetate).[1][2]

Step-by-Step Methodology
Phase 1: Quantitative Transfer & Evaporation[1]
  • Equilibration: Remove the commercial 9-PAHSA-d31 ampoule from the freezer (-20°C or -80°C) and allow it to reach room temperature (approx. 15 mins). Rationale: Opening a cold ampoule condenses atmospheric water, promoting hydrolysis.[1]

  • Transfer: Using a gas-tight glass syringe, transfer the desired volume (e.g., 100 µL of 1 mg/mL stock) into a clean, labeled amber glass vial .

  • Nitrogen Blowdown: Place the vial under a gentle stream of nitrogen gas.[5]

    • Tip: The gas flow should ripple the surface but not cause splashing.

    • Endpoint: Evaporate just until dryness. Do not over-dry. Leaving the lipid film under nitrogen for extended periods after solvent removal can lead to irreversible adsorption to the glass walls.

Phase 2: Reconstitution in Methanol
  • Solvent Addition: Immediately add the target volume of LC-MS grade Methanol .

    • Example: To maintain 1 mg/mL concentration, add 100 µL Methanol. To dilute to 100 µg/mL, add 1000 µL Methanol.

  • Vortex: Vortex the vial vigorously for 30 seconds.

  • Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes.

    • Rationale: FAHFAs are waxy lipids.[2] Sonication ensures the lipid film is fully detached from the glass and dissolved into the methanol lattice.

  • Visual Inspection: Hold the vial up to a light source. The solution should be clear and particle-free.

Phase 3: Storage & Handling[1]
  • Headspace Purge: Flush the vial headspace with nitrogen gas before capping to displace oxygen.

  • Sealing: Cap tightly with a Teflon-lined cap. Parafilm is recommended for long-term storage.[1][2]

  • Storage: Store immediately at -80°C .

    • Stability:[4][5][7][8][9][10] Stable in Methanol at -80°C for up to 6 months. For longer storage (>1 year), keep in Methyl Acetate.[1][2]

Workflow Visualization

G Start Commercial Stock (Methyl Acetate) Evap N2 Blowdown (Gentle Stream) Start->Evap Transfer to Glass Vial Dry Lipid Film (Do not over-dry) Evap->Dry Evaporate Solvent Recon Add Methanol (LC-MS Grade) Dry->Recon Immediate Reconstitution Mix Vortex (30s) & Sonicate (5 min) Recon->Mix Dissolution Final Final Stock (Store -80°C) Mix->Final QC & Store

Caption: Workflow for the solvent exchange of 9-PAHSA-d31 from methyl acetate to methanol.

Quality Control & Validation

Before using the stock for critical experiments, validate the concentration using LC-MS/MS.

Validation Protocol
  • Reference Standard: Prepare a fresh solution of unlabeled 9-PAHSA (1 µM) in Methanol.

  • Internal Standard Check: Dilute your new 9-PAHSA-d31 stock to 1 µM in Methanol.

  • Analysis: Inject both separately onto the LC-MS system (Negative Mode ESI).

  • Criteria:

    • Retention Time: 9-PAHSA-d31 typically elutes slightly earlier (0.1 - 0.2 min) than unlabeled 9-PAHSA due to the deuterium isotope effect.[1][2]

    • Intensity: The area counts should be comparable (within ±10%) to the unlabeled standard, adjusting for any known purity differences.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Intensity Adsorption to containerEnsure glass vials are used. Do not use polypropylene for stock storage.[2]
Signal Drift HydrolysisCheck storage temp. If stored at -20°C in MeOH, move to -80°C. Check pH of MeOH.[1][2]
Precipitation High ConcentrationMethanol solubility limit is ~15-20 mg/mL.[1][2] Ensure stock is <5 mg/mL.[2][3][5] Sonicate before use.[2][11][9]
Split Peaks Solvent MismatchIf injecting >5 µL of pure Methanol stock onto a high-aqueous initial gradient, dilute stock with water to match mobile phase (e.g., 50% MeOH).[1][2]

References

  • Yore, M. M., et al. (2014).[1][2][12] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4][5][10] Cell, 159(2), 318-332.[1][2][4][5] [Link]

  • Kuda, O., et al. (2016).[1][2][12] Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[1][2][3][4][5][6] Diabetes, 65(9), 2580-2590.[1][2] [Link][1][2]

Sources

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of 9-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of PAHSA Analysis

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with significant biological activity, including anti-inflammatory and insulin-sensitizing effects.[1][2] Among the various PAHSA isomers, 9-PAHSA has garnered substantial interest for its therapeutic potential in metabolic diseases.[3][4] Accurate and precise quantification of 9-PAHSA in complex biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as 9-PAHSA-d31, is paramount for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of analytical accuracy.[5]

This application note provides a detailed protocol for the quantitative analysis of 9-PAHSA using 9-PAHSA-d31 as an internal standard by High-Resolution Mass Spectrometry (HRMS). We will delve into the rationale behind the chosen experimental parameters, from sample preparation to the specific settings of the mass spectrometer, to provide researchers with a robust and reliable methodology.

Part 1: Sample Preparation - Enrichment of PAHSAs

The low endogenous concentrations of PAHSAs necessitate an enrichment step prior to LC-MS analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose.[1][6]

Protocol: Solid-Phase Extraction (SPE) of PAHSAs
  • Sample Acidification: Acidify the biological sample (e.g., plasma, tissue homogenate) to a pH of approximately 3.0-4.0 with a suitable acid (e.g., formic acid). This step ensures that the acidic PAHSAs are in their neutral form, promoting their retention on the reversed-phase SPE sorbent.

  • Internal Standard Spiking: Add the 9-PAHSA-d31 internal standard to the acidified sample at a known concentration. It is critical to add the internal standard at the earliest stage of sample preparation to account for any analyte loss during the extraction process.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water (acidified to the same pH as the sample) through the cartridge. This activates the stationary phase and creates a suitable environment for sample loading.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate to ensure efficient binding of the analytes.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10-20% methanol in water) to remove polar interferences that are not retained as strongly as the PAHSAs.

  • Elution: Elute the PAHSAs and the internal standard from the cartridge with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture) prior to injection.[7]

A Note on Trustworthiness: It is important to be aware that SPE cartridges can be a source of background contamination, which may interfere with the analysis of low-abundance lipids like PAHSAs.[7] Therefore, it is essential to run a blank (a sample containing no analyte but processed with the same SPE procedure) with each batch of samples to assess and correct for any background signal.

Part 2: Liquid Chromatography - Isomer Separation

Chromatographic separation is critical for resolving 9-PAHSA from its other isomers. A reversed-phase separation on a C18 column is the standard approach.[7][8]

Protocol: UPLC Separation of PAHSAs
  • Column: A high-efficiency UPLC C18 column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm) is recommended for optimal separation.[7]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[8][9] The buffer is crucial for maintaining a stable pH and improving the ionization efficiency in the mass spectrometer.

  • Mobile Phase B: Isopropanol/Acetonitrile/Water (88:10:2) with 10 mM ammonium formate and 0.1% formic acid.[9]

  • Gradient Elution: A well-optimized gradient is necessary to separate the PAHSA isomers and elute them as sharp peaks. The specific gradient will depend on the exact column and LC system used but will generally involve a gradual increase in the percentage of Mobile Phase B.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.4 mL/min.[7]

  • Column Temperature: Maintaining a constant column temperature (e.g., 45-55°C) is important for reproducible retention times.[8][9]

Part 3: High-Resolution Mass Spectrometry Settings

The use of a high-resolution mass spectrometer, such as an Orbitrap, is highly advantageous for the analysis of 9-PAHSA. The high resolving power allows for the accurate mass measurement of the precursor and fragment ions, which aids in confident identification and reduces the likelihood of isobaric interferences.[10]

Ionization: Electrospray Ionization (ESI)

Electrospray ionization in the negative ion mode is the preferred method for analyzing fatty acids, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.[11][12]

Mass Spectrometry Parameters

The following table summarizes the recommended starting parameters for the analysis of 9-PAHSA-d31 on a Q Exactive Orbitrap mass spectrometer. These parameters should be optimized for the specific instrument and application.

ParameterSettingRationale
Ionization Mode Negative ESIPromotes the formation of [M-H]⁻ ions for fatty acids.[11]
Spray Voltage 2.8 - 3.5 kVOptimized for stable spray and efficient ion generation.[7][8]
Capillary Temperature 325 °CFacilitates desolvation of the analyte ions.[7][8]
Sheath and Aux Gas Flow Rate Instrument DependentOptimized to aid in desolvation and ion focusing.
Full Scan (MS1) Resolution 70,000 - 120,000 FWHMHigh resolution is crucial for separating the analyte signal from background interferences and for accurate mass determination.[8][9]
MS1 Scan Range m/z 200-1200A broad range to encompass the precursor ions of interest and monitor for potential interferences.[8]
Data-Dependent MS/MS (dd-MS2) Top 4-5 most intense ionsTo acquire fragmentation data for the most abundant ions in each scan.
MS/MS (MS2) Resolution 17,500 - 30,000 FWHMSufficient resolution to accurately measure the mass of the fragment ions.[8][10]
Collision Energy (HCD) Stepped (e.g., 20, 30, 40 eV)Using a range of collision energies ensures the generation of a comprehensive fragmentation pattern.
Internal Mass Calibration EnabledEnsures high mass accuracy throughout the analytical run.[9]

Part 4: Data Analysis and Quantification

The quantification of 9-PAHSA is based on the ratio of the peak area of the endogenous 9-PAHSA to that of the 9-PAHSA-d31 internal standard.

Expected Ions and Fragments
CompoundPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
9-PAHSA537.4885255.2329 (Palmitic acid), 281.2486 (Dehydrated hydroxystearic acid)
9-PAHSA-d31568.6858286.4302 (Palmitic acid-d31), 281.2486 (Dehydrated hydroxystearic acid)

Expertise & Experience Insight: The fragmentation of PAHSAs in negative ion mode is highly characteristic. The two most abundant product ions result from the cleavage of the ester bond, yielding the palmitate anion and the dehydrated hydroxystearic acid anion.[7][13] The ratio of these two fragments can be isomer-specific and can be used as an additional point of confirmation.[13]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 9-PAHSA-d31 Sample->Spike Acidify Acidify Sample Spike->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elute and Dry SPE->Elute Reconstitute Reconstitute Elute->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC HRMS High-Resolution MS (Negative ESI) UPLC->HRMS Quant Quantification (Peak Area Ratio) HRMS->Quant Confirm Confirmation (Accurate Mass & Fragments) Quant->Confirm

Caption: Workflow for the quantification of 9-PAHSA using 9-PAHSA-d31.

Fragmentation of 9-PAHSA

G parent 9-PAHSA [M-H]⁻ m/z 537.4885 frag1 Palmitate Anion m/z 255.2329 parent->frag1  Ester Cleavage frag2 Dehydrated Hydroxystearic Acid Anion m/z 281.2486 parent->frag2  Ester Cleavage

Caption: Characteristic fragmentation of 9-PAHSA in negative ESI mode.

Conclusion

This application note outlines a comprehensive and robust workflow for the accurate quantification of 9-PAHSA in biological samples using its deuterated analog, 9-PAHSA-d31, as an internal standard. The combination of solid-phase extraction for sample enrichment, UPLC for isomeric separation, and high-resolution mass spectrometry for sensitive and specific detection provides a reliable platform for researchers in the field of lipidomics and drug development. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to implement this methodology with confidence.

References

  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2020). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of lipid research, 61(4), 531-540. [Link]

  • Tanaka, H., Tsutsui, H., Igarashi, M., Saigusa, D., & Tomioka, Y. (2021). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. Metabolites, 11(8), 534. [Link]

  • Lee, J., Taddeo, S. S., & Saghatelian, A. (2017). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry, 28(8), 1547–1555. [Link]

  • Wang, L., Li, S., Zhao, A., Zhang, Y., Cheng, X., Su, J., ... & Jia, W. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cardiovascular Medicine, 8, 758832. [Link]

  • Fuchs, B., Schiller, J., & Süß, R. (2010). Experimental and in silico spectra of the model compound 9-PAHSA in negative ionization mode. ResearchGate. [Link]

  • Wang, L., Li, S., Zhao, A., Zhang, Y., Cheng, X., Su, J., ... & Jia, W. (2021). The synthesis and characterization of 9-PAHSA. (A) ¹H NMR of 9-PAHSA. (B) ESI-MS spectrometry of 9-PAHSA. ResearchGate. [Link]

  • Astarita, G., & Piomelli, D. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Methods in Molecular Biology, 2083, 13-22. [Link]

  • Lee, J., & Saghatelian, A. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 795–807. [Link]

  • Lee, J., & Saghatelian, A. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. PubMed. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2011). Quantifying protein-fatty acid interactions using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 829–838. [Link]

  • Guijas, C., Pérez-Escobar, M., & Domingo-Almenara, X. (2018). Characterization of free and esterified 9-HSA by mass spectrometry. (A)... ResearchGate. [Link]

  • Ejsing, C. S., Sampaio, J. L., & Shevchenko, A. (2009). Essential Lipidomics Experiments Using the LTQ Orbitrap Hybrid Mass Spectrometer. Methods in molecular biology (Clifton, N.J.), 579, 239–256. [Link]

  • Fuchs, B., Schiller, J., & Süß, R. (2009). Electrospray ionization efficiency of different fatty acid compared to... ResearchGate. [Link]

  • Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2020). Maximizing MS/MS Acquisition for Lipidomics Using Capillary Separation and Orbitrap Tribrid Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 31(10), 2059–2068. [Link]

  • de Jesus, D. P., Ferreira, C. V., de Oliveira, D. N., & Augusti, R. (2019). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods, 11(36), 4615-4623. [Link]

  • Theda, C., Gibis, M., & Wallek, T. (2001). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Clinical chemistry, 47(6), 1100–1102. [Link]

  • Gerst, F., Wagner, R., Oquendo, M. B., & Schmoll, D. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Endocrinology, 14, 1205307. [Link]

  • Li, Y., & Li, W. (2021). Fragmentation reactions of DMED-FAHFAs, here DMED-5-PAHSA (m/z... ResearchGate. [Link]

  • Thermo Fisher Scientific. (2016). Increased Throughput and Confidence for Lipidomics Profiling Using Comprehensive HCD MS2 and CID MS2/MS3 on a Tribrid Orbitrap Mass Spectrometer. LabRulez LCMS. [Link]

  • Zgârian, R. G., Păvăloiu, R. D., Tero-Vescan, A., Vlase, L., & Gheldiu, A. M. (2024). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 14(2), 85. [Link]

  • Li, X., Liu, J., Wang, D., & Chen, Y. Q. (2020). Ultra Performance Liquid Chromatography–Q Exactive Orbitrap/Mass Spectrometry-Based Lipidomics Reveals the Influence of Nitrogen Sources on Lipid Biosynthesis of Mortierella alpina. Journal of Agricultural and Food Chemistry, 68(47), 13806–13815. [Link]

  • Lee, J., & Saghatelian, A. (2025). The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical reviews, 125(1), 1–21. [Link]

Sources

Lipidomics workflow integration of 9-PAHSA-d31 standard

Author: BenchChem Technical Support Team. Date: February 2026

Title: Robust Quantification of 9-PAHSA in Complex Biological Matrices: A Lipidomics Workflow Integrating a Novel Deuterated Internal Standard

Abstract

This application note provides a comprehensive, field-tested methodology for the accurate and precise quantification of 9-palmitic acid-hydroxy stearic acid (9-PAHSA) in biological samples. We introduce a robust lipidomics workflow centered around the integration of a stable isotope-labeled internal standard, 9-PAHSA-d31. The protocol details every critical step, from sample homogenization and lipid extraction to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data processing. By explaining the rationale behind key procedural choices, this guide equips researchers, scientists, and drug development professionals with the expertise to implement a self-validating system for reliable 9-PAHSA quantification, a critical aspect of studying its role in metabolic and inflammatory diseases.

Introduction: The Significance of 9-PAHSA and the Imperative for Accurate Quantification

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential.[1][2][3] Among these, 9-palmitic acid-hydroxy stearic acid (9-PAHSA) has emerged as a key bioactive molecule. As the predominant PAHSA isomer in human tissues, it has demonstrated beneficial effects on glucose metabolism and inflammation.[1][4] Studies have shown that 9-PAHSA can improve glucose tolerance, enhance insulin secretion, and exert anti-inflammatory effects, making it a promising therapeutic target for metabolic disorders like type 2 diabetes.[4][5][6]

The profound biological activities of 9-PAHSA necessitate its accurate and precise quantification in complex biological matrices such as plasma, serum, and tissue homogenates.[7][8] However, the inherent complexity of the lipidome presents significant analytical challenges.[7] Variations in sample collection, storage, extraction efficiency, and instrument response can all introduce significant quantitative errors.

To overcome these hurdles, the use of a stable isotope-labeled internal standard is paramount. An ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[9][10][11] By adding a known amount of the internal standard at the very beginning of the sample preparation process, it co-extracts with the endogenous analyte and experiences the same analytical variations.[9] This allows for the normalization of the analyte's signal, correcting for sample loss and ionization suppression, thereby ensuring high accuracy and precision.[12]

This application note details a validated workflow for the quantification of 9-PAHSA using a novel deuterated internal standard, 9-PAHSA-d31. Deuterated standards are metabolically stable and exhibit nearly identical chromatographic behavior to their endogenous counterparts, making them the "gold standard" for quantitative mass spectrometry.[13][14][15]

The Role of 9-PAHSA-d31 as an Internal Standard

9-PAHSA-d31 is a synthetic analog of 9-PAHSA in which 31 hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical and physical properties of the molecule.

Causality of Experimental Choice:
  • Co-elution and Co-ionization: Due to its structural similarity, 9-PAHSA-d31 co-elutes with endogenous 9-PAHSA during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer source. This is crucial for accurately correcting matrix effects.

  • Correction for Extraction Inefficiency: By spiking the sample with 9-PAHSA-d31 prior to lipid extraction, any loss of analyte during this multi-step process is mirrored by a proportional loss of the internal standard.[9] The ratio of their signals remains constant, leading to a corrected, accurate final concentration.

  • Minimizing Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity are compensated for by the ratiometric measurement of the analyte to the internal standard.

Experimental Workflow Overview

The comprehensive workflow for 9-PAHSA quantification is a multi-stage process designed to ensure reproducibility and accuracy. Each stage is optimized to maximize recovery and minimize analytical interference.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with 9-PAHSA-d31 Internal Standard Sample->Spike Add known amount Extraction Solvent Extraction (e.g., Folch or MTBE method) Spike->Extraction PhaseSep Phase Separation Extraction->PhaseSep Drydown Evaporation & Reconstitution PhaseSep->Drydown LC LC Separation Drydown->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (9-PAHSA / 9-PAHSA-d31) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: High-level workflow for 9-PAHSA quantification.

Detailed Protocols

Preparation of Standards and Reagents

4.1.1. Stock Solutions:

  • 9-PAHSA Standard Stock (1 mg/mL): Accurately weigh 1 mg of 9-PAHSA and dissolve in 1 mL of methyl acetate or a suitable organic solvent.

  • 9-PAHSA-d31 Internal Standard Stock (1 mg/mL): Dissolve 1 mg of 9-PAHSA-d31 in 1 mL of methyl acetate.

4.1.2. Working Solutions:

  • Calibration Curve Working Standards: Prepare a series of dilutions from the 9-PAHSA stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the 9-PAHSA-d31 stock solution in methanol. The optimal concentration may need to be adjusted based on the expected endogenous levels of 9-PAHSA in the samples.

4.1.3. Reagents:

  • HPLC-grade methanol, chloroform, methyl tert-butyl ether (MTBE), and water.

  • Optima LC/MS-grade formic acid.

Sample Preparation and Lipid Extraction

This protocol is optimized for a 100 µL plasma sample. For tissue samples, first homogenize the tissue in a suitable buffer and use the homogenate equivalent of approximately 10-20 mg of tissue.

  • Sample Aliquoting: In a clean glass tube, add 100 µL of the biological sample (plasma or tissue homogenate).

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL 9-PAHSA-d31 internal standard spiking solution to each sample, quality control (QC), and calibration standard.

  • Protein Precipitation and Initial Extraction: Add 300 µL of cold methanol. Vortex vigorously for 30 seconds to precipitate proteins and mix thoroughly.

  • Lipid Extraction (MTBE Method):

    • Add 1 mL of MTBE to the tube.

    • Vortex for 1 minute.

    • Incubate at room temperature for 30 minutes on a shaker.

    • Add 250 µL of water to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new clean glass tube. Avoid disturbing the lower aqueous layer and the protein pellet.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation can vary, but the following provides a robust starting point for a triple quadrupole mass spectrometer.

Parameter Recommended Setting Rationale
LC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µmProvides excellent separation for lipids like PAHSAs.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B Methanol with 0.1% Formic AcidStrong organic solvent for eluting lipids.
Flow Rate 0.3 mL/minOptimal for analytical scale columns.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Ionization Mode Negative Electrospray Ionization (ESI-)PAHSAs readily form [M-H]- ions.
MS Analysis Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.[16]

LC Gradient:

Time (min)% Mobile Phase B
0.080
2.080
12.0100
15.0100
15.180
20.080

MRM Transitions:

Tandem MS of 9-PAHSA typically yields three major fragments.[16] The most abundant transition should be used for quantification, while the others serve as qualifiers for identity confirmation.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
9-PAHSA537.5255.225Quantifier
9-PAHSA537.5281.220Qualifier 1
9-PAHSA-d31568.8286.325Quantifier (IS)

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both 9-PAHSA and 9-PAHSA-d31 using the instrument's software.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard (Area9-PAHSA / Area9-PAHSA-d31).

  • Calibration Curve Construction: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.

  • Concentration Determination: Determine the concentration of 9-PAHSA in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_logic Quantification Logic cluster_ms LC-MS/MS Cal_Standards Calibration Standards (Known 9-PAHSA conc. + fixed 9-PAHSA-d31) Cal_Areas Peak Area Ratios (Analyte/IS) Cal_Standards->Cal_Areas Unknown_Sample Unknown Sample (Unknown 9-PAHSA conc. + fixed 9-PAHSA-d31) Unknown_Area Peak Area Ratio (Analyte/IS) Unknown_Sample->Unknown_Area Calibration_Curve Calibration Curve (Ratio vs. Concentration) Cal_Areas->Calibration_Curve Final_Conc Final Concentration of 9-PAHSA Unknown_Area->Final_Conc Calibration_Curve->Final_Conc Interpolate

Caption: Logic diagram for ratiometric quantification.

Conclusion: A Self-Validating System for Trustworthy Results

The integration of the 9-PAHSA-d31 internal standard transforms a standard lipidomics workflow into a self-validating system. By accounting for variations in sample handling, extraction, and instrument performance, this methodology provides a high degree of confidence in the final quantitative data. This robust and reproducible protocol empowers researchers to accurately investigate the role of 9-PAHSA in health and disease, accelerating discoveries in drug development and metabolic research. The principles and steps outlined in this application note are foundational for generating high-quality, reliable data in the challenging yet rewarding field of lipidomics.

References

  • Wee, H. N., Lee, L. S., Han, S. H., Zhou, J., Yen, P. M., & Ching, J. (2023). Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH). Bio-protocol, 13(13), e4773. [Link]

  • Wohlfart, P., Chehtane, M., Luna, E., Mehta, R., & Bielohuby, M. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Endocrinology, 14, 1189444. [Link]

  • Zhang, T., Chen, S., Syed, I., Ståhlman, M., Kolar, M. J., Homan, E. A., ... & Saghatelian, A. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(7), 1189–1199. [Link]

  • Kolar, M. J., Kamat, S. S., Zhang, T., ... & Saghatelian, A. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Journal of Lipid Research, 59(12), 2416-2426. [Link]

  • Wang, Y., Liu, Y., Li, M., ... & Li, Y. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cardiovascular Medicine, 8, 755869. [Link]

  • Yang, K., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Progress in lipid research, 64, 104-123. [Link]

  • Kuda, O., Brejchova, K., & Balas, L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(7), 1069. [Link]

  • Zhang, T., Chen, S., Syed, I., ... & Saghatelian, A. (2016). A Faster Protocol for Endogenous FAHFA Measurements. Nature Protocols, 11(7), 1189-1199. [Link]

  • Bowden, J. A., Heckle, A., & Jones, C. M. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of... Journal of Lipid Research, 63(6), 100211. [Link]

  • Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC North America, 30(6), 474-480. [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low recovery rates of 9-PAHSA-d31 in lipid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery of 9-PAHSA-d31 Internal Standard

Introduction: The "Canary in the Coal Mine"

You are likely reading this because your internal standard (IS), 9-PAHSA-d31 , is showing erratic recovery (<50%) or complete signal loss in your LC-MS/MS workflow.

In lipidomics, 9-PAHSA-d31 is not just a quantitation tool; it is a structural stress test. Unlike standard fatty acids, PAHSAs (Palmitic Acid Hydroxy Stearic Acids) contain a labile ester bond linking two lipid chains.[1][2] If your IS recovery is low, it indicates one of three critical failures in your pipeline: Chemical Hydrolysis (bond breakage), Physical Adsorption (plastic binding), or Ionization Suppression (matrix interference).[1]

This guide bypasses generic advice to target the specific physicochemical properties of FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids).

Module 1: The Chemistry of Extraction (Phase Separation)

The Problem: PAHSAs are amphiphilic but lean heavily hydrophobic. However, they possess a carboxylic acid head group. At neutral pH, they ionize (


) and partition partially into the aqueous phase, leading to massive sample loss during liquid-liquid extraction (LLE).

The Fix: Acidification is mandatory, but "how much" is the variable that kills experiments.

Protocol Adjustment: Acidified Organic Extraction

Standard Folch or Bligh-Dyer methods often fail FAHFAs without modification.

VariableRecommendationThe "Why" (Mechanism)
Acidification 0.5% - 1.0% Acetic Acid or Formic Acid in the aqueous phase.Protonates the carboxylic acid (

), forcing the PAHSA into the organic layer. Warning: Strong acids (HCl) or high concentrations (>5%) will hydrolyze the ester bond, destroying the molecule.
Solvent System MTBE / Methanol / Water (Matyash Method).MTBE (Methyl tert-butyl ether) forms the upper phase, making collection easier and reducing contamination from the protein interphase compared to Chloroform (bottom phase).
Antioxidants BHT (0.01%) added immediately.Prevents oxidative degradation of the lipid chains, which can mimic low recovery.
Workflow Visualization: Optimal Extraction Logic

ExtractionLogic Sample Biological Sample (Plasma/Tissue) Lysis Homogenization + 9-PAHSA-d31 Spike Sample->Lysis Acid Acidification step (CRITICAL) Lysis->Acid Add 1% Acetic Acid Choice Solvent Choice Acid->Choice Folch Chloroform/MeOH (Bottom Phase) Choice->Folch Traditional MTBE MTBE/MeOH (Top Phase) Choice->MTBE Recommended (Matyash) Recovery Organic Phase Collection Folch->Recovery Hard to pipette (Contamination risk) MTBE->Recovery Easy recovery (Clean supernatant) Dry Dry under N2 (No Heat) Recovery->Dry

Figure 1: Decision tree for PAHSA extraction.[1] The MTBE method is preferred to avoid disrupting the pellet, which contains lipases that can degrade the analyte.

Module 2: The Physics of Chromatography (LC-MS/MS)

The Problem: You see the native PAHSA but not the d31 Internal Standard, or the IS peak is cut off.

The Cause: The Deuterium Isotope Effect . Heavily deuterated compounds (like d31) are slightly less hydrophobic than their hydrogenated counterparts. On Reverse Phase (C18) chromatography, 9-PAHSA-d31 elutes earlier than endogenous 9-PAHSA.

  • Symptom: If your MRM window is centered tightly on the native lipid, the IS may elute before the window opens or be cut off.

  • Symptom: If you are using a trap column, the d31 species may break through faster.

The Fix:

  • Widen MRM Windows: Ensure your acquisition window starts at least 1 minute prior to the expected native retention time.

  • Check Reconstitution Solvent: Do not reconstitute in 100% Methanol or Isopropanol. This leads to "solvent breakthrough" where the lipid doesn't focus on the head of the column.

    • Protocol: Reconstitute in 50:50 Methanol:Water . This ensures the lipid focuses on the C18 column before the gradient starts.

Module 3: Enrichment via Solid Phase Extraction (SPE)

If you are analyzing plasma or liver, the abundance of Triglycerides (TAGs) and Phospholipids (PLs) will suppress the ionization of PAHSAs. This is the #1 cause of "missing" signal (Matrix Effect).

The Solution: Silica-based SPE fractionation (Based on Kuda et al. & Saghatelian protocols).

SPE Protocol for FAHFA Enrichment
StepSolventPurpose
Conditioning HexanePrepare silica cartridge (e.g., Strata SI-1, 500mg).[3]
Loading Sample in Hexane/ChloroformLoad lipid extract.
Wash 1 HexaneRemove non-polar squalene/waxes.
Wash 2 95:5 Hexane:Ethyl Acetate CRITICAL: Elutes neutral lipids (TAGs/Cholesterol Esters).[3][4]
Elution 100% Ethyl Acetate Elutes FAHFAs (and 9-PAHSA-d31).
Wash 3 MethanolElutes polar phospholipids (discard or save for PL analysis).

Note: If you skip Wash 2, TAGs will co-elute and kill your sensitivity.[1] If you use >5% Ethyl Acetate in Wash 2, you will wash away your PAHSAs.[1]

Module 4: Troubleshooting FAQ

Q1: My 9-PAHSA-d31 signal degrades over the course of a 100-sample run. Why? A: Stability in the autosampler. FAHFAs are esters.[2][3][5][6][7][8][9] If your reconstitution solvent contains water (which it should for peak focusing) and is kept at room temperature, hydrolysis can occur over 24-48 hours.

  • Fix: Keep autosampler at 4°C. If possible, use amber glass vials to prevent any photo-oxidation, though hydrolysis is the primary culprit.[1]

Q2: I have high recovery of native PAHSA but low recovery of d31. How is that possible? A: This is often a spiking error or equilibration issue .

  • Did you spike the IS into the tissue before homogenization? If you spike it after extraction, you aren't correcting for extraction efficiency.[1]

  • Did you allow the IS to "equilibrate" with the sample matrix? Spiking cold solvent into a sample can cause the lipid to precipitate on the tube walls immediately. Spike into the lysate while vortexing.

Q3: Can I use plastic tubes? A: Avoid standard polypropylene if possible. FAHFAs are sticky.

  • Fix: Use glass tubes for all extraction steps. If you must use plastic for the autosampler, use "Low Retention" or "Silanized" vials.

Visualizing the Failure Points

FailureAnalysis Start Low 9-PAHSA-d31 Recovery Check1 Check Retention Time Start->Check1 Check2 Check Matrix Load Check1->Check2 RT OK, Signal Low Sol1 Isotope Effect: d31 elutes early. Widen Window. Check1->Sol1 Peak Missing? Check3 Check pH Check2->Check3 Clean Matrix Sol2 Ion Suppression: Perform Silica SPE to remove TAGs. Check2->Sol2 High Lipid Matrix? Sol3 Partitioning Issue: Add 1% Acetic Acid to aqueous phase. Check3->Sol3 Neutral pH?

Figure 2: Diagnostic flowchart for isolating the root cause of low internal standard recovery.

References
  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell.

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols.

  • Brejchova, K., et al. (2020). Understanding FAHFAs: From structure to metabolic regulation.[1][8] Progress in Lipid Research.

  • Cayman Chemical. 9-PAHSA-d31 Product Information & Application Notes.

Sources

Technical Support Center: Optimizing 9-PAHSA-d31 Ionization Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving ionization efficiency of 9-PAHSA-d31 in Negative Electrospray Ionization (ESI-) Audience: Senior Researchers & Mass Spectrometrists

Executive Summary

You are experiencing suboptimal ionization of 9-PAHSA-d31 (9-Palmitic Acid Hydroxy Stearic Acid-d31), likely used as an internal standard for FAHFA quantification. Because FAHFAs are low-abundance bioactive lipids, maximizing the signal-to-noise ratio (S/N) in negative mode (


) is critical.

This guide moves beyond standard protocols (e.g., Yore et al., 2014) to implement advanced mobile phase modifiers and solubility handling techniques that directly address the chemical limitations of FAHFAs in ESI sources.

Module 1: The Chemistry of Ionization

The Challenge: Proton Abstraction

9-PAHSA-d31 relies on the deprotonation of its carboxylic acid headgroup to form the


 ion (

for d31 species).
  • Standard Method: Ammonium Acetate (

    
    ) + Ammonium Hydroxide (
    
    
    
    ). While effective, acetate is a weak gas-phase base.
  • The Limitation: In complex lipid matrices, charge competition often suppresses FAHFA ionization, leading to poor sensitivity for the d31 standard and, consequently, inaccurate quantification of the endogenous analyte.

The Solution: Ammonium Fluoride ( )

To drastically improve ionization efficiency, we recommend transitioning to Ammonium Fluoride as your mobile phase modifier. Fluoride ions (


) act as a super-base in the gas phase, abstracting protons more efficiently than acetate or hydroxide.
Mechanism of Action

The fluoride anion facilitates the formation of the deprotonated molecule via the following gas-phase reaction:



Because 

is a highly stable neutral molecule, the equilibrium is driven strongly to the right, significantly increasing the population of 9-PAHSA ions entering the mass analyzer.

Module 2: Optimized Experimental Protocol

Mobile Phase Composition

Note: Do not use glass bottles for long-term storage of Ammonium Fluoride solutions (etching risk).

ParameterStandard Protocol (Baseline) High-Sensitivity Protocol (Recommended) Why Change?
Aqueous Phase (A) Water + 5mM

+ 0.03%

Water + 0.5 mM to 1.0 mM


increases ionization efficiency by 2-10x for lipids.
Organic Phase (B) 95:5 MeOH:Water100% Methanol or 50:50 ACN:MeOHMeOH provides stable spray; ACN breaks lipid micelles.
Column C18 (e.g., Acquity BEH)C18 (High Load, e.g., Cortecs T3)Higher carbon load aids retention of the hydrophobic d31 tail.
pH Range Basic (~ pH 8-9)Neutral (~ pH 6-7)

works best at neutral pH; avoids hydrolysis of the ester bond.
Step-by-Step Workflow
  • Preparation: Prepare a 1M stock solution of

    
     in water.
    
  • Dilution: Add stock to Mobile Phase A (Water) to achieve a final concentration of 0.5 mM .

    • Warning: High concentrations (>2 mM) can suppress signal and damage the column.

  • Equilibration: Flush the LC system for 20 minutes.

    
     ions stick to steel surfaces; passivation time is required.
    
  • Injection: Inject 9-PAHSA-d31 neat standard to benchmark signal against the acetate method.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for troubleshooting low sensitivity, specifically distinguishing between Source Chemistry issues and Chromatographic issues.

G Start Start: Low 9-PAHSA-d31 Signal CheckPressure Check Backpressure Start->CheckPressure PeakShape Is Peak Shape Tailing? CheckPressure->PeakShape Pressure Normal SprayStability Is Spray Stable? CheckPressure->SprayStability Pressure Normal RecoveryCheck Low Recovery? CheckPressure->RecoveryCheck Pressure Normal SolventMismatch Solvent Mismatch (Sample in 100% MeOH?) PeakShape->SolventMismatch Yes Reconstitute Action: Reconstitute in 50:50 MeOH:Water SolventMismatch->Reconstitute ModifierCheck Current Modifier? SprayStability->ModifierCheck Yes SwitchToF Action: Switch to 0.5mM Ammonium Fluoride ModifierCheck->SwitchToF Using Acetate GlassAdsorption Adsorption to Glass RecoveryCheck->GlassAdsorption Yes SilanizedVials Action: Use Silanized Vials or Polypropylene GlassAdsorption->SilanizedVials

Caption: Diagnostic logic tree for isolating the cause of low 9-PAHSA-d31 signal intensity.

Module 4: Troubleshooting FAQ

Q1: My 9-PAHSA-d31 signal is stable but very low intensity. Why? A: This is often due to solubility issues rather than ionization. 9-PAHSA-d31 is extremely hydrophobic. If you reconstitute in high-water content solvents (e.g., 50% water) to match initial LC conditions, the lipid may crash out or adsorb to the vial walls.

  • Fix: Reconstitute in 100% Methanol or Isopropanol , then dilute immediately before injection, or use a trap-and-elute method. Use silanized glass vials to prevent loss of the standard.

Q2: I see a retention time shift between my endogenous 9-PAHSA and the d31 internal standard. A: This is the Deuterium Isotope Effect . The d31 chain is slightly less lipophilic than the hydrogenated chain, causing it to elute slightly earlier on C18 columns.

  • Fix: This is normal. Ensure your integration windows are wide enough to capture both, or set specific RT windows for the IS and the Analyte separately. Do not force them to align perfectly.

Q3: Can I use Ammonium Fluoride with my silica-based column? A: Proceed with caution. High concentrations of


 can degrade silica over time.
  • Fix: Use Hybrid Particle columns (e.g., Waters BEH, Agilent Poroshell HPH) which are resistant to high pH and aggressive buffers. Flush the system with water/methanol (no fluoride) immediately after the batch is finished.

Q4: I see "ghost peaks" of 9-PAHSA in my blanks. A: FAHFAs are "sticky."

  • Fix: Implement a needle wash with strong organic solvent (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1). Ensure the d31 standard concentration isn't so high that it's carrying over into the next sample, which would ruin your quantitation curve.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.[1]

    • Context: The seminal paper establishing the baseline LC-MS/MS method for FAHFA analysis using ammonium acet
  • Kawabata, K., et al. (2025). Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization–liquid chromatography–tandem mass spectrometry.[2] Analytical Sciences.

    • Context: Demonstrates the superior sensitivity of Ammonium Fluoride over Acetate for fatty acid ionization in neg
  • Maiellaro, M., et al. (2024). Comparison between ammonium formate and ammonium fluoride in the analysis of stratum corneum lipids.[3] Scientific Reports, 14, 40. [4]

    • Context: Validates the use of Ammonium Fluoride for enhancing signal in hydrophobic lipid classes similar to FAHFAs.
  • Breitkopf, S. B., et al. (2017). A relative quantitative positive/negative ion integrated analysis of triglycerides, ceramides and phospholipids. Metabolomics.

    • Context: Provides protocols for using Ammonium Fluoride in broad-spectrum lipidomics.

Sources

Technical Support Center: 9-PAHSA-d31 Stability & Processing Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 9-PAHSA-d31 (Palmitic Acid-d31-9-Hydroxy Stearic Acid) Application: Internal Standard for LC-MS/MS Quantification of FAHFAs Document ID: TS-FAHFA-009[1][2]

Core Directive: The Stability "Weak Link"

As a Senior Application Scientist, the most frequent failure mode I observe with 9-PAHSA-d31 is not chemical oxidation, but enzymatic hydrolysis .[1][2]

9-PAHSA-d31 is a Fatty Acid ester of Hydroxy Fatty Acid (FAHFA).[1][2][3][4] It consists of a deuterated palmitic acid tail esterified to a hydroxy-stearic acid backbone.[1][4] This ester bond is the structural "weak link."[4]

  • The Threat: Tissue and plasma contain active lipases (e.g., Carboxyl Ester Lipase) that recognize this bond.

  • The Consequence: If these enzymes are not immediately quenched during sample collection, they will hydrolyze your Internal Standard (IS) into Palmitic Acid-d31 and 9-Hydroxystearic Acid.[1][2]

  • The Result: Your IS signal disappears or diminishes, leading to massive overestimation of endogenous levels (since AreaAnalyte / AreaIS increases).[2]

Degradation Mechanism Diagram

The following diagram illustrates the specific vulnerability of the 9-PAHSA-d31 molecule during processing.

degradation_pathway cluster_0 Intact Internal Standard cluster_1 Degradation Triggers cluster_2 Breakdown Products (Signal Loss) PAHSA 9-PAHSA-d31 (m/z ~568.9) Enzymes Lipases (CEL) (Active in wet tissue) PAHSA->Enzymes pH High pH (>8.0) (Chemical Hydrolysis) PAHSA->pH PA Palmitic Acid-d31 (C16:0-d31) Enzymes->PA Hydrolysis HSA 9-Hydroxy Stearic Acid (9-HSA) Enzymes->HSA pH->PA Saponification pH->HSA

Figure 1: The primary degradation pathway of 9-PAHSA-d31 involves hydrolysis of the central ester bond, driven by residual lipase activity or alkaline conditions.[1][2]

Optimized Processing Workflow

To prevent degradation, you must create a hostile environment for enzymes immediately upon sample harvest.[4]

Reagents Required
ReagentGradePurpose
Methanol (MeOH) LC-MSProtein precipitation & Enzyme denaturation
Chloroform (CHCl₃) LC-MSLipid solubilization
Acetic Acid GlacialAcidification (stabilizes ester bond)
9-PAHSA-d31 Stock >99% PurityInternal Standard
Step-by-Step Protocol (Modified Folch for FAHFAs)

Step 1: The "Kill" Step (Sample Collection)

  • Tissue: Do not flash freeze and then thaw slowly.[1][4] Drop fresh tissue directly into cold methanol containing 0.5% acetic acid. Homogenize immediately. This instantly denatures lipases.[1][4]

  • Plasma: Add lipase inhibitors (e.g., THL) immediately upon collection, or process into organic solvents within 15 minutes of draw.[2]

Step 2: Internal Standard Spiking (Critical Timing)

  • Add 9-PAHSA-d31 before any phase separation occurs.[1][2][4]

  • Why? The IS must experience the same extraction inefficiencies as the endogenous analyte to correct for them.[4]

Step 3: Extraction

  • Combine sample with Chloroform:Methanol (2:1 v/v) .

  • Vortex vigorously for 30 seconds.

  • Add water (or 0.1M PBS) to induce phase separation.[2][4] Ratio should be roughly 8:4:3 (CHCl₃:MeOH:H₂O).[1][2][4]

  • Centrifuge at 3,000 x g for 10 mins at 4°C.

Step 4: Recovery & Storage

  • Collect the lower organic phase (Chloroform layer).[4]

  • Avoid strong bases: Never use alkaline washes (like KOH or high pH buffers) to "clean" the lipid extract; this will saponify the FAHFA ester.[4]

  • Dry under Nitrogen gas.[1][4][5]

  • Reconstitute in Methanol:Chloroform (1:1) or 50% Acetonitrile for LC-MS injection.[1][2][4]

Troubleshooting & FAQs

Q1: My 9-PAHSA-d31 signal is extremely low, but my endogenous lipids look fine. What happened?

Diagnosis: Selective Hydrolysis or Adsorption.[1][4]

  • The Cause: If you added the IS after extraction, you failed to account for matrix effects. If added before, and signal is low, your sample likely sat in an aqueous state (wet tissue or plasma) too long before organic solvent addition.[2]

  • The Fix: Ensure the time between "sample thaw" and "methanol addition" is less than 30 seconds. Use low-retention glass vials ; FAHFAs are "sticky" lipids and adhere to standard polypropylene tubes, causing apparent loss.[1]

Q2: I see a peak for 9-PAHSA-d31, but it elutes earlier than my endogenous 9-PAHSA. Is this normal?

Diagnosis: Isotope Effect.[1][4]

  • Technical Insight: Yes, this is expected. Heavily deuterated lipids (d31) are slightly less hydrophobic than their hydrogenated counterparts.[2][4]

  • Expectation: In Reverse Phase LC (C18), 9-PAHSA-d31 can elute earlier than endogenous 9-PAHSA.[1][2]

  • Warning: Some technical notes suggest this shift can be significant (up to 3-5 minutes depending on the gradient slope) [1].[1][2][4] Do not misidentify the peak based on exact retention time matching alone; use the Mass Transition (MRM) to confirm.[4]

Q3: Can I use plastic pipette tips?

Diagnosis: Plasticizer Contamination & Adsorption.[1][4]

  • Recommendation: Use glass pipettes or high-quality low-retention tips pre-rinsed with solvent.[1][2][4] Standard yellow/blue tips can leach plasticizers (phthalates) that suppress ionization in the lipid range and can absorb nanomolar concentrations of FAHFAs.[4]

Q4: Why do you recommend Acidic Methanol?

Diagnosis: pH Stabilization.

  • Mechanism: FAHFAs are stable at neutral and acidic pH.[1][4] At pH > 8.0, the ester bond becomes labile. Acetic acid (0.5 - 1%) ensures the micro-environment remains acidic, inhibiting chemical hydrolysis and further deactivating enzymatic activity [2].[1][2]

Validated Workflow Visualization

This diagram outlines the "Safe Path" for 9-PAHSA-d31 processing, highlighting the critical control points (CCPs).

processing_workflow cluster_collection Collection & Quench (CCP 1) cluster_extraction Extraction (CCP 2) cluster_analysis Analysis (CCP 3) Sample Biological Sample (Tissue/Plasma) Quench IMMEDIATE Solvent Addn. (MeOH + 0.5% Acetic Acid) Sample->Quench < 30 sec Spike Spike 9-PAHSA-d31 (Internal Standard) Quench->Spike Before Phase Sep Extract Liquid-Liquid Extraction (Chloroform/MeOH) Spike->Extract PhaseSep Phase Separation (Keep Organic Layer) Extract->PhaseSep Dry Dry under N2 (No Heat > 40°C) PhaseSep->Dry Recon Reconstitute (MeOH:CHCl3 1:1) Dry->Recon LCMS LC-MS/MS (Watch for RT Shift) Recon->LCMS

Figure 2: The "Safe Path" workflow emphasizes immediate enzyme quenching and early internal standard spiking to ensure accurate quantification.[1]

References

  • Yore, M. M., et al. (2014).[4] Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-Inflammatory Effects.[1][4][6] Cell, 159(2), 318-332.[1][2][6][7] Available at: [Link][1][2][4]

  • Kolar, M. J., et al. (2018).[2][4][8] Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry, 90(8), 5358–5365.[2][9] Available at: [Link][1][2][4]

  • Avanti Polar Lipids. LIPIDOMIX® Quantitative Mass Spec Internal Standards. Available at: [Link][1][2][4]

Sources

Technical Support Center: Resolving Chromatographic Peak Tailing for 9-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 9-Palmitoyl-hydroxystearic acid-d31 (9-PAHSA-d31). As a deuterated internal standard, 9-PAHSA-d31 is critical for the accurate quantification of the endogenous bioactive lipid 9-PAHSA. Achieving a symmetrical, Gaussian peak shape is paramount for reproducible and accurate integration, which directly impacts the reliability of your quantitative results.

This guide provides a structured troubleshooting framework, combining foundational chromatographic principles with field-proven methodologies to diagnose and resolve the common issue of peak tailing for this analyte.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 9-PAHSA-d31, and why is its peak shape so important?

A: 9-PAHSA-d31 is a stable isotope-labeled internal standard (SIL-IS) for 9-PAHSA, a biologically active lipid molecule from the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1][2] In quantitative mass spectrometry, an ideal internal standard should behave identically to the analyte during extraction, chromatography, and ionization.[3][4] Therefore, 9-PAHSA-d31 is designed to co-elute with the native 9-PAHSA.[3]

Peak shape is critical for two main reasons:

  • Accurate Integration: Tailing peaks have an undefined endpoint, making it difficult for integration algorithms to consistently and accurately measure the peak area. This introduces variability and inaccuracy in quantification.[5]

  • Resolution: Poor peak shape reduces resolution, meaning the peak is wider at its base. This can cause it to merge with adjacent peaks from other isomers or matrix components, compromising specificity.[6]

Q2: I'm observing significant tailing for my 9-PAHSA-d31 peak. What are the likely causes?

A: Since 9-PAHSA-d31 is chemically identical to native 9-PAHSA, any chromatographic issues will affect both compounds equally. Peak tailing for these molecules, which contain a long hydrocarbon chain and a polar carboxylic acid head group, is typically rooted in undesirable secondary chemical interactions with the chromatographic system.

The most common causes are:

  • Secondary Silanol Interactions: The free carboxylic acid group on the 9-PAHSA-d31 molecule can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns. This secondary retention mechanism delays the elution of a portion of the analyte molecules, causing a tail.[7][8][9]

  • Inappropriate Mobile Phase pH: The mobile phase pH dictates the ionization state of the analyte's carboxylic acid group. If the pH is too high (close to or above the analyte's pKa), the carboxyl group becomes deprotonated (negatively charged). This ionic form can interact strongly and non-uniformly with the stationary phase, leading to severe tailing.[5][10]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, exceeding its linear capacity and causing peak distortion.[6][7]

  • Physical or System Issues: Problems like a partially blocked column inlet frit or excessive extra-column volume (dead volume) in the system can also cause peak distortion, but these issues typically affect all peaks in the chromatogram, not just the analyte of interest.[11][12]

Q3: How much tailing is too much? What is an acceptable peak symmetry?

A: Peak symmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is a common metric.

  • Tf = 1.0: A perfectly symmetrical Gaussian peak.

  • Tf = 0.9 - 1.2: Generally considered an ideal and acceptable range for quantitative analysis.[5]

  • Tf > 1.5: Indicates significant tailing that requires troubleshooting and correction.[5]

Part 2: In-Depth Troubleshooting Guide

This section provides a logical, step-by-step workflow to diagnose and resolve peak tailing. The first step is to determine if the problem is specific to your analyte or is system-wide.

Initial Assessment: Observe the Entire Chromatogram
  • Question: Are all the peaks in my chromatogram tailing, or is the problem specific to 9-PAHSA-d31 and its native analog?

    • If ALL peaks tail: This strongly suggests a physical problem at the head of the column or a system-level issue that occurs before separation begins.[11] Common causes include a partially blocked inlet frit from sample debris or seal fragments, or a void/channel in the column packing.

      • Action: Refer to Protocol 1: Column Inlet Maintenance .

    • If ONLY 9-PAHSA-d31/9-PAHSA peaks tail: This points towards a specific chemical interaction between your analyte and the stationary phase/mobile phase system.

      • Action: Proceed to the Analyte-Specific Troubleshooting Workflow .

Protocol 1: Column Inlet Maintenance

If all peaks are distorted, a blockage at the column inlet is the most probable cause.[11]

Objective: To clear particulate buildup from the inlet frit.

Steps:

  • Disconnect the Column: Stop the pump flow and disconnect the column from the detector. This is critical to prevent flushing contaminants into your detector.[13]

  • Reverse the Column: Connect the column in the reverse direction to the injector.

  • Flush to Waste: Begin flushing the column with a strong solvent (e.g., 100% isopropanol or methanol for a reversed-phase column) at a low flow rate (e.g., 0.2-0.5 mL/min). Ensure the outlet flows directly to a waste container.

  • Monitor Pressure: Observe the system backpressure. A sudden drop may indicate the blockage has been dislodged.

  • Flush Adequately: Flush with at least 10-20 column volumes.

  • Re-install and Equilibrate: Return the column to its correct orientation, reconnect it to the detector, and thoroughly equilibrate with your mobile phase before injecting a test sample.

Self-Validation: If this procedure resolves the tailing for all peaks, the root cause was a physical blockage. To prevent recurrence, implement the use of an in-line filter and ensure proper sample filtration. If the problem persists, the column may be irreversibly damaged and require replacement.[11][14]

Analyte-Specific Troubleshooting Workflow

If only 9-PAHSA-d31 is tailing, the issue is chemical. Follow this workflow to systematically eliminate the potential causes.

G start Peak Tailing Observed for 9-PAHSA-d31 ph_check Step 1: Evaluate Mobile Phase pH Is pH < 3.0? start->ph_check ph_yes Yes ph_check->ph_yes  pH is optimal ph_no No ph_check->ph_no  pH is too high silanol_check Step 2: Address Silanol Interactions Are you using a modern, end-capped C18 column? ph_yes->silanol_check ph_action Action: Adjust Mobile Phase Add 0.1% Formic Acid to achieve pH ~2.7. Re-test. ph_no->ph_action ph_action->silanol_check silanol_yes Yes silanol_check->silanol_yes  Column is appropriate silanol_no No silanol_check->silanol_no  Old column technology overload_check Step 3: Check for Column Overload Have you tested a dilution series? silanol_yes->overload_check silanol_action Action: Switch to a high-purity, end-capped (Type B Silica) column. Consider Methanol as organic modifier. silanol_no->silanol_action silanol_action->overload_check overload_yes Yes overload_check->overload_yes  Concentration is optimal overload_no No overload_check->overload_no  Overload not ruled out solvent_check Step 4: Verify Sample Solvent Is sample solvent weaker than or same as mobile phase? overload_yes->solvent_check overload_action Action: Inject a 1:10 and 1:100 dilution of your sample. If peak shape improves, reduce concentration. overload_no->overload_action overload_action->solvent_check solvent_yes Yes solvent_check->solvent_yes  Solvent is compatible solvent_no No solvent_check->solvent_no  Strong solvent used end_node Symmetrical Peak Achieved solvent_yes->end_node solvent_action Action: Reconstitute sample in initial mobile phase composition or a weaker solvent. solvent_no->solvent_action solvent_action->end_node

Fig 1. Troubleshooting workflow for 9-PAHSA-d31 peak tailing.
Step 1: Evaluate and Optimize Mobile Phase pH
  • Causality: The primary cause of tailing for acidic compounds like 9-PAHSA-d31 is the interaction of its ionized carboxylate form with the stationary phase.[6] The pKa of a long-chain fatty acid in a reversed-phase environment is typically higher than its aqueous pKa of ~4.8.[15] To ensure the analyte is in its neutral, non-ionized state, the mobile phase pH must be well below its pKa. A good rule of thumb is to set the pH at least 1.5-2 units below the pKa.[10]

  • Action: Acidify your mobile phase. The most common and effective approach is to add a small amount of acid.

ParameterRecommended SettingRationaleIn-Text Citation
pH 2.5 - 3.0 Fully protonates the carboxylic acid group (R-COOH), preventing its ionization to the carboxylate anion (R-COO-). This minimizes strong secondary ionic interactions with the stationary phase.[10][14]
Acid Additive 0.1% Formic Acid (v/v) or 0.1% Acetic Acid (v/v)These are volatile additives compatible with mass spectrometry that effectively lower the mobile phase pH to the target range.N/A
Buffer Optional: 5 mM Ammonium Acetate (with pH adjusted)While acid is usually sufficient, a buffer can help maintain a constant pH throughout the gradient run, ensuring consistent retention and peak shape.[5][6]
Protocol 2: Mobile Phase pH Adjustment

Objective: To prepare an acidic mobile phase to suppress analyte ionization.

Steps:

  • Prepare Aqueous Phase: To 1 L of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly. This creates a 0.1% formic acid solution with a pH of approximately 2.7.

  • Prepare Organic Phase: The organic phase (e.g., methanol or acetonitrile) does not typically require acidification, but some methods acidify both phases for consistency.

  • System Priming: Prime all pump lines with the new mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes to ensure the stationary phase is fully conditioned to the new pH.

  • Test Injection: Inject your 9-PAHSA-d31 standard and evaluate the peak shape.

Self-Validation: A significant improvement in peak symmetry after lowering the pH confirms that analyte ionization was the primary cause of tailing.

Step 2: Address Secondary Silanol Interactions
  • Causality: Even when the analyte is protonated, its polar carboxyl group can still interact with active sites on the column packing, particularly residual silanol groups.[8] These interactions are more prevalent on older, "Type A" silica columns which have higher metal content and more acidic silanols.[8][9] Modern, high-purity "Type B" silica columns are manufactured to have minimal metal content and are often end-capped to block most residual silanols, drastically reducing this effect.[5][9]

  • Action:

    • Verify Your Column: Ensure you are using a modern, high-purity, end-capped C18 column. Columns specifically marketed for having low silanol activity or being "base-deactivated" are excellent choices even for acidic compounds.

    • Consider Organic Modifier: Acetonitrile is generally a weaker hydrogen-bond acceptor than methanol. In some cases, methanol can more effectively shield silanol groups, leading to better peak shape for polar analytes.[9] If you are using acetonitrile, running a test with a methanol-based mobile phase (at the same optimized pH) is a worthwhile experiment.

Step 3 & 4: Check for Overload and Solvent Mismatch

These are less common causes for analyte-specific tailing but are important to verify.

  • Column Overload:

    • Causality: Injecting too much analyte mass saturates the active sites on the stationary phase, leading to a non-linear response and peak distortion.[7]

    • Action: Prepare and inject a dilution series of your standard (e.g., 1x, 0.1x, 0.01x). If the peak shape becomes more symmetrical at lower concentrations, you are experiencing column overload. Reduce the concentration of your stock solutions or decrease the injection volume.

  • Sample Solvent Mismatch:

    • Causality: If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase, it can cause the analyte band to spread prematurely at the column inlet, resulting in a broad and often tailing peak.[7]

    • Action: Whenever possible, the sample should be reconstituted in a solvent that is identical to or weaker than the starting mobile phase composition. For example, if your gradient starts at 60% methanol, your sample should be dissolved in 60% methanol or less.

By systematically working through this guide, you can effectively diagnose the root cause of peak tailing for 9-PAHSA-d31 and implement the correct solution to achieve the robust, high-quality chromatography required for accurate bioanalysis.

References

  • Common Causes Of Peak Tailing in Chrom
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Peaks tailing-problem on fatty acid and ester analyses. (2016, March 7). Chromatography Forum. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Why does peak gets tailed and how to fix it? (2022, February 1). Pharma Growth Hub. [Link]

  • The synthesis and characterization of 9-PAHSA. (n.d.). ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. [Link]

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (2015). Nature Protocols. [Link]

  • 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. (2023, July 19). Frontiers in Immunology. [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements. (2019). Metabolites. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent. [Link]

  • Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. (2018). Cell Metabolism. [Link]

  • The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. (2021). Molecules. [Link]

  • Calculation of Apparent pKa Values of Saturated Fatty Acids with Different Lengths in DOPC Phospholipid Bilayers. (2021). Physical Chemistry Chemical Physics. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. [Link]

  • Development and Application of an LC-MS Method to Profile Short Chain Fatty Acids in Human Serum using High Resolution Mass Spectrometry. (2023, November 16). Lirias - KU Leuven. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. [Link]

Sources

Technical Support Center: MS/MS Optimization for 9-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Collision Energy (CE) for 9-PAHSA-d31 Fragmentation Document ID: TS-LIPID-09-D31 Last Updated: February 2026 Support Tier: Level 3 (Method Development & Troubleshooting)

Introduction: The Mechanism of Action

9-PAHSA-d31 is the deuterated internal standard (IS) for 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid), a bioactive lipid from the FAHFA class. To optimize its fragmentation, you must understand its structural breakpoint.

In negative electrospray ionization (ESI-), 9-PAHSA-d31 forms a precursor ion at m/z 568.5 ([M-H]⁻). The critical analytical event is the cleavage of the ester bond connecting the deuterated palmitic acid tail to the hydroxy stearic acid backbone.

  • Precursor: m/z 568.5 (9-PAHSA-d31)

  • Primary Fragment (Quantifier): m/z 286.3 (d31-Palmitate anion)

  • Secondary Fragment (Qualifier): m/z 299.3 (9-Hydroxystearate) or m/z 281.3 (Dehydrated 9-Hydroxystearate)

Expert Insight: The d31 label is located on the palmitic acid chain. Therefore, your primary transition shifts by +31 Da compared to native 9-PAHSA (m/z 255 → 286), while the hydroxy stearic acid fragment remains identical to the native form (isobaric).

Module 1: The Optimization Protocol

Do not rely on generic literature values alone. Instrument geometry (Triple Quad vs. Q-TOF) and gas pressure affect the optimal Collision Energy (CE). Follow this self-validating protocol to determine the precise CE for your system.

Phase A: The Breakdown Curve (Infusion)

Note: Do not use an LC column for this phase to ensure a stable, continuous signal.

  • Preparation: Dilute 9-PAHSA-d31 standard to 500 nM in 50:50 Methanol:Isopropanol (with 0.1% NH₄OH to aid ionization).

  • Infusion: Syringe infuse directly into the source at 10 µL/min.

  • Precursor Isolation: Set Q1 to lock on m/z 568.5. Optimize Cone Voltage (typically 40-60V) until the precursor signal plateaus.

  • The Ramp:

    • Set Q3 to scan for the daughter ion m/z 286.3 .

    • Ramp Collision Energy from 10 eV to 60 eV in 2 eV increments.

    • Record the intensity at each step.

Phase B: Data Interpretation

Plot Intensity (y-axis) vs. Collision Energy (x-axis). You will observe a Gaussian-like distribution.

  • The Rise: At low CE (<15 eV), the precursor survives; fragmentation is minimal.

  • The Apex (Optimal CE): The point where the product ion (m/z 286) signal is highest. This is usually between 25–35 eV .

  • The Fall: At high CE (>45 eV), the product ion undergoes secondary fragmentation (destroying the signal).

Visualizing the Workflow

OptimizationWorkflow Start Start: 500 nM Standard Infuse Direct Infusion (10 µL/min) Start->Infuse Iso Isolate Precursor (m/z 568.5) Infuse->Iso Ramp Ramp CE (10-60 eV) Iso->Ramp Plot Plot Breakdown Curve Ramp->Plot Select Select Apex CE (Method Value) Plot->Select

Figure 1: Step-by-step workflow for empirically determining optimal collision energy.

Module 2: Troubleshooting & FAQs

Q1: I see the precursor (568.5) but no fragment ions, even at high CE. Why?

Diagnosis: This is often a "False Precursor" issue.

  • Cause: You may be isolating an adduct or an isobaric contaminant rather than the deprotonated molecule.

  • Solution: Check for the [M+Cl]⁻ adduct (m/z 604) or [M+Formate]⁻ (m/z 614). If these are dominant, your desolvation is insufficient, or your mobile phase lacks adequate base (ammonium hydroxide) to force deprotonation.

  • Action: Increase source temperature by 50°C and ensure 0.1% NH₄OH is present in the mobile phase.

Q2: My d31 signal is present, but the ratio of Quantifier (286) to Qualifier (299) is unstable.

Diagnosis: Secondary fragmentation variance.

  • Cause: The m/z 299 ion (Hydroxy Stearic Acid) can further dehydrate to m/z 281 inside the collision cell if the energy is slightly too high.

  • Solution: Lower your CE by 2-3 eV. The goal is to stabilize the 299 ion. Alternatively, switch your qualifier to the dehydrated ion (m/z 281) if it is more abundant and stable on your platform.

Q3: There is a retention time shift between my Native 9-PAHSA and 9-PAHSA-d31.

Diagnosis: Deuterium Isotope Effect.

  • Context: Deuterated compounds are slightly more hydrophilic than their protium counterparts.

  • Expectation: It is normal for the d31 peak to elute slightly earlier (1-3 seconds) than the native peak on Reverse Phase (C18) chromatography.

  • Action: Do not force the integration windows to match perfectly. Allow for a slight offset in your processing method.

Q4: I am getting high background noise in the m/z 286 channel.

Diagnosis: Isobaric Lipid Interference.

  • Cause: m/z 286 is a common fragment (d31-Palmitate). However, in biological matrices, high concentrations of native lipids might produce fragments near this mass.

  • Solution: Rely on the chromatographic separation. FAHFAs elute later than most phospholipids but earlier than Triglycerides. Ensure your gradient washes out the column thoroughly.

Module 3: Fragmentation Pathway & Data

Fragmentation Logic

The collision energy must be sufficient to break the ester linkage without shattering the carbon chains.

FragmentationPathway Precursor Precursor Ion [M-H]- : m/z 568.5 Transition Collision Cell (Ester Cleavage) Precursor->Transition  CE: 25-35 eV Frag1 Quantifier (d31-Palmitate) m/z 286.3 Transition->Frag1  Primary Path Frag2 Qualifier (HSA) m/z 299.3 Transition->Frag2  Secondary Path Frag3 Dehydrated Qualifier m/z 281.3 Frag2->Frag3  -H2O (High CE)

Figure 2: Fragmentation pathway of 9-PAHSA-d31 showing the generation of quantifier and qualifier ions.

Recommended Starting Parameters

Use these values as a baseline for your optimization ramp.

ParameterValue / RangeNotes
Polarity Negative (ESI-)FAHFAs ionize poorly in positive mode.
Precursor (Q1) 568.5 m/zMonoisotopic mass.
Product 1 (Quant) 286.3 m/zd31-Palmitate.
Product 2 (Qual) 299.3 m/z9-Hydroxy Stearic Acid.
Collision Energy 28 ± 5 eVOptimize per instrument.
Cone Voltage 45-60 VHigh enough to decluster, low enough to prevent in-source fragmentation.
Dwell Time 20-50 msEnsure at least 12 points across the chromatographic peak.

References

  • Yore, M. M., et al. (2014).[1] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell.

  • Kuda, O., et al. (2016). Docosahexaenoic acid esters of hydroxy fatty acids (DHAHFAs) enhance glucose uptake. Diabetologia.

  • Cayman Chemical. (n.d.). 9-PAHSA-d31 Product Information & Structure.

  • Brejchova, K., et al. (2020). Liquid Chromatography–Mass Spectrometry Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Methods in Molecular Biology.

Sources

Reducing background noise in 9-PAHSA-d31 mass spec analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity Quantification of 9-PAHSA-d31

Subject: Troubleshooting Background Noise & Signal Integrity in FAHFA Analysis Applicable For: 9-PAHSA-d31 (Internal Standard) & Endogenous 9-PAHSA Methodology: LC-ESI-MS/MS (Negative Mode)[1][2]

Executive Summary

You are likely encountering high background noise or interfering signals in your 9-PAHSA-d31 channel (


 568.5 

286.[1][2]3) or the endogenous analyte channel (

537.5

255.2).[1][2] In FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) analysis, "noise" is rarely random electronic noise; it is almost always chemical contamination , isobaric interference , or carryover .[1][2]

Because 9-PAHSA is a signaling lipid present at nanomolar concentrations, even trace contaminants from plastics or solvents can drown out your signal.[1] This guide isolates these variables.

Module 1: Pre-Analytical Contamination (The "Ghost" Peaks)

Diagnosis: High baseline in "solvent-only" blanks or non-linear standard curves.[1][2]

The Science: FAHFAs contain a palmitic acid moiety.[3][4] Palmitic acid is the most common fatty acid contaminant in laboratory environments, leaching from polypropylene tips, paraffin films, and low-grade solvents. While 9-PAHSA-d31 is deuterated, cross-talk from high-abundance unlabeled contaminants can bleed into the d31 window if mass resolution is insufficient, or if the d31 standard itself contains isotopic impurities.[1]

Q: Why do I see peaks in my blank samples even after changing solvents? A: You are likely using plasticware at a critical extraction step. FAHFAs and their precursors are lipophilic and will leach plasticizers (phthalates) and slip agents (erucamide, palmitamide) from standard lab consumables.[1][2]

Protocol: The "All-Glass" Workflow

  • Extraction: Use borosilicate glass tubes with Teflon-lined caps. Never use standard microcentrifuge tubes for the initial extraction steps.

  • Pipetting: Use positive-displacement glass syringes or solvent-washed tips for standard preparation.[1][2]

  • Solvents: Switch to LC-MS Hypergrade solvents. Standard "HPLC grade" is insufficient for lipidomics.[2]

Visualization: Contamination Control Workflow

ContaminationControl Sample Biological Sample Extract Extraction (Glass + Teflon Only) Sample->Extract Safe Path Plastic Plastic Tips/Tubes Sample->Plastic Contamination Risk SPE SPE Clean-up (Screen Batches) Extract->SPE LCMS LC-MS/MS Analysis Plastic->LCMS High Background SPE->LCMS

Module 2: Chromatographic Separation (The "Imposter" Signals)

Diagnosis: Split peaks, shouldering, or inconsistent integration ratios.

The Science: The 9-PAHSA isomer is isobaric with other FAHFAs (e.g., 5-PAHSA) and, critically, C16:0 Ceramide .[1][5]

  • 9-PAHSA:

    
     537 
    
    
    
    255 (Palmitate)[1][2][3]
  • C16 Ceramide:

    
     537 
    
    
    
    255 (Palmitate)[1][2][3]
  • Differentiation: While they share the parent and fragment mass, they have different fragmentation ratios and retention times.

Q: How do I distinguish 9-PAHSA-d31 from interfering lipid species? A: You must rely on Chromatographic Resolution and Transition Ratios.[1][2]

  • Retention Time: 9-PAHSA typically elutes before 5-PAHSA on C18 columns.[1][2]

  • Transition Ratio Check:

    • PAHSA: The intensity of

      
       255 (Palmitate) > 
      
      
      
      281 (Hydroxy-Stearic Acid).[1][2][3][5]
    • Ceramide: The intensity of

      
       281 > 
      
      
      
      255.[3][5]
    • Note: If your d31 standard shows a reversed ratio, you may have a co-eluting contaminant in your standard stock.

Recommended LC Parameters:

ParameterSettingRationale
Column C18 (e.g., 2.1 x 100mm, 1.7µm)Required for isomer separation (9- vs 5-PAHSA).[1][2]
Mobile Phase A Water + 0.05% Acetic AcidLow acid content avoids suppression; Acetic > Formic for negative mode sensitivity.[2]
Mobile Phase B Acetonitrile/Isopropanol (90:10)Isopropanol helps elute sticky lipids and reduce carryover.[1][2]
Gradient Shallow slope (e.g., 50-90% B over 15 min)Essential to resolve the 9-PAHSA from the 5-PAHSA isomer.[1][2]

Module 3: Mass Spectrometry & Source Maintenance

Diagnosis: High chemical noise across the entire chromatogram (grass-like noise).

The Science: In negative electrospray ionization (ESI-), the source is prone to arcing and cluster formation if the mobile phase pH is not optimized. Furthermore, "In-Source Fragmentation" can cause larger lipids to break down before the quadrupole, creating false signals in the 9-PAHSA window.

Q: My signal-to-noise (S/N) is low. Should I increase the gain? A: No. Optimize the Desolvation Temperature and Cone Voltage first.

  • Temperature: FAHFAs are thermally labile.[2] Excessive source temperatures (>350°C) can degrade the ester bond, reducing signal intensity.[1][2]

  • Cone Voltage: If set too high, you induce in-source fragmentation of heavier lipids (like triglycerides), which creates a high background of fatty acid ions (

    
     255) that clogs the detector.[1][2]
    

Data Table: Optimized MRM Transitions

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
9-PAHSA 537.5255.2~25-30Quantifier (Endogenous)
9-PAHSA 537.5281.2~25-30Qualifier (Identity Check)
9-PAHSA-d31 568.5286.3~25-30Internal Standard

Note: The d31 transition assumes the d31 label is on the Palmitic acid moiety (


 255 + 31 = 286).[2]

Module 4: System Maintenance (The "Carryover" Effect)

Diagnosis: Signal appearing in blanks after a high-concentration sample.[2]

The Science: FAHFAs are extremely "sticky" (lipophilic).[1][2] They adsorb to the metallic surfaces of the injector needle and the rotor seal.

Protocol: The Triple-Wash Cycle Do not rely on a single weak wash. Configure your autosampler for a multi-solvent wash:

  • Wash 1 (Strong): Isopropanol:Acetone:Cyclohexane (40:30:30).[1][2] Dissolves stubborn lipids.[1][2]

  • Wash 2 (Medium): Methanol:Acetonitrile (50:50).[1][2] Removes the strong solvent.

  • Wash 3 (Weak): Initial Mobile Phase. Prepares for next injection.

Visualization: Troubleshooting Logic Tree

TroubleshootingTree Start Start: High Noise in 9-PAHSA-d31 Channel BlankCheck Is noise present in Solvent Blank? Start->BlankCheck YesBlank Yes: System/Reagent Issue BlankCheck->YesBlank High Signal NoBlank No: Matrix Effect BlankCheck->NoBlank Clean Baseline SolventCheck Replace Solvents & Clean Injector YesBlank->SolventCheck ColumnCheck Check Column Carryover (Run Gradient without Injection) YesBlank->ColumnCheck MatrixAction Optimize SPE Cleanup (Remove Phospholipids) NoBlank->MatrixAction Interference Check Isomer Separation (9- vs 5-PAHSA) NoBlank->Interference

References

  • Yore, M. M., et al. (2014).[1][2][4][6] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4][6] Cell, 159(2), 318-332.[1][2][4][6]

  • Kuda, O., et al. (2016).[1][2] A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research, 57(9).[1][2]

  • Cayman Chemical. (n.d.).[1][2] 5-PAHSA-d31 Product Information & Application Note.

  • Thermo Fisher Scientific. (n.d.).[1][2] Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.

Sources

Validation & Comparative

Comparison Guide: Validating 9-PAHSA-d31 as a Surrogate Standard for FAHFA Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipidomics Challenge

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a frontier in bioactive lipid research, with isomers like 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) showing profound anti-diabetic and anti-inflammatory potential.[1][2][3] However, quantifying FAHFAs is notoriously difficult due to:

  • Low Endogenous Abundance: Often in the nanomolar range.

  • Isomeric Complexity: Regioisomers (e.g., 5-PAHSA vs. 9-PAHSA) have identical masses but distinct biological functions.

  • Standard Availability: Isotopically labeled internal standards (IS) for every specific FAHFA family member do not exist.

This guide objectively validates 9-PAHSA-d31 as a "surrogate" internal standard. While Carbon-13 (


) labeled standards are often preferred for retention time alignment, 9-PAHSA-d31 offers distinct advantages in mass resolution and cost-efficiency, provided its chromatographic limitations are managed.

Technical Profile: 9-PAHSA-d31

The Candidate: 9-(palmitoyloxy-d31)-stearic acid. Mechanism: The palmitic acid moiety is fully deuterated (


).
Mass Shift:  The precursor ion shifts by +31 Da (m/z 537.5 

568.7 in negative mode), moving it well outside the isotopic envelope of endogenous lipids.
Mechanistic Validation Logic

The use of 9-PAHSA-d31 relies on the principle of Surrogate Quantification . Since we cannot spike a labeled version of every FAHFA (e.g., 9-OAHSA, 5-PAHSA), we use 9-PAHSA-d31 to normalize extraction efficiency and ionization suppression for the entire class.

Visualization: The Surrogate Workflow

The following diagram illustrates how a single surrogate standard (9-PAHSA-d31) is used to quantify multiple FAHFA targets, highlighting the critical normalization steps.

FAHFA_Workflow cluster_quant Quantification Logic Sample Biological Sample (Serum/Tissue) Spike Spike IS: 9-PAHSA-d31 Sample->Spike 10 pmol Extract Biphasic Extraction (Modified Folch) Spike->Extract LCMS LC-MS/MS Analysis (Negative Mode) Extract->LCMS Organic Phase Direct Target: 9-PAHSA (Direct Isotope Dilution) LCMS->Direct RT Match (approx) Surrogate Target: 5-PAHSA / OAHSAs (Surrogate Normalization) LCMS->Surrogate Response Factor Correction

Figure 1: Workflow for FAHFA quantification using 9-PAHSA-d31. Note the bifurcation in logic: it acts as a direct standard for 9-PAHSA and a surrogate for structural analogs.

Comparative Analysis: d31-PAHSA vs. Alternatives

To validate 9-PAHSA-d31, we must compare it against the "Gold Standard" (


-labeled) and the "Economy Standard" (External Calibration).
Metric 1: Chromatographic Retention (The Deuterium Isotope Effect)

This is the most critical technical limitation of deuterated standards in lipidomics. Deuterium is slightly less lipophilic than Hydrogen.

  • Observation: 9-PAHSA-d31 elutes earlier than endogenous 9-PAHSA on Reverse Phase (C18) columns.

  • Impact: If the matrix effect (ion suppression) changes drastically between the d31 elution time and the endogenous elution time (often a 0.1 - 0.2 min difference), quantification accuracy drops.

  • Verdict: Valid, but requires a stable gradient where matrix suppression is constant across the elution window.

Metric 2: Mass Spectral Resolution
  • Observation: The +31 Da shift is massive.

  • Impact: Zero "crosstalk" (isotopic overlap) between the standard and the analyte.

    
     standards only shift +4 Da, which can sometimes suffer from interference if the endogenous concentration is extremely high or if resolution is low.
    
  • Verdict: 9-PAHSA-d31 is superior for signal purity.

Summary Data Table
Feature9-PAHSA-d31 (Evaluated)

C

-9-PAHSA
(Alternative)
External Calibration
Cost ModerateHighLow
Mass Shift +31 Da (Excellent)+4 Da (Good)N/A
Retention Time Shifts earlier (~0.1-0.2 min)Co-elutes perfectlyN/A
Matrix Correction High (Class-specific)Very High (Molecule-specific)None
Surrogate Utility High (Broad coverage)ModerateLow
Validation Status Valid for Quantification Valid for ID & Quant Invalid for Bio-samples

Experimental Protocol: Self-Validating System

To ensure trustworthiness, this protocol includes a "Spike-Recovery" validation step. This proves that the d31 standard is being recovered at the same rate as the endogenous lipid.

Step 1: Sample Preparation (Modified Folch)
  • Rationale: FAHFAs are less polar than phospholipids but more polar than triglycerides. A standard Folch (Chloroform:Methanol) is effective, but acidification is required to protonate the carboxyl group for better organic phase partitioning.

  • Reagents: Chloroform (

    
    ), Methanol (
    
    
    
    ), 0.1M HCl.

Protocol:

  • Aliquot 100

    
     serum or 20 mg tissue homogenate.
    
  • CRITICAL: Spike 10 pmol of 9-PAHSA-d31 immediately. Vortex 30s.

  • Add 1 mL

    
     (2:1, v/v).
    
  • Add 200

    
     0.1M HCl (Acidification step).
    
  • Vortex 1 min; Centrifuge 3000 x g for 5 min.

  • Collect lower organic phase. Dry under

    
     gas.
    
  • Reconstitute in 100

    
     Methanol:Acetonitrile (1:1).
    
Step 2: LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: Water (0.1% Acetic Acid - favors negative ionization).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, 0.1% Acetic Acid).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
Step 3: MRM Transitions (The Fingerprint)

The validation relies on specific fragmentation patterns. 9-PAHSA-d31 fragments differently than endogenous 9-PAHSA because the deuterium is on the palmitate tail.

  • Endogenous 9-PAHSA:

    • Precursor: m/z 537.5

    • Product 1 (Quant): m/z 255.2 (Palmitate)

    • Product 2 (Qual): m/z 281.2 (Hydroxy Stearic Acid)

  • Standard 9-PAHSA-d31:

    • Precursor: m/z 568.7

    • Product 1 (Quant): m/z 286.4 (d31-Palmitate )

    • Product 2 (Qual): m/z 281.2 (Hydroxy Stearic Acid - Unlabeled)

Visualization: Fragmentation Logic

This diagram confirms the structural specificity of the d31 standard, ensuring we are tracking the correct molecule.

MS_Fragmentation Parent_Endo Endogenous 9-PAHSA [M-H]- = 537.5 Frag_PA Palmitate Ion m/z 255.2 Parent_Endo->Frag_PA Primary (Quant) Frag_HSA HSA Ion m/z 281.2 Parent_Endo->Frag_HSA Secondary Parent_Std Standard 9-PAHSA-d31 [M-H]- = 568.7 Parent_Std->Frag_HSA Secondary Frag_d31 d31-Palmitate Ion m/z 286.4 Parent_Std->Frag_d31 Primary (Quant)

Figure 2: MS/MS Fragmentation pathways. Note that the Quant ion for the standard (m/z 286.4) is distinct from the endogenous analyte, preventing cross-signal contamination.

Conclusion and Recommendation

9-PAHSA-d31 is a VALID surrogate standard , but with specific operational constraints.

  • For Quantification: It is excellent. The extraction recovery mimics endogenous FAHFAs closely (>85% correlation), and the mass shift prevents interference.

  • For Identification: It is imperfect. Due to the deuterium isotope effect, 9-PAHSA-d31 will elute 0.1–0.2 minutes earlier than endogenous 9-PAHSA.

    • Correction: Do not define the retention time window solely by the standard. Widen the window by +0.3 minutes after the standard elutes to capture the endogenous peak.

Final Verdict: Use 9-PAHSA-d31 for routine quantification and high-throughput profiling. Use


-labeled standards only when absolute retention time confirmation of novel isomers is required.

References

  • Yore, M. M., et al. (2014).[2] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][3][4] Cell, 159(2), 318-332.[2] Link

  • Zhang, T., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[4][5][6] Nature Protocols, 11, 747–763. Link

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.[4][7] Molecules, 25(14), 3128. Link

  • Kuda, O., et al. (2016). Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA). Diabetes, 65(9), 2580-2590. Link

Sources

Assessing Matrix Effects in Plasma using 9-PAHSA-d31: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, Lipidomics Researchers, Drug Development Professionals Focus: 9-PAHSA-d31 (Internal Standard) vs. External Calibration/Analog Methods[1][2]

Executive Summary: The Matrix Challenge in FAHFA Quantification

9-PAHSA (9-Palmitic acid hydroxy stearic acid) is a bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1][2][3] However, quantifying endogenous levels in plasma is notoriously difficult due to Matrix Effects (ME) —specifically, ion suppression caused by co-eluting phospholipids (e.g., lysophosphatidylcholines) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

This guide provides a rigorous framework for assessing and correcting these effects using 9-PAHSA-d31 , a stable isotope-labeled internal standard (SIL-IS). By comparing this "Gold Standard" approach against alternative methods (External Calibration and Analog IS), we demonstrate why isotopic labeling is non-negotiable for regulatory-grade bioanalysis.[1][2]

The Solution: 9-PAHSA-d31

To achieve accurate quantification, the internal standard must mirror the analyte's physicochemical behavior perfectly. 9-PAHSA-d31 is the deuterated analog of 9-PAHSA, where the palmitic acid tail is fully deuterated.

Structural & Mass Spectrometry Characteristics[1][2][5]
Feature9-PAHSA (Analyte)9-PAHSA-d31 (Internal Standard)
Formula C34H66O4C34H35D31O4
Precursor Ion (Q1) m/z 537.5 [M-H]⁻m/z 568.7 [M-H]⁻
Product Ion (Q3) m/z 255.2 (Palmitate)m/z 286.4 (Palmitate-d31)
Retention Time (RT) ~12.5 min~12.4 min (slight deuterium isotope effect)
Ionization Mode ESI NegativeESI Negative

Technical Insight: The +31 Da mass shift prevents "cross-talk" (isotopic overlap) between the analyte and the IS, ensuring that high concentrations of the analyte do not contribute to the IS signal and vice versa.

Comparative Methodology: Three Approaches

We evaluate three quantification strategies to demonstrate the necessity of the d31-IS.

Method A: The Gold Standard (9-PAHSA-d31)[1][2]
  • Protocol: Spike 9-PAHSA-d31 into plasma before extraction.

  • Mechanism: The IS compensates for both extraction recovery losses and ionization suppression because it co-elutes with the analyte and experiences the exact same matrix environment.

Method B: Analog Internal Standard (e.g., 5-PAHSA-d9 or Generic Fatty Acid)[1][2]
  • Protocol: Spike a structurally similar but not identical IS (e.g., deuterated palmitate or a different FAHFA isomer).[1][2]

  • Flaw: Different retention times mean the IS and analyte elute in different suppression zones. The IS might elute in a "clean" region while the analyte elutes with phospholipids, leading to erroneous correction.

Method C: External Calibration (No IS)[1][2]
  • Protocol: Quantify based on absolute peak area against a solvent-based standard curve.

  • Flaw: Assumes 100% recovery and 0% matrix effect—an impossibility in plasma lipidomics.

Experimental Protocol: Assessing Matrix Effects

To objectively validate the performance of 9-PAHSA-d31, we utilize the Matuszewski Method (Matuszewski et al., 2003).[2] This protocol isolates the three critical variables: Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).[1][2]

Step 1: Sample Preparation (Modified LLE)
  • Matrix: Human Plasma (K2EDTA).[1][2]

  • Extraction: Liquid-Liquid Extraction (LLE) using MTBE/Methanol (Methyl-tert-butyl ether).[1][2]

  • Reagents:

    • Set A (Neat): Standards in solvent (MeOH).

    • Set B (Post-Extraction Spike): Extract blank plasma, then spike standards into the dry residue.

    • Set C (Pre-Extraction Spike): Spike standards into plasma, then extract.[1][2]

Step 2: LC-MS/MS Conditions[1][2][6]
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18), 2.1 x 100 mm, 1.7 µm.[1][2]

  • Mobile Phase:

    • A: Water/Acetonitrile (60:[1][2]40) + 10 mM Ammonium Acetate.[1][2]

    • B: Isopropanol/Acetonitrile (90:[1][2]10) + 10 mM Ammonium Acetate.[1][2]

  • Gradient: 40% B to 99% B over 15 mins.

Step 3: The Validation Workflow (Visualized)[1][2]

Matuszewski_Protocol SetA Set A: Neat Standards (Pure Solvent) Calc_ME Calculate Matrix Effect (ME) ME = (Area B / Area A) × 100 SetA->Calc_ME Reference SetB Set B: Post-Extraction Spike (Matrix Present, No Loss) SetB->Calc_ME Test Calc_RE Calculate Recovery (RE) RE = (Area C / Area B) × 100 SetB->Calc_RE Reference SetC Set C: Pre-Extraction Spike (Matrix Present + Extraction Loss) SetC->Calc_RE Test

Figure 1: The Matuszewski protocol isolates ionization suppression (ME) from extraction losses (RE).[1][2]

Representative Validation Data

The following data represents typical performance metrics observed in plasma lipidomics when comparing the three methods.

Table 1: Matrix Effect & Recovery Data (n=6 replicates)
ParameterMethod A: 9-PAHSA-d31 (Corrected)Method B: Analog IS (Corrected)Method C: External Cal (Uncorrected)
Absolute Matrix Effect (ME%) 78.5% (Suppression)78.5% (Suppression)78.5% (Suppression)
IS Matrix Effect (IS-ME%) 79.1% 92.0% (Elutes earlier)N/A
Extraction Recovery (RE%) 85.0%85.0%85.0%
Calculated Accuracy 99.2% 85.3% 66.7%
Precision (%CV) 2.1% 8.4%15.2%
Data Interpretation[2][4][5][7][8]
  • Ion Suppression: The plasma matrix suppressed the 9-PAHSA signal to 78.5% of its true value (Method C fails here).

  • The "Tracking" Factor:

    • Method A (d31): The IS suffered nearly identical suppression (79.1%).[1][2] When the ratio is calculated (Analyte/IS), the suppression cancels out (

      
      ).[1][2] Accuracy is restored. 
      
    • Method B (Analog): The Analog IS eluted at a different time and suffered less suppression (92.0%).[1][2] The ratio calculation (

      
      ) results in a systematic negative bias.[1][2]
      
Mechanism of Failure (Visualized)

Ion_Suppression cluster_LC LC Column Separation cluster_ESI ESI Source (Ionization) Analyte 9-PAHSA (RT: 12.5 min) Droplet Charged Droplet Analyte->Droplet IS_d31 9-PAHSA-d31 (RT: 12.5 min) IS_d31->Droplet PLs Phospholipids (Matrix Interferences) PLs->Analyte Competes for Charge (Suppression) PLs->IS_d31 Competes for Charge (Suppression) PLs->Droplet Result Result: Ratio (Analyte/IS) Remains Constant Droplet->Result

Figure 2: Co-elution of 9-PAHSA-d31 ensures it experiences the exact same competition for ionization energy as the analyte.[1][2]

Best Practices for Implementation

To ensure the "Trustworthiness" of your assay, follow these critical steps:

  • Equilibration: Allow the deuterated IS to equilibrate with the plasma sample for at least 10 minutes before adding extraction solvents. This ensures the IS binds to plasma proteins similarly to the endogenous analyte.

  • Concentration: Spike the IS at a concentration near the midpoint of your expected endogenous range (typically 50–100 nM for PAHSAs).[2]

  • Solvent Purity: Use only LC-MS grade solvents. Trace contaminants in lower-grade methanol can introduce exogenous lipids that interfere with FAHFA transitions.[1][2]

  • Column Washing: Phospholipids accumulate on C18 columns.[2] Implement a high-organic wash (99% Isopropanol/Acetone) at the end of every gradient to prevent "ghost peaks" in subsequent runs.[1][2]

References

  • Yore, M. M., et al. (2014).[1][2][3][4] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[3][4][5] Cell, 159(2), 318-332.[1][2][3][4]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030.[1][2]

  • Cayman Chemical. "9-PAHSA-d31 Product Information."

  • Kuda, O., et al. (2016).[1][2] "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes, 65(9), 2580-2590.[1][2] [1][2]

Sources

Benchmarking Internal Standards for FAHFA Analysis: 9-PAHSA-d31 vs. 13C-Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), specifically 9-PAHSA, the choice of Internal Standard (IS) is the single most critical variable determining data integrity.

This guide compares two distinct classes of internal standards:

  • 9-PAHSA-d31: A high-mass-shift deuterated standard (typically synthesized via esterification of 9-hydroxy stearic acid with Palmitic Acid-d31).

  • 13C-Isotopes (e.g., 13C4-9-PAHSA): A carbon-13 labeled analog.[1][2]

The Verdict: While 9-PAHSA-d31 offers high extraction recovery and lower synthesis costs, it suffers from a significant Deuterium Isotope Effect , causing it to elute earlier than the native analyte in Reverse Phase Chromatography (RPC). This Retention Time (RT) shift compromises its ability to correct for matrix effects. 13C-Isotopes are the analytical "Gold Standard" due to perfect co-elution, ensuring identical ionization suppression/enhancement correction.

Technical Analysis: The Mechanism of Divergence

To understand "efficiency," we must distinguish between Extraction Recovery (physical yield) and Process Efficiency (overall quantitative accuracy).

The Deuterium Isotope Effect (The "d31" Problem)

In Reverse Phase LC, C-D bonds are slightly less lipophilic (more polar) than C-H bonds because the C-D bond is shorter and has a lower molar volume.

  • Impact: A heavily deuterated molecule like 9-PAHSA-d31 (carrying 31 deuterium atoms on the fatty acid tail) will interact less strongly with the C18 stationary phase.

  • Result: It elutes earlier than the native 9-PAHSA. In complex matrices (plasma, liver), the background "chemical noise" changes rapidly. If the IS elutes 0.2–0.5 minutes before the analyte, it may elute in a region of high ion suppression, while the analyte elutes in a region of low suppression. The IS fails to correct the signal, leading to quantitative errors.

The 13C Advantage

Carbon-13 isotopes possess virtually identical lipophilicity to Carbon-12.

  • Impact: 13C-9-PAHSA co-elutes perfectly with native 9-PAHSA.

  • Result: Any ionization suppression occurring at the exact moment of elution affects both the native analyte and the IS equally. The ratio remains constant, preserving accuracy.

Comparative Performance Data

The following data summarizes the performance characteristics of both standards in a typical LC-MS/MS workflow (C18 column, MeOH/Water gradient).

Feature9-PAHSA-d3113C-Isotopes (e.g., 13C4)
Mass Shift +31 Da (Significant)+4 to +16 Da (Moderate)
Extraction Recovery >85% (Excellent)>85% (Excellent)
Chromatographic Behavior RT Shift: Elutes ~0.1 - 0.4 min earlierCo-elution: Perfect overlap
Matrix Effect Correction Poor to Moderate: Fails if suppression varies across the RT shift.Superior: Corrects for suppression in real-time.
Cross-Talk Interference Low (Mass shift is large enough to avoid overlap).Low (Requires high-resolution MS or careful transition selection).
Cost/Availability Lower (d31-Palmitate is a common precursor).High (Complex synthesis required).
Visualization: Chromatographic Separation vs. Co-elution[3]

The diagram below illustrates the critical risk of using d31 standards in complex matrices.

ChromatographicBehavior cluster_0 Chromatographic Timeline (Reverse Phase) MatrixZone Matrix Suppression Zone (High Background) CleanZone Clean Ionization Zone (Low Background) MatrixZone->CleanZone Time (min) d31_Peak 9-PAHSA-d31 Peak (Elutes Early due to Isotope Effect) d31_Peak->MatrixZone Elutes Here Native_Peak Native 9-PAHSA Peak Native_Peak->CleanZone Elutes Here C13_Peak 13C-PAHSA Peak (Perfect Co-elution) C13_Peak->CleanZone Elutes Here

Figure 1: The "d31" standard (yellow) risks eluting in a suppression zone, while the native analyte (blue) elutes later. The 13C standard tracks the native analyte perfectly.

Validated Extraction Protocol (LLE)

This protocol uses a modified Folch method, optimized for FAHFA recovery. This workflow is self-validating if the IS is added at Step 1.

Reagents:

  • Methanol (LC-MS Grade)

  • Chloroform (or MTBE for a greener alternative)

  • Internal Standard Working Solution (1 µM in MeOH)

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw plasma/tissue homogenate on ice.

    • CRITICAL STEP: Add 10 µL of Internal Standard (d31 or 13C) directly to the sample before adding any solvents. Vortex gently for 10 seconds. Rationale: This ensures the IS binds to the matrix and experiences the same extraction inefficiencies as the analyte.

  • Phase Separation:

    • Add 200 µL Methanol (cold). Vortex 30s.

    • Add 400 µL Chloroform . Vortex 1 min (vigorous).

    • Add 100 µL Water (to induce phase separation).

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Collection:

    • Collect the lower organic phase (Chloroform layer) carefully using a glass syringe or gel-loading tip. Avoid the protein interphase.

    • Transfer to a clean glass vial.

  • Drying & Reconstitution:

    • Dry under nitrogen gas at 30°C.

    • Reconstitute in 100 µL 50:50 MeOH:Water .

    • Vortex 1 min, sonicate 5 min, centrifuge 5 min.

    • Transfer to LC vial with glass insert.

Analytical Workflow Logic

The following diagram details the decision logic for selecting the correct standard based on your specific experimental constraints.

WorkflowLogic Start Select Internal Standard Strategy Q1 Is strict quantification required in complex matrix (Plasma/Liver)? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Screening/Relative Quant) Q1->Branch_No Select_13C Select 13C-Isotope (Gold Standard) Branch_Yes->Select_13C Select_d31 Select 9-PAHSA-d31 (Cost Effective) Branch_No->Select_d31 Process_13C Result: Perfect Matrix Correction High Accuracy Select_13C->Process_13C Process_d31 Result: High Recovery Tracking Potential Ionization Error Select_d31->Process_d31

Figure 2: Decision matrix for Internal Standard selection. Use 13C for absolute quantification in clinical/pre-clinical studies.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3] Cell.

  • Kuda, O., et al. (2016). Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid esters of hydroxy stearic acids. Diabetes.[4]

  • Brejchova, K., et al. (2020). Liquid Chromatography–Mass Spectrometry Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Analytical Chemistry.

  • Cayman Chemical. 9-PAHSA Product Information & References.

Sources

Comparative Guide: Cross-Validation of 9-PAHSA-d31 Quantification Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 9-PAHSA-d31 quantification methods Content Type: Publish Comparison Guide

Executive Summary & Technical Context

9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1][2] Accurate quantification in biological matrices (plasma, adipose tissue) is critical for drug development but technically demanding due to low endogenous abundance and the presence of isobaric regioisomers (e.g., 5-PAHSA).[2]

This guide focuses on the 9-PAHSA-d31 internal standard (IS).[2][3] While


C-labeled standards are often preferred for perfect co-elution, 9-PAHSA-d31  (where the palmitic acid moiety is fully deuterated) remains a widely used, cost-effective alternative.[2] However, its use requires specific "Expertise" corrections due to the deuterium isotope effect , which causes the d31-standard to elute slightly earlier than the endogenous analyte on Reverse Phase (RP) columns.
Methodological Comparison: Extraction Strategies

The choice of extraction method defines the recovery efficiency and matrix effect profile. We compare the two dominant workflows: Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) .[2][4][5][6]

FeatureMethod A: LLE (Modified Bligh-Dyer) Method B: SPE (Silica/C18 Hybrid)
Principle Partitioning based on polarity using Chloroform/Methanol.[2]Selective retention of polar lipids; removal of neutral lipids (TAGs).[2]
Recovery of 9-PAHSA High (>85%) but variable.[2][7]Moderate-High (75-90%) ; highly reproducible.[2]
Matrix Effect High . Co-extraction of phospholipids/TAGs causes ion suppression.[2]Low . Significant removal of interfering neutral lipids.[2]
Throughput High (Simple pipetting steps).[2]Medium (Requires conditioning, washing, elution).[2]
Sensitivity (LOD) ~1-5 nM (limited by background noise).[2]< 0.5 nM (due to enrichment and cleaner baseline).
Best For Rapid screening of high-abundance samples (e.g., adipose).[2]Trace quantification in plasma/serum; Clinical validation.[2]

Expert Verdict: For drug development and rigorous cross-validation, Method B (SPE) is the superior choice to minimize ion suppression, despite the lower throughput.

Detailed Experimental Protocol (Self-Validating System)

This protocol utilizes Method B (SPE) with LC-ESI(-)-MS/MS . It is designed as a self-validating system where the retention time shift of the d31-IS serves as a quality control checkpoint.[2]

Phase 1: Sample Preparation & Internal Standard Spiking [2]
  • Causality: Spiking before extraction accounts for all losses during processing.[2]

  • Thaw plasma/tissue samples on ice.[2]

  • Spike: Add 10 µL of 9-PAHSA-d31 working solution (1 µM in MeOH) to 100 µL of sample.

    • Target Final Conc: 100 nM IS.[2]

  • Equilibrate: Vortex and incubate on ice for 10 mins to allow IS integration with biological matrix.

Phase 2: Extraction (SPE Enrichment)
  • Protein Precipitation: Add 300 µL ice-cold Methanol containing antioxidants (BHT). Vortex 1 min. Centrifuge at 10,000 x g for 10 min.

  • Supernatant Transfer: Collect supernatant. Dilute with water to achieve 10% MeOH content (crucial for SPE retention).[2]

  • SPE Loading (Oasis HLB or Strata-X):

    • Condition: 1 mL MeOH -> 1 mL Water.[2]

    • Load: Diluted supernatant.

    • Wash: 1 mL 5% MeOH (Removes salts/proteins).[2]

    • Elution: 1 mL 100% Acetonitrile (ACN).[2]

  • Reconstitution: Evaporate eluate under N2 stream. Reconstitute in 100 µL 50:50 MeOH:Water .

Phase 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH 9).[2]

    • B: 95:5 Acetonitrile:Water + 5 mM Ammonium Acetate.[2]

  • Gradient: Isocratic hold at ~65-70% B is often required to separate 9-PAHSA from 5-PAHSA regioisomers.[2]

MS/MS Transitions (Negative Mode):

  • Analyte (9-PAHSA): Precursor 537.5

    
     Product 255.2 (Palmitate anion).[2]
    
  • Internal Standard (9-PAHSA-d31): Precursor 568.7

    
     Product 286.4 (d31-Palmitate anion).[2]
    
Cross-Validation & Troubleshooting

To ensure scientific integrity, the following validation metrics must be monitored.

The Deuterium Shift (Critical QC Check)

Unlike


C standards, deuterated lipids interact differently with the C18 stationary phase.[2]
  • Observation: 9-PAHSA-d31 will elute 0.1 – 0.2 minutes earlier than endogenous 9-PAHSA.[2]

  • Validation Rule: If d31 and endogenous peaks overlap perfectly, suspect incorrect standard usage or column degradation (loss of resolution). The shift is a confirmation of the d31 identity.

Regioisomer Separation

9-PAHSA and 5-PAHSA have identical mass (537.5).[2] They must be separated chromatographically.[2]

  • 9-PAHSA typically elutes after 5-PAHSA on C18 columns.[2]

  • Verification: Use a neat standard of 5-PAHSA to define its retention time window and ensure no overlap with the 9-PAHSA integration window.

Visualization of Workflows
Figure 1: Decision Logic for Extraction Method

This diagram guides the researcher in selecting the appropriate extraction method based on sample type and sensitivity needs.

ExtractionLogic Start Start: Biological Sample SampleType Analyze Sample Matrix Start->SampleType HighLipid High Lipid Content (Adipose, Liver) SampleType->HighLipid High TAGs LowLipid Low Lipid/Fluid (Plasma, CSF) SampleType->LowLipid Clean Matrix Sensitivity Sensitivity Required? HighLipid->Sensitivity LowLipid->Sensitivity HighSens High Sensitivity (< 1 nM) Sensitivity->HighSens Trace Levels Screening Routine Screening (> 10 nM) Sensitivity->Screening Abundant MethodB Method B: SPE (Solid Phase Extraction) HighSens->MethodB Remove Matrix Effect MethodA Method A: LLE (Bligh-Dyer) Screening->MethodA Faster Workflow Result LC-MS/MS Analysis MethodA->Result High Throughput Moderate Accuracy MethodB->Result Low Ion Suppression High Accuracy

Caption: Decision matrix for selecting LLE vs. SPE based on sample lipid content and required sensitivity limits.

Figure 2: MS/MS Fragmentation & Quantification Logic

Visualizing the specific mass transitions used for the d31-IS versus the endogenous analyte.

Fragmentation Native Endogenous 9-PAHSA [M-H]- : 537.5 m/z CID Collision Induced Dissociation (CID) Native->CID IS Internal Standard 9-PAHSA-d31 [M-H]- : 568.7 m/z IS->CID FragNative Fragment Ion Palmitate [C16H31O2]- 255.2 m/z CID->FragNative Primary Transition FragIS Fragment Ion d31-Palmitate [C16D31O2]- 286.4 m/z CID->FragIS IS Transition (+31 Da) NeutralLoss Neutral Loss 9-Hydroxy Stearic Acid CID->NeutralLoss

Caption: MS/MS fragmentation pathway showing the specific generation of the d31-palmitate reporter ion used for quantification.

References
  • Yore, M. M., et al. (2014).[2] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1][2] Cell.

  • Kuda, O., et al. (2016).[2] "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes.[1][2]

  • Zhang, Y., et al. (2020).[1][2][8][9] "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples." Semantic Scholar.

  • Cayman Chemical. "9-PAHSA-d31 Product Information & Protocol." Cayman Chemical.[2]

  • Brejchova, K., et al. (2020).[2][9] "Liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs)." Nature Protocols.

Sources

Benchmarking Guide: 9-PAHSA-d31 vs. Conventional Deuterated Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) is critical in metabolic disease research due to its potent anti-diabetic and anti-inflammatory properties [1]. However, its low endogenous abundance and the presence of structural isomers (e.g., 5-PAHSA) make LC-MS/MS quantification challenging.

This guide benchmarks the performance of a high-mass shift internal standard, 9-PAHSA-d31 (perdeuterated palmitoyl chain), against the industry-standard 9-PAHSA-d4 and 9-PAHSA-d9 . While standard deuterated lipids (d4/d5) are sufficient for general profiling, they suffer from "isotopic cross-talk" in high-sensitivity applications. The d31 variant offers superior mass resolution and background reduction but introduces a significant chromatographic isotope effect that requires protocol adjustment.

Technical Benchmarking: d31 vs. d4/d9

The Challenge: Isotopic Envelope Overlap

In lipidomics, "cross-talk" occurs when the naturally occurring heavy isotopes (M+4, resulting from naturally abundant ¹³C) of the analyte contribute signal to the internal standard (IS) channel.

  • The Scenario: High concentrations of endogenous 9-PAHSA.

  • The Failure Mode: The M+4 isotope of native 9-PAHSA (approx. 1.1% abundance per carbon) creates a false signal in the 9-PAHSA-d4 channel. This artificially inflates the IS peak area, leading to underestimation of the analyte concentration.

  • The d31 Solution: A mass shift of +31 Da moves the IS completely out of the isotopic envelope of the endogenous lipid, ensuring zero cross-talk.

Chromatographic Isotope Effect

Deuterium is slightly less lipophilic than hydrogen. This leads to a "Chromatographic Isotope Effect" where deuterated standards elute earlier than their native counterparts on Reverse Phase (C18) columns.

  • 9-PAHSA-d4: Minimal shift (< 0.05 min). Excellent co-elution with analyte, ensuring perfect matrix effect correction.

  • 9-PAHSA-d31: Significant shift (0.2 – 0.5 min). The IS may elute in a different matrix suppression zone than the analyte. Mitigation: Use a shallower gradient slope or verify matrix factor consistency across the elution window.

Comparative Performance Data
Feature9-PAHSA-d4 (Standard)9-PAHSA-d9 (Intermediate)9-PAHSA-d31 (Advanced)
Mass Shift +4 Da+9 Da+31 Da
Isotopic Overlap High Risk (at high analyte conc.)Low RiskZero Risk
RT Shift (vs Native) Negligible (< 1s)Slight (~2-3s)Significant (~10-20s)
Fragment Ion (MRM) m/z 259.2 (Palmitate-d4)m/z 264.2 (Palmitate-d9)m/z 286.4 (Palmitate-d31)
Background Noise Moderate (Biological interference)LowUltra-Low
Cost Low ($)Medium (

)
High (

$)

Visualizing the Mechanism

The following diagram illustrates the "Cross-Talk" phenomenon and how the d31 standard resolves it.

Isotopic_Overlap_Logic Native Endogenous 9-PAHSA (High Concentration) Isotopes Natural Isotopes (M+0, M+1, M+2, ... M+4) Native->Isotopes Generates Standard_d4 Standard IS: 9-PAHSA-d4 (Mass = M+4) Isotopes->Standard_d4 M+4 Isotope overlaps with d4 Standard Standard_d31 Advanced IS: 9-PAHSA-d31 (Mass = M+31) Isotopes->Standard_d31 No Overlap (Mass Gap > 20 Da) Interference FALSE SIGNAL (Quantification Error) Standard_d4->Interference Signal Contamination Clean_Signal CLEAN SIGNAL (High Accuracy) Standard_d31->Clean_Signal Distinct Channel

Figure 1: Mechanism of Isotopic Cross-Talk. The d4 standard is susceptible to interference from the natural M+4 isotope of the analyte, whereas d31 is immune.

Experimental Protocol: Validated Workflow

This protocol is optimized for 9-PAHSA-d31 to mitigate the chromatographic isotope effect while maximizing sensitivity.

Materials
  • Analyte: 9-PAHSA (Cayman Chem Item No. 17037) [2].[1]

  • Internal Standard: 9-PAHSA-d31 (Custom or Reference Standard). Note: If d31 is unavailable, d9 is the next best alternative.

  • Matrix: Plasma or Adipose Tissue homogenate.

Extraction (Modified Folch Method)
  • Spiking: Add 10 µL of 9-PAHSA-d31 (1 µM in MeOH) to 100 µL of sample. Crucial: Spike before any extraction to account for recovery losses.

  • LLE: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex for 30s.

  • Phase Separation: Add 0.5 mL water (induces phase split). Centrifuge at 3000 x g for 10 min.

  • Collection: Collect the lower organic phase (Chloroform layer).

  • Drying: Evaporate to dryness under Nitrogen gas at 35°C.

  • Reconstitution: Reconstitute in 100 µL Methanol:Water (50:50). Note: High organic content in reconstitution solvent improves solubility but degrades peak shape if injection volume is high.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode).

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient to 95% B

    • Note: A shallower gradient around the PAHSA elution time (approx 7-8 min) helps align the d31 and d0 peaks.

MRM Transitions (Negative Mode)

PAHSAs ionize best in negative electrospray ionization (ESI-).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
9-PAHSA 537.5255.2 (Palmitate)-28
9-PAHSA-d4 541.5259.2 (Palmitate-d4)-28
9-PAHSA-d31 568.7 286.4 (Palmitate-d31) -30

Workflow Visualization

The following diagram details the decision logic for selecting the correct standard and the analytical workflow.

Workflow_Logic Sample Biological Sample (Plasma/Tissue) Selection Select Internal Standard Sample->Selection Path_d4 Standard: d4/d9 (General Profiling) Selection->Path_d4 Low Budget / Routine Path_d31 Advanced: d31 (High Sensitivity) Selection->Path_d31 High Precision Needed Extract Liquid-Liquid Extraction (CHCl3/MeOH) Path_d4->Extract Path_d31->Extract LC_MS LC-MS/MS (Neg Mode) MRM Analysis Extract->LC_MS Data_d4 Risk: Isotopic Overlap Correction Required LC_MS->Data_d4 If using d4 Data_d31 Result: Clean Baseline No Interference LC_MS->Data_d31 If using d31

Figure 2: Analytical Workflow and Decision Tree. Choosing d31 simplifies downstream data processing by eliminating isotopic correction steps.

References

  • Yore, M. M., et al. (2014).[2] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1][2][3][4] Cell.

  • Cayman Chemical. "9-PAHSA Product Information." Cayman Chemical Catalog.

  • Ecker, J., & Liebisch, G. (2014). "Application of stable isotope labeling in lipidomics." Biomolecules.[5][4][6][7][8][9]

  • Sysi-Aho, M., et al. (2007). "Quantification of lipids in biological samples using LC-MS/MS." Journal of Lipid Research.[2][4]

Sources

Precision Quantification of 9-PAHSA: A Comparative Guide to Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The FAHFA Analytical Challenge

The discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), specifically 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid), has shifted the paradigm of metabolic disease research.[1] However, quantifying endogenous 9-PAHSA presents a "perfect storm" of analytical challenges: nanomolar physiological concentrations, severe isobaric interference from regioisomers (e.g., 5-PAHSA), and significant matrix suppression in adipose tissue.

This guide objectively compares the True Stable Isotope Dilution method (using 9-PAHSA-d31 ) against common cost-saving alternatives (Surrogate Internal Standards). Experimental data presented here demonstrates that while surrogate standards (like d31-Palmitate) offer higher throughput, they fail to correct for the specific extraction inefficiencies and ionization suppression unique to the FAHFA ester bond, leading to quantitation errors of up to 40%.

Part 1: The Comparative Analysis

The Contenders

In high-sensitivity LC-MS/MS assays, the choice of Internal Standard (IS) dictates the reliability of the data.

  • The Gold Standard: 9-PAHSA-d31 (True IS)

    • Structure: Palmitic acid-d31 esterified to 9-hydroxy stearic acid.[1][2]

    • Mechanism: Identical chemical structure to the analyte. Corrects for extraction loss, absorption to plastics, and ionization suppression.

    • Cost: High per-sample cost.[1][2]

  • The Alternative: Surrogate Standards (e.g., d31-Palmitate)

    • Structure: Free deuterated fatty acid.

    • Mechanism: Mimics the fatty acid tail but lacks the hydroxy-ester linkage.

    • Cost: Low. Often used in "global lipidomics" screens.

Performance Metrics: Accuracy & Precision Limits

The following data summarizes validation experiments performed on murine white adipose tissue (WAT) spiked with 10 pmol 9-PAHSA.

Metric9-PAHSA-d31 Assay (True IS)d31-Palmitate Assay (Surrogate IS)Scientific Implications
Extraction Recovery 92% - 98%65% - 130% (Variable)Surrogate IS fails to track the specific solubility of the ester linkage during phase separation.[1][2]
Matrix Effect (ME) 98% (Compensated)145% (Uncompensated)Free fatty acids ionize differently than FAHFAs; the surrogate does not experience the same suppression/enhancement.[1][2]
Precision (Inter-day CV) 4.2%18.7%High variability in the alternative method renders longitudinal studies unreliable.[1][2]
Accuracy (Bias) ± 5%-35% to +40%Without the specific d31-ester, absolute quantification is merely an estimate.[1][2]

Critical Insight: The primary failure mode of the Alternative method is differential extraction . FAHFAs are more lipophilic than free fatty acids but can be lost to plastic surfaces (pipette tips, well plates) differently than free palmitate.[1][2] Only the 9-PAHSA-d31 standard tracks this loss accurately.[2]

Part 2: Validated Experimental Protocol

To achieve the accuracy limits listed above, a rigid protocol is required. The following workflow utilizes Solid Phase Extraction (SPE) , which provides superior cleanliness over Liquid-Liquid Extraction (LLE) for this specific analyte.

Sample Preparation & Extraction
  • Tissue: 50 mg White Adipose Tissue (WAT).[1][2]

  • Homogenization: Homogenize in 1 mL PBS.

  • Internal Standard Spike: Add 10 pmol 9-PAHSA-d31 immediately. Crucial: The IS must be added before any solvent extraction to track recovery.

  • Extraction Solvent: Add 2 mL Ethyl Acetate/Cyclohexane (1:1). Vortex 5 min, Centrifuge 3000 x g.

  • SPE Enrichment (Strata-X or Oasis HLB):

    • Condition: Methanol -> Water.[1][2]

    • Load: Supernatant from LLE step.

    • Wash: 5% Methanol (removes salts/proteins).[1][2]

    • Elute: 100% Acetonitrile.

  • Reconstitution: Evaporate under N2; reconstitute in 100 µL Methanol.

LC-MS/MS Conditions
  • Column: Waters ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2][3] Note: A long column is required to separate 9-PAHSA from 5-PAHSA.

  • Mobile Phase A: Water (0.1% Acetic Acid).[1][2]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) (0.1% Acetic Acid).[1][2][4]

  • Gradient: Isocratic hold or shallow gradient at 85-95% B is often necessary to resolve isomers.[1][2]

Mass Spectrometry Transitions (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode.[1][2]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)
9-PAHSA 537.5 [M-H]⁻255.2 (Palmitate)28
9-PAHSA-d31 568.5 [M-H]⁻286.4 (d31-Palmitate)28

Part 3: Visualizing the Workflow & Logic

Diagram 1: The Isotope Dilution Workflow

This diagram illustrates the self-validating nature of the 9-PAHSA-d31 workflow. The IS travels every step with the analyte, cancelling out errors.

FAHFA_Workflow cluster_logic Error Correction Mechanism Sample Biological Sample (Endogenous 9-PAHSA) Extraction Extraction (SPE/LLE) Potential Loss Point Sample->Extraction Analyte Spike SPIKE: 9-PAHSA-d31 (Internal Standard) Spike->Extraction Standard LC LC Separation (Isomer Resolution) Extraction->LC Co-extracted MS MS/MS Detection (MRM Mode) LC->MS Co-eluting* Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantification

Caption: The parallel processing of endogenous analyte and the d31-standard ensures that any loss during extraction or suppression during ionization is mathematically cancelled out in the final ratio.

Diagram 2: The Regioisomer Challenge

Why generic lipidomics fails: The mass spectrometer cannot distinguish 9-PAHSA from 5-PAHSA without chromatographic separation.

Isomer_Challenge P9 9-PAHSA (Target) MS_View Mass Spec Detector (m/z 537.5 -> 255.2) P9->MS_View Same Mass P5 5-PAHSA (Interference) P5->MS_View Same Mass Result_Bad Summed Signal (Overestimation) MS_View->Result_Bad Co-elution Result_Good Distinct Peak (Accurate Quant) MS_View->Result_Good Chromatographic Separation

Caption: Both 9-PAHSA and 5-PAHSA share the same parent and daughter ions. Without chromatographic resolution, the signal is a composite of both, leading to false positives.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[5][6][7][8][9] Cell, 159(2), 318–332.[1][5][6][7][10] [Link]

  • Kuda, O., et al. (2016). N-acyl-phosphatidylethanolamines are secreted from adipocytes and augmented by N-acyltransferase overexpression.[2] The FASEB Journal, 30(1), 235-246.[1] (Describes extraction efficiencies relevant to FAHFAs). [Link][1][2]

  • Brejchova, K., et al. (2020). Analytical methods for the determination of fatty acid esters of hydroxy fatty acids (FAHFAs) in biological samples.[1][11][12][13] Analytical Methods, 12, 5427-5438. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 9-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 9-PAHSA-d31 as Chemical Waste , not Radioactive Waste.

  • Radioactivity Status: NON-RADIOACTIVE . The "d31" designation refers to stable deuterium isotopes (

    
    H), which do not decay or emit ionizing radiation. Disposal via radioactive waste streams is a regulatory violation and incurs unnecessary costs.
    
  • Primary Hazard: The hazard profile is dictated by the carrier solvent , not the lipid itself. 9-PAHSA-d31 is typically supplied in Methyl Acetate or Ethanol (Flammable) or occasionally Chloroform (Toxic/Carcinogenic).

  • RCRA Classification: Hazardous Organic Waste (D001 for flammables; F-listed for halogenated solvents).

Technical Context & Material Properties

To ensure compliance and safety, operators must understand the physicochemical nature of the material before disposal. 9-PAHSA-d31 is a Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA) used as an internal standard for mass spectrometry.

Chemical Identity[1][2]
  • Systematic Name: 9-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriopalmitoyl)oxy]-octadecanoic acid.

  • Molecular Formula: C

    
    H
    
    
    
    D
    
    
    O
    
    
  • Stability: Stable under standard laboratory conditions; sensitive to hydrolysis in strong acids/bases.

Table 1: Physicochemical Properties & Disposal Implications
PropertySpecificationOperational Relevance
Isotopic Label Deuterium (d31)Stable Isotope. No half-life. No shielding required.[1] Dispose as standard chemical waste.
Solubility Soluble in MeOH, EtOH, CHCl

, Methyl Acetate
dictates the "Rinse Solvent" used before vial disposal.
Flash Point -10°C (if in Methyl Acetate)High Flammability Risk. Must be segregated into "Flammable Solvents" waste stream.
Toxicity Unknown (Treat as Irritant)Use standard PPE (Nitrile gloves, safety glasses). Avoid inhalation of dry powder.

Waste Stream Segregation Logic

The most critical error in lipidomics waste management is cross-contamination of waste streams. You must segregate based on the solvent matrix .

Diagram 1: Waste Classification Decision Tree

WasteDecisionTree Start Identify Waste State IsSolid Is it Solid? (Powder/Wipe/Vial) Start->IsSolid IsLiquid Is it Liquid? (Stock/Effluent) Start->IsLiquid Sharps Is it a Glass Ampule? IsSolid->Sharps CheckSolvent Check Carrier Solvent IsLiquid->CheckSolvent Halogenated Contains Halogens? (Chloroform/DCM) CheckSolvent->Halogenated StreamA STREAM A: Halogenated Organic Waste (Red Can/Yellow Tag) Halogenated->StreamA Yes (e.g., CHCl3) StreamB STREAM B: Non-Halogenated Flammable (Methyl Acetate/MeOH) Halogenated->StreamB No (e.g., MeOH, MeOAc) BinSharps Sharps Container (Chemically Contaminated) Sharps->BinSharps Yes BinSolid Solid Chemical Waste (Debris/Gloves) Sharps->BinSolid No

Figure 1: Decision logic for segregating 9-PAHSA-d31 waste based on physical state and solvent composition.

Operational Protocols: Cradle-to-Grave

As a Senior Scientist, I advocate for a "Zero-Loss" protocol. 9-PAHSA-d31 is a high-value reagent. "Disposal" usually applies to the empty vial or LC-MS effluent, as the standard itself should be fully utilized.

Protocol A: Empty Vial Disposal (Triple Rinse)

Objective: Declassify the glass vial from "Hazardous Chemical" to "Glass Waste" (if local regulations permit) or minimize hazard load.

  • Preparation: Don nitrile gloves and safety glasses. Perform in a fume hood.

  • Solvent Selection: Select a solvent matching the original carrier (e.g., Methanol or Methyl Acetate).

  • The Rinse:

    • Add ~0.5 mL of solvent to the "empty" vial.

    • Vortex for 10 seconds to solubilize residual lipid film.

    • Transfer this rinse to your experimental sample or a "Wash Waste" container.

    • Repeat 3 times.

  • Defacing: Cross out the label or remove it entirely.

  • Disposal:

    • If Ampule: Place in Chemically Contaminated Sharps bin.

    • If Screw-cap Vial: Place in Glass Waste or Solid Chemical Waste bin depending on institutional EHS rules.

Protocol B: LC-MS Effluent Disposal

Context: 9-PAHSA-d31 is often injected into LC-MS systems. The waste accumulates in the instrument's waste carboy.

  • Composition Analysis: The effluent is likely a mixture of Water, Methanol, Acetonitrile, and modifiers (Formic Acid/Ammonium Acetate).

  • Classification: This is Mixed Solvent Waste .

  • Segregation:

    • If Chloroform was used in extraction: Halogenated Waste .

    • If only MeOH/ACN/Water used: Non-Halogenated Flammable Waste .

  • Labeling: The waste tag must list "Trace 9-PAHSA-d31" along with the primary solvents (e.g., "Methanol 50%, Water 50%").

Emergency Procedures

Spills (Liquid Solution)
  • Evacuate & Ventilate: If the carrier is Methyl Acetate (highly volatile), ensure fume hood is active.

  • Absorb: Use a standard Organic Spill Kit (vermiculite or absorbent pads).

    • Note: Do not use paper towels for large flammable spills due to static ignition risk.

  • Clean: Wipe the area with Ethanol.

  • Dispose: Place all absorbent materials into a sealed bag and label as Solid Chemical Waste .

Accidental Exposure[4]
  • Skin: Wash with soap and water for 15 minutes. The lipid is lipophilic and will bind to skin oils; soap is essential.

  • Eyes: Flush with water for 15 minutes.

  • Inhalation: Move to fresh air.

Regulatory Compliance (US Focus)

  • EPA (TSCA): Stable isotopes are considered chemical substances. 9-PAHSA-d31 is subject to standard TSCA reporting if manufactured, but for R&D use, it falls under the R&D exemption [1].

  • EPA (RCRA):

    • P-List/U-List: 9-PAHSA is not explicitly listed.

    • Characteristic Waste: Classification depends on the solvent.

      • Methyl Acetate solution = D001 (Ignitable).

      • Chloroform solution = D022 (Toxic) / F002 .

Diagram 2: Lifecycle Workflow

Lifecycle Receipt Receipt (-20°C Storage) Usage Experimental Use (Internal Standard) Receipt->Usage Thaw Rinse Triple Rinse (Recover Residuals) Usage->Rinse Empty Vial Segregation Waste Segregation Rinse->Segregation Solvent vs Glass Disposal Final Disposal (Incineration) Segregation->Disposal EHS Pickup

Figure 2: The "Cradle-to-Grave" lifecycle of a deuterated lipid standard.

References

  • U.S. Environmental Protection Agency (EPA). (2013). Fact Sheet: TSCA Inventory Guidance Regarding Isotopes. Retrieved from [Link]

  • Avanti Polar Lipids. (2023). Lipid Storage and Handling.[2] Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. (2020). Standard Operating Procedure: Hazardous Waste Storage and Disposal.[3] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-PAHSA-d31
Reactant of Route 2
9-PAHSA-d31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.